Product packaging for Isbufylline(Cat. No.:CAS No. 90162-60-0)

Isbufylline

Cat. No.: B1216222
CAS No.: 90162-60-0
M. Wt: 236.27 g/mol
InChI Key: WHUWQSQEVISUMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isbufylline is a xanthine derivative investigated for its potential in respiratory disease research. Preclinical studies indicate it possesses dual pharmacological activities: bronchodilator and anti-inflammatory effects . In guinea pig models, this compound has been shown to inhibit acetylcholine-induced dyspnea. A key characteristic noted in research is its ability to significantly inhibit platelet-activating factor (PAF)-induced bronchial hyper-responsiveness without exerting evident bronchodilator activity at that dose, suggesting a distinct mechanism from classical bronchodilators like beta-agonists . Furthermore, this compound demonstrates anti-inflammatory properties by inhibiting PAF- and antigen-induced eosinophil infiltration into the airways, as well as reducing capsaicin-induced plasma protein extravasation . These research findings suggest this compound's value as a tool for studying the complex pathways involved in airway inflammation and hyperresponsiveness. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N4O2 B1216222 Isbufylline CAS No. 90162-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-7(2)5-15-6-12-9-8(15)10(16)14(4)11(17)13(9)3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUWQSQEVISUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046767
Record name Isbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823956
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

90162-60-0
Record name Isbufylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90162-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isbufylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090162600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISBUFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8Z5F38D0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isbufylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isbufylline, a xanthine derivative, exerts its pharmacological effects primarily through a dual mechanism of action: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. These actions culminate in bronchodilatory and anti-inflammatory effects, making it a compound of interest for respiratory diseases. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate two key signaling pathways:

  • Adenosine Receptor Antagonism: this compound also functions as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3). Adenosine, a ubiquitous signaling nucleoside, can induce bronchoconstriction in asthmatic patients. By blocking adenosine receptors, this compound mitigates these bronchoconstrictive effects. The antagonism of A2B receptors on mast cells, for instance, can prevent the release of histamine and other bronchoconstrictor mediators. Similar to its PDE inhibition profile, specific binding affinities (Ki) of this compound for the different adenosine receptor subtypes are not extensively documented. However, theophylline, a structurally similar xanthine, exhibits affinity for A1, A2A, and A2B receptors in the micromolar range.[6][7][8]

Signaling Pathway of this compound's Action

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor GPCR G-Protein AdenosineReceptor->GPCR activates AC Adenylyl Cyclase GPCR->AC inhibits ATP ATP This compound This compound This compound->AdenosineReceptor PDE Phosphodiesterase (PDE) This compound->PDE inhibits Adenosine Adenosine Adenosine->AdenosineReceptor binds AMP 5'-AMP PDE->AMP cAMP cAMP ATP->cAMP converts cAMP->PDE degraded by PKA Protein Kinase A (PKA) cAMP->PKA activates InflammatoryMediators Release of Inflammatory Mediators PKA->InflammatoryMediators inhibits SmoothMuscleRelaxation Smooth Muscle Relaxation PKA->SmoothMuscleRelaxation leads to

Caption: Signaling pathway of this compound's dual mechanism of action.

Quantitative Data

Precise quantitative data for this compound's interaction with specific PDE isoforms and adenosine receptor subtypes are limited in publicly available literature. However, data for the structurally related and well-studied xanthine, theophylline, provide a valuable comparative reference for its potential activity profile.

Table 1: Comparative Inhibitory Activity (IC50) of Theophylline against Phosphodiesterase Isoforms

PDE IsoformTheophylline IC50 (µM)Reference
PDE1~100General literature
PDE2~100General literature
PDE3~30-100[2]
PDE4~10-100[2]
PDE5~30-100[9]

Note: These are approximate values from various sources and should be considered as indicative of non-selective inhibition.

Table 2: Comparative Binding Affinity (Ki) of Theophylline for Adenosine Receptor Subtypes

Receptor SubtypeTheophylline Ki (µM)Reference
Adenosine A113[8][10]
Adenosine A2A10[10][11]
Adenosine A2B15[6][10]
Adenosine A3>100[10]

Table 3: Inhibitory Activity of this compound on Bronchoconstrictor Responses in Guinea Pig Bronchi

AgonistThis compound IC50 (µM)
Capsaicin21
Carbachol36
Non-Adrenergic, Non-Cholinergic (NANC) Nerve Stimulation47

Experimental Protocols

The following protocols are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against various PDE isoforms.

Experimental Workflow: PDE Inhibition Assay

PDE Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - PDE enzyme isoforms - this compound solutions - cAMP/cGMP substrate - Assay buffer start->prepare_reagents incubation Incubate PDE enzyme with varying concentrations of This compound prepare_reagents->incubation add_substrate Add cAMP or cGMP substrate to initiate the reaction incubation->add_substrate stop_reaction Stop the reaction after a defined time add_substrate->stop_reaction quantify_product Quantify the amount of AMP/GMP produced (e.g., using HPLC or scintillation counting) stop_reaction->quantify_product calculate_ic50 Calculate IC50 values from dose-response curves quantify_product->calculate_ic50 end End calculate_ic50->end Adenosine Receptor Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing specific adenosine receptor subtypes (A1, A2A, A2B, A3) start->prepare_membranes prepare_reagents Prepare Reagents: - Radioligand (e.g., [3H]DPCPX for A1) - this compound solutions - Assay buffer prepare_membranes->prepare_reagents incubation Incubate membranes, radioligand, and varying concentrations of This compound prepare_reagents->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation quantify_binding Quantify the amount of bound radioactivity using liquid scintillation counting separation->quantify_binding calculate_ki Calculate Ki values from IC50 values using the Cheng-Prusoff equation quantify_binding->calculate_ki end End calculate_ki->end

References

In-Depth Pharmacological Profile of Isbufylline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Drug Development Professionals, Researchers, and Scientists

Abstract

Isbufylline, a xanthine derivative, has demonstrated a distinct pharmacological profile characterized by potent anti-bronchospastic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of novel respiratory therapeutics. All quantitative data has been summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of this compound's pharmacological properties.

Introduction

This compound (1,3-dimethyl-7-isobutylxanthine) is a methylxanthine derivative developed for the treatment of respiratory diseases.[1][2] Like other xanthines, its pharmacological effects are primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[3] Notably, preclinical studies suggest that this compound possesses a more favorable therapeutic index compared to the archetypal xanthine, theophylline, exhibiting significant anti-inflammatory and anti-bronchospastic effects with a reduced propensity for central nervous system and cardiovascular side effects.

Mechanism of Action

The dual mechanism of action of this compound, involving phosphodiesterase inhibition and adenosine receptor antagonism, contributes to its therapeutic effects in the airways.

Phosphodiesterase (PDE) Inhibition
Adenosine Receptor Antagonism

Adenosine, an endogenous nucleoside, can induce bronchoconstriction in asthmatic patients.[8] Xanthines, including this compound, act as competitive antagonists at adenosine receptors.[8] There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3.[9] The antagonism of these receptors, particularly A1 and A2B in the airways, is thought to contribute to the bronchodilatory effects of xanthine derivatives. Specific binding affinity (Ki) values for this compound at the different adenosine receptor subtypes have not been reported in the available literature.

Anti-Inflammatory Signaling

Preclinical evidence strongly suggests that this compound possesses significant anti-inflammatory properties.[1] This is demonstrated by its ability to inhibit eosinophil infiltration and the extravasation of protein into the airways of guinea pigs.[1] The anti-inflammatory effects of xanthine derivatives like theophylline have been linked to the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[7][10] It is plausible that this compound shares this mechanism, thereby reducing the expression of inflammatory genes in the airways.

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily characterized in preclinical models of bronchoconstriction and airway inflammation.

Anti-Bronchospastic Activity

In vivo and in vitro studies in guinea pigs have demonstrated the potent anti-bronchospastic effects of this compound. It has been shown to inhibit bronchoconstriction induced by various stimuli, including acetylcholine, capsaicin, and neurokinin A.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound on Bronchoconstriction in Guinea Pig Bronchial Preparations [2]

Inducing AgentConcentration of Inducing AgentThis compound IC50 (µM) [95% Confidence Limits]
Capsaicin0.3 µM21 [19-25]
Carbachol0.3 µM36 [30-43]
Neurokinin A0.1 µM> 100
Electrical Field Stimulation (NANC)20 Hz47

NANC: Non-Adrenergic, Non-Cholinergic

Anti-Inflammatory Activity

This compound has been shown to inhibit key events in airway inflammation. In actively immunized guinea pigs, this compound (106 µmol/kg, i.p.) inhibited antigen-induced eosinophil infiltration into the bronchoalveolar lavage fluid.[1] At the same dose, it also inhibited capsaicin-induced extravasation of protein into the airways.[1]

Pharmacokinetics

A study on the metabolism of this compound in humans following oral administration has identified its primary metabolic pathways.[11]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Metabolism: this compound is extensively metabolized in humans. The main plasma metabolites are 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, 1,3-dimethyl-7-(2-hydroxy-2-methyl-propyl) xanthine, and 1-methyl-7-(2-methyl-propyl) xanthine.[11]

  • Excretion: The primary route of elimination is through biotransformation and subsequent renal excretion of its metabolites.[11] Unchanged this compound is not detected in the urine.[11] The major urinary metabolite is 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine, accounting for approximately 49% of the administered dose.[11]

Experimental Protocols

Acetylcholine-Induced Bronchospasm in Guinea Pigs (In Vivo)

This model is used to assess the bronchodilator activity of a compound.

  • Animal Model: Male guinea pigs are typically used.

  • Anesthesia: Animals are anesthetized, often with an agent like urethane.

  • Surgical Preparation: A tracheostomy is performed for artificial ventilation, and catheters are placed for drug administration (e.g., jugular vein) and blood pressure monitoring (e.g., carotid artery).

  • Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph.

  • Procedure:

    • A stable baseline of respiratory parameters is established.

    • An acetylcholine aerosol is administered to induce bronchoconstriction.

    • The test compound (this compound) or vehicle is administered prior to the acetylcholine challenge.

    • The degree of inhibition of the acetylcholine-induced increase in airway resistance and decrease in lung compliance is measured.[12][13][14]

Isolated Guinea Pig Bronchial Preparations (In Vitro)

This method allows for the direct assessment of a compound's effect on airway smooth muscle.

  • Tissue Preparation: Bronchial rings are dissected from guinea pig lungs and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tension Measurement: The bronchial rings are connected to an isometric force transducer to record changes in muscle tension.

  • Procedure:

    • The tissues are allowed to equilibrate under a resting tension.

    • A contractile agent (e.g., carbachol, capsaicin) is added to the organ bath to induce a sustained contraction.

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound) are added to determine its relaxant effect.

    • The concentration of the test compound that produces a 50% relaxation of the pre-contracted tissue (IC50) is calculated.[2]

Visualizations

Signaling Pathways

Isbufylline_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor GPCR G-Protein AdenosineReceptor->GPCR AC Adenylyl Cyclase GPCR->AC Modulation cAMP cAMP AC->cAMP Conversion This compound This compound This compound->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) This compound->PDE Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Activation AMP 5'-AMP PDE->AMP Degradation ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Decreased Inflammatory Mediator Release PKA->Inflammation

Caption: Proposed mechanism of action of this compound.

Anti_Inflammatory_Pathway cluster_cytoplasm_anti_inflam Cytoplasm cluster_nucleus Nucleus Isbufylline_anti This compound IKK IKK Isbufylline_anti->IKK Inhibition (Proposed) IkB IκB IKK->IkB Phosphorylation Degradation Degradation IkB->Degradation Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binding Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflows

In_Vivo_Bronchospasm_Workflow start Start animal_prep Guinea Pig Anesthesia & Surgical Preparation start->animal_prep baseline Establish Baseline Respiratory Parameters animal_prep->baseline treatment Administer this compound or Vehicle baseline->treatment challenge Induce Bronchospasm (e.g., Acetylcholine Aerosol) treatment->challenge measurement Measure Airway Resistance & Lung Compliance challenge->measurement analysis Data Analysis: Compare Treatment vs. Vehicle measurement->analysis end End analysis->end

Caption: In vivo bronchospasm experimental workflow.

In_Vitro_Bronchial_Relaxation_Workflow start_vitro Start tissue_prep Dissect & Mount Guinea Pig Bronchial Rings start_vitro->tissue_prep equilibration Equilibrate Tissue in Organ Bath tissue_prep->equilibration contraction Induce Sustained Contraction (e.g., Carbachol) equilibration->contraction drug_addition Add Cumulative Doses of this compound contraction->drug_addition measurement_vitro Record Changes in Muscle Tension drug_addition->measurement_vitro analysis_vitro Calculate IC50 Value measurement_vitro->analysis_vitro end_vitro End analysis_vitro->end_vitro

Caption: In vitro bronchial relaxation experimental workflow.

Conclusion

This compound is a promising xanthine derivative with a well-documented preclinical profile demonstrating both bronchodilator and anti-inflammatory properties. Its mechanism of action, centered around phosphodiesterase inhibition and adenosine receptor antagonism, provides a strong rationale for its therapeutic potential in respiratory diseases such as asthma and chronic obstructive pulmonary disease. The available pharmacodynamic data in animal models highlights its efficacy in mitigating key features of these conditions. While human pharmacokinetic data has elucidated its metabolic fate, a notable gap remains in the literature regarding specific quantitative data on its interaction with PDE isoforms and adenosine receptor subtypes. Further research to delineate these specific molecular interactions would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts. No clinical trial data for this compound is currently available in the public domain. This technical guide serves as a consolidated resource of the existing preclinical knowledge on this compound, aiming to support and stimulate further investigation into this potentially valuable therapeutic agent.

References

Investigating the Adenosine Receptor Antagonism of Isbufylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isbufylline (1,3-dimethyl-7-isobutylxanthine) is a xanthine derivative with demonstrated bronchodilator and anti-inflammatory properties. Like other members of the xanthine class, its mechanism of action is believed to involve, at least in part, the antagonism of adenosine receptors. However, a comprehensive analysis of its direct interaction with adenosine receptor subtypes is not extensively detailed in publicly available literature. This technical guide provides a framework for investigating the adenosine receptor antagonism of this compound. It outlines the canonical signaling pathways of key adenosine receptors, details the standard experimental protocols required for characterization, and presents the pharmacological profile of structurally related xanthines to offer a comparative context. This document serves as a resource for researchers seeking to elucidate the precise molecular pharmacology of this compound and similar compounds.

Introduction to this compound and Adenosine Receptors

This compound is a methylxanthine derivative that has been investigated for its potential therapeutic effects in respiratory diseases. Its pharmacological activities, including bronchodilation and inhibition of inflammatory responses, suggest a complex mechanism of action that may involve multiple molecular targets.[1] Two primary mechanisms are typically associated with xanthines: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. An early pharmacological profile of this compound indicated that it possesses phosphodiesterase inhibitory properties, although potentially at concentrations higher than those required for its spasmolytic effects.[2] The same study noted that this compound has a poor affinity for the A1 adenosine receptor compared to theophylline, which suggests a potentially safer central nervous system (CNS) profile.[2]

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of extracellular adenosine. There are four main subtypes:

  • A1 Adenosine Receptor (A1AR): Typically coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2][3] It also activates phospholipase C (PLC) and modulates various ion channels.[2][4]

  • A2A Adenosine Receptor (A2AAR): Coupled to Gs/olf proteins, its activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[1][5] This pathway is central to its roles in inflammation and neurotransmission.[6][7]

  • A2B Adenosine Receptor (A2BAR): Also coupled to Gs (and Gq) proteins, it is generally a lower-affinity receptor that is activated under conditions of high adenosine concentration, such as inflammation or hypoxia.[5]

  • A3 Adenosine Receptor (A3AR): Coupled to Gi/q proteins, its activation can lead to both inhibition of adenylyl cyclase and activation of PLC.[2]

Antagonism of these receptors, particularly A1 and A2A, by xanthines like caffeine and theophylline is a well-established mechanism contributing to their stimulant and bronchodilator effects.[8]

Quantitative Analysis of Adenosine Receptor Antagonism

Table 1: Adenosine Receptor Binding Affinities (Ki, µM) of Representative Xanthine Antagonists

Compound A1 Receptor (Human) A2A Receptor (Human) A2B Receptor (Human) A3 Receptor (Human)
Theophylline 13 25 13 >100
Caffeine 29 45 31 >100

Data compiled from representative pharmacological studies. Absolute values may vary based on experimental conditions and tissue/cell type used.

Table 2: Functional Antagonism (IC50, µM) of Representative Xanthine Antagonists

Compound Assay Type A1 Receptor (Rat) A2A Receptor (Rat)
Theophylline cAMP Inhibition 39 -
Caffeine cAMP Inhibition 70 -

Functional data is highly dependent on the specific assay, cell system, and agonist used. These values represent inhibition of agonist-induced activity.

Key Experimental Protocols

To definitively characterize the interaction of this compound with adenosine receptors, standardized biochemical and cellular assays are required. The following protocols describe the essential methodologies.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A) or homogenize tissue known to be rich in the target receptor (e.g., rat brain cortex for A1).[9]

    • Homogenize cells/tissue in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[9]

  • Competitive Binding Reaction:

    • In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX for A1AR, [³H]-CGS21680 for A2AAR) near its Kd value, and varying concentrations of the unlabeled test compound (this compound).[10]

    • Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled antagonist).[11]

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).[9][10]

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes but allow unbound radioligand to pass through.[10]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

cAMP Functional Assay for Determining Functional Antagonism (IC50)

This assay measures a compound's ability to block the downstream signaling of a receptor. For A2A and A2B receptors, this involves inhibiting agonist-stimulated cAMP production. For A1 and A3 receptors, it involves reversing agonist-induced inhibition of cAMP.

Methodology:

  • Cell Culture and Plating:

    • Use a cell line (e.g., HEK293) stably expressing the human adenosine receptor subtype of interest.

    • Plate the cells in a suitable format (e.g., 384-well plate) and allow them to adhere overnight.[12]

  • Antagonist Pre-incubation:

    • Aspirate the culture medium and add varying concentrations of the antagonist (this compound) to the cells.

    • Include a vehicle control (no antagonist).

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Add a fixed concentration of a selective adenosine receptor agonist (e.g., NECA or CGS21680 for A2AAR) to all wells, typically at its EC80 concentration (the concentration that gives 80% of the maximal response).[12]

    • Include control wells with no agonist (baseline) and agonist with no antagonist (maximal stimulation).

    • To prevent cAMP degradation, all stimulation steps are performed in the presence of a PDE inhibitor like IBMX or rolipram.[13]

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[13]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), LANCE, or ELISA-based assays.[12][14] These kits typically use competitive immunoassays involving a labeled cAMP tracer and a specific antibody.

  • Data Analysis:

    • Normalize the data, setting the baseline (no agonist) response to 0% and the maximal agonist response (no antagonist) to 100%.

    • Plot the normalized response against the log concentration of the antagonist (this compound).

    • Fit the resulting dose-response curve using non-linear regression to calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP response.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling cascades and experimental logic.

cluster_membrane Cell Membrane Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Activates This compound This compound (Antagonist) This compound->A1R Blocks Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP (Decreased) Response Cellular Response (e.g., Inhibition of Neurotransmission) cAMP->Response Leads to

Caption: A1 Adenosine Receptor (Gi-coupled) Signaling Pathway.

cluster_membrane Cell Membrane Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates This compound This compound (Antagonist) This compound->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP (Increased) PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Anti-inflammatory Effects) PKA->Response Leads to

Caption: A2A Adenosine Receptor (Gs-coupled) Signaling Pathway.

cluster_assay Assay Incubation cluster_analysis Data Analysis prep Prepare Receptor Membranes (from cells or tissue) mix Combine: 1. Membranes 2. Radioligand (fixed conc.) 3. This compound (varied conc.) prep->mix radioligand Select Radioligand (e.g., [3H]-DPCPX) radioligand->mix competitor Prepare this compound (serial dilutions) competitor->mix incubate Incubate to Equilibrium (e.g., 60 min at 25°C) mix->incubate filtration Rapid Vacuum Filtration (Separates bound from free) incubate->filtration count Scintillation Counting (Measures bound radioactivity) filtration->count plot Plot % Inhibition vs. [this compound] count->plot calc Calculate IC50 and Ki (via non-linear regression) plot->calc

Caption: Experimental Workflow for a Competitive Binding Assay.

Conclusion

This compound, as a xanthine derivative, is a compelling candidate for investigation as an adenosine receptor antagonist. While its clinical and in vivo effects on the respiratory system are documented, a detailed quantitative characterization of its interaction with A1, A2A, A2B, and A3 receptor subtypes is necessary to fully elucidate its mechanism of action. The absence of this specific data in the public domain highlights an opportunity for further research. By employing the standardized radioligand binding and functional assay protocols detailed in this guide, researchers can determine the affinity and potency of this compound at each receptor subtype. This information is critical for understanding its pharmacological profile, predicting its therapeutic efficacy and potential side effects, and guiding the development of next-generation xanthine-based therapeutics with improved selectivity and clinical performance.

References

Isbufylline: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability properties of Isbufylline. The information contained herein is intended to support research and development activities by providing essential data and experimental methodologies.

Core Physicochemical Properties

This compound, with the chemical name 1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione, is a xanthine derivative. A foundational understanding of its physicochemical properties is crucial for formulation development and analytical studies.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. Limited quantitative solubility data for this compound is publicly available. A key study by Agostini et al. (1990) details the physicochemical properties, including solubilities, of this compound; however, access to the full-text article to extract specific data is restricted.[1] The publicly available data is summarized below.

Table 1: Quantitative Solubility Data for this compound

Solvent SystemTemperature (°C)pHSolubilityCitation
Aqueous BufferNot Specified7.4>35.4 µg/mL[2]

Further research is required to determine the solubility of this compound in a wider range of aqueous pH values and in various organic solvents commonly used in pharmaceutical development.

Stability Profile

Table 2: Summary of this compound Stability Findings

Study TypeConditionsOutcomeCitation
Accelerated StabilityElevated Temperatures (specifics not detailed)No degradation detected in tablet formulation[3]

Comprehensive forced degradation studies are recommended to identify potential degradation products and establish the degradation pathways of this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying the solubility and stability data of this compound. The following sections outline methodologies that can be adapted for these purposes, based on standard pharmaceutical practices.

Solubility Determination

Protocol 1: Equilibrium Solubility in Aqueous and Organic Solvents

This protocol describes the shake-flask method, a common technique for determining equilibrium solubility.

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate buffers of varying pH, ethanol, methanol, acetonitrile).

    • Ensure a solid excess of the compound is present in each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Excess this compound C Vial A->C B Solvent B->C D Seal Vial C->D E Agitate at Constant Temp D->E F Settle Solids E->F G Withdraw Supernatant F->G H Filter G->H I Dilute H->I J HPLC Analysis I->J K Calculate Solubility J->K G cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Acid Hydrolysis F Stability-Indicating HPLC Method A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Stress D->F E Photolytic Stress E->F G Identify Degradation Products F->G H Elucidate Degradation Pathways G->H This compound This compound This compound->A This compound->B This compound->C This compound->D This compound->E G cluster_input Input Factors cluster_output Stability Assessment A Temperature DrugSubstance This compound A->DrugSubstance B pH B->DrugSubstance C Light C->DrugSubstance D Oxidizing Agents D->DrugSubstance E Moisture E->DrugSubstance F Degradation Rate H Shelf-life Prediction F->H G Degradation Products I Formulation Optimization G->I DrugSubstance->F DrugSubstance->G

References

The Early Discovery and Development of Isbufylline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Isbufylline (7-isobutyl-1,3-dimethylxanthine) is a xanthine derivative that emerged from research focused on identifying novel therapeutic agents for respiratory diseases. Like other methylxanthines, its pharmacological profile is characterized by bronchodilator and anti-inflammatory properties. This technical guide provides an in-depth overview of the core aspects of its early discovery and development, with a focus on its synthesis, mechanism of action, and preclinical pharmacology. The information presented herein is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.

I. Synthesis of this compound

The synthesis of this compound, a 7-substituted xanthine, can be achieved through the alkylation of a suitable xanthine precursor. A plausible and efficient synthetic route, adapted from established methods for N-alkylation of xanthines, is outlined below. The key step involves the reaction of theophylline (1,3-dimethylxanthine) with an isobutyl halide in the presence of a base.

Proposed Synthetic Pathway:

The synthesis commences with the commercially available theophylline. The presence of an acidic proton at the N7 position allows for facile alkylation.

  • Step 1: Deprotonation of Theophylline. Theophylline is treated with a suitable base, such as sodium hydride (NaH) or a carbonate base like potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF). This deprotonation generates the corresponding anion, which is a potent nucleophile.

  • Step 2: Nucleophilic Substitution. An isobutyl halide, such as isobutyl bromide, is then added to the reaction mixture. The theophylline anion attacks the electrophilic carbon of the isobutyl bromide in a nucleophilic substitution reaction (SN2), leading to the formation of this compound.

  • Step 3: Work-up and Purification. The reaction mixture is then subjected to an aqueous work-up to remove inorganic salts and the solvent. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

G cluster_reactants Reactants cluster_product Product Theophylline Theophylline (1,3-dimethylxanthine) This compound This compound (7-isobutyl-1,3-dimethylxanthine) Theophylline->this compound Alkylation IsobutylBromide Isobutyl Bromide IsobutylBromide->this compound Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Theophylline

Figure 1: Proposed synthetic scheme for this compound.

II. Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism of action of this compound, consistent with other xanthine derivatives, is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] PDEs are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in a myriad of cellular processes.

By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP. In the context of respiratory pharmacology, the key consequences of this action are:

  • Bronchodilation: Increased cAMP levels in airway smooth muscle cells lead to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates and inactivates myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation and bronchodilation.[2][3]

  • Anti-inflammatory Effects: The elevation of cAMP in inflammatory cells, such as mast cells, eosinophils, and neutrophils, suppresses their activation and the release of inflammatory mediators.[1] This includes the inhibition of cytokine release and the suppression of chemotaxis and degranulation.

G This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP 5'-AMP PDE->AMP Hydrolyzes GMP 5'-GMP PDE->GMP Hydrolyzes ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates InflammatoryMediators ↓ Release of Inflammatory Mediators PKA->InflammatoryMediators SmoothMuscleRelaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->SmoothMuscleRelaxation PKG->SmoothMuscleRelaxation

Figure 2: Signaling pathway of this compound via PDE inhibition.

III. Preclinical Pharmacology

The preclinical development of this compound focused on characterizing its bronchodilator and anti-inflammatory activities in relevant animal models.

A. In Vitro Studies

In vitro studies on guinea pig bronchial preparations demonstrated the relaxant activity of this compound on tonic bronchial contractions induced by various spasmogens.

Inducing Agent This compound IC₅₀ (µM) Reference
Capsaicin (0.3 µM)21 (95% CI: 19-25)[4]
Carbachol (0.3 µM)36 (95% CI: 30-43)[4]
Neurokinin A (0.1 µM)> 100[4]
Electrical Field Stimulation (NANC)47[4]
B. In Vivo Studies

In vivo studies in guinea pigs confirmed the anti-inflammatory and bronchodilator effects of this compound.

Experimental Model This compound Dose Effect Reference
Acetylcholine aerosol-induced dyspnea106 µmol/kg i.p.Complete protection[5]
PAF-induced eosinophil infiltration in BALF106 µmol/kg i.p.Inhibition[5]
Antigen-induced eosinophil infiltration in BALF106 µmol/kg i.p.Inhibition[5]
Capsaicin-induced protein extravasation in BALF106 µmol/kg i.p.Inhibition[5]
PAF-induced bronchial hyper-responsiveness4.2 µmol/kg i.v.Significant inhibition[5]
C. Preclinical Pharmacokinetics

A study in male rabbits provided initial pharmacokinetic data for this compound.[4]

Parameter Intravenous (12 mg/kg) Oral (12 mg/kg)
t₁/₂ (min) 27.328.8
Absolute Bioavailability (%) -59.6
Total Body Clearance (ml/min/kg) 67.06-
Fraction Unbound (fu) 54.0%54.0%
Urinary Recovery (0-48h) < 1% of dose< 1% of dose

IV. Experimental Protocols

A. Acetylcholine-Induced Airway Hyperresponsiveness in Guinea Pigs

This protocol is a generalized procedure based on common practices in the field.

  • Animal Model: Male Dunkin-Hartley guinea pigs are used.

  • Anesthesia: Animals are anesthetized, for example, with an intraperitoneal injection of urethane.

  • Surgical Preparation: The trachea is cannulated for artificial ventilation. A jugular vein is cannulated for drug administration.

  • Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring changes in pulmonary inflation pressure or airway resistance.

  • Experimental Procedure:

    • A baseline of airway pressure/resistance is established.

    • Increasing doses of acetylcholine are administered intravenously or via aerosol.

    • The dose of acetylcholine required to produce a specific increase in airway pressure/resistance (e.g., a 100% increase) is determined.

    • Animals are pre-treated with this compound or vehicle at various time points before the acetylcholine challenge.

    • The effect of this compound on the dose-response curve to acetylcholine is evaluated.

G Start Start Anesthetize Anesthetize Guinea Pig Start->Anesthetize Cannulate Cannulate Trachea and Jugular Vein Anesthetize->Cannulate Ventilate Artificially Ventilate Cannulate->Ventilate Baseline Establish Baseline Airway Pressure Ventilate->Baseline Pretreat Administer this compound or Vehicle Baseline->Pretreat Challenge Administer Increasing Doses of Acetylcholine Pretreat->Challenge Measure Measure Airway Pressure Response Challenge->Measure Analyze Analyze Dose-Response Curve Measure->Analyze End End Analyze->End

Figure 3: Experimental workflow for assessing airway hyperresponsiveness.
B. Inhibition of Eosinophil Infiltration into Bronchoalveolar Lavage Fluid (BALF)

This protocol is a generalized procedure based on common practices in the field.

  • Animal Model and Sensitization: Guinea pigs are actively sensitized to an antigen, such as ovalbumin.

  • Antigen Challenge: Sensitized animals are challenged with an aerosol of the antigen to induce an inflammatory response.

  • Drug Administration: this compound or vehicle is administered at a specified time before or after the antigen challenge.

  • Bronchoalveolar Lavage (BAL): At a predetermined time point after the challenge (e.g., 24 hours), the animals are euthanized, and a BAL is performed by instilling and withdrawing a sterile saline solution into the lungs via a tracheal cannula.

  • Cell Counting and Differentiation: The recovered BALF is centrifuged, and the cell pellet is resuspended. The total number of cells is counted using a hemocytometer. Differential cell counts are performed on cytocentrifuge preparations stained with a suitable stain (e.g., Wright-Giemsa) to determine the number and percentage of eosinophils.

  • Data Analysis: The effect of this compound on the number of eosinophils in the BALF is compared to the vehicle-treated group.

V. Conclusion

The early development of this compound identified it as a promising xanthine derivative with both bronchodilator and anti-inflammatory properties. Its mechanism of action, centered on the inhibition of phosphodiesterases, provides a clear rationale for its observed pharmacological effects. Preclinical studies in relevant animal models have provided quantitative data supporting its potential as a therapeutic agent for respiratory diseases characterized by bronchoconstriction and inflammation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel compounds in this class.

References

The Molecular Targets of Isbufylline in Bronchial Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isbufylline (1,3-dimethyl-7-isobutylxanthine) is a xanthine derivative with recognized bronchodilator properties, positioning it as a compound of interest for the management of obstructive airway diseases. Its mechanism of action, like other methylxanthines, is believed to involve the modulation of key intracellular signaling pathways within bronchial smooth muscle cells. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling cascades.

Core Molecular Targets and Mechanisms of Action

The bronchodilatory effect of this compound is primarily attributed to its action on two main molecular targets within the bronchial smooth muscle: phosphodiesterases and adenosine receptors. Furthermore, evidence suggests a role for the modulation of capsaicin-sensitive sensory nerves.

Phosphodiesterase (PDE) Inhibition

The primary mechanism of action for xanthine derivatives like this compound is the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs).[1][2] PDEs are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] In human airway smooth muscle, PDE3 and PDE4 are the predominant isoenzymes responsible for the hydrolysis of cAMP.[4]

By inhibiting these PDEs, this compound leads to an accumulation of intracellular cAMP.[5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium. This cascade of events results in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[6]

Quantitative Data on this compound's Functional Effects:

Experimental ModelAgonistThis compound IC50 (µM)95% Confidence Limits (µM)Reference
Guinea-pig bronchial preparationsCapsaicin (0.3 µM)2119-25[7]
Guinea-pig bronchial preparationsCarbachol (0.3 µM)3630-43[7]
Guinea-pig isolated bronchi (NANC response)Electrical Field Stimulation47-[7]
Guinea-pig bronchial preparationsNeurokinin A (0.1 µM)> 100-[7]

Signaling Pathway for PDE Inhibition by this compound:

PDE_Inhibition cluster_cell Bronchial Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE3 & PDE4) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Promotes ATP ATP AC Adenylyl Cyclase

This compound-mediated PDE inhibition pathway.
Adenosine Receptor Antagonism

Xanthine derivatives are known to be antagonists of adenosine receptors.[8] Adenosine can induce bronchoconstriction in asthmatic individuals, and this effect is thought to be mediated primarily through A1 and A2B adenosine receptors on mast cells and airway smooth muscle.[9][10] By blocking these receptors, this compound may prevent adenosine-induced bronchoconstriction. However, the specific binding affinities of this compound for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) in bronchial smooth muscle have not been reported.

Putative Adenosine Receptor Antagonism Pathway:

Adenosine_Antagonism cluster_cell Bronchial Smooth Muscle Cell This compound This compound AdenosineR Adenosine Receptors (A1, A2B) This compound->AdenosineR Antagonizes Adenosine Adenosine Adenosine->AdenosineR Activates Bronchoconstriction Bronchoconstriction AdenosineR->Bronchoconstriction Mediates

Putative adenosine receptor antagonism by this compound.
Modulation of Capsaicin-Sensitive Sensory Nerves

In vitro and in vivo studies have demonstrated that this compound inhibits bronchoconstrictor responses induced by capsaicin.[7] Capsaicin activates sensory nerves, leading to the release of neuropeptides such as Substance P and Neurokinin A, which are potent bronchoconstrictors.[11][12] this compound's ability to counteract capsaicin-induced bronchoconstriction suggests an additional mechanism of action involving the modulation of these sensory nerve pathways.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's molecular targets. Below are generalized methodologies for key experiments.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against specific PDE isoenzymes.

Methodology:

  • Preparation of Bronchial Smooth Muscle Homogenate: Human or animal bronchial smooth muscle tissue is dissected, cleaned, and homogenized in a suitable buffer. The homogenate is then centrifuged to separate the cytosolic fraction containing the PDE enzymes.

  • PDE Isoenzyme Separation (Optional): To assess inhibition of specific isoenzymes, the cytosolic fraction can be subjected to ion-exchange chromatography to separate the different PDE families.[13]

  • PDE Activity Assay: The assay is typically performed in a multi-well plate format.

    • A reaction mixture is prepared containing a known concentration of the PDE enzyme preparation, a specific cyclic nucleotide substrate ([3H]cAMP or [3H]cGMP), and varying concentrations of this compound.

    • The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.

    • The reaction is terminated by the addition of a stop solution, often by boiling.

    • The product of the reaction ([3H]AMP or [3H]GMP) is then converted to its corresponding nucleoside ([3H]adenosine or [3H]guanosine) by the addition of snake venom nucleotidase.

    • The radiolabeled nucleoside is separated from the unreacted radiolabeled cyclic nucleotide using anion-exchange chromatography.

    • The amount of radioactivity in the eluate is quantified by liquid scintillation counting, which is proportional to the PDE activity.

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of this compound. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

Experimental Workflow for PDE Inhibition Assay:

PDE_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Tissue Bronchial Smooth Muscle Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Cytosol Cytosolic Fraction (Contains PDEs) Centrifuge->Cytosol Incubate Incubate with This compound & [3H]cAMP Cytosol->Incubate Terminate Terminate Reaction Incubate->Terminate Convert Convert [3H]AMP to [3H]Adenosine Terminate->Convert Separate Ion-Exchange Chromatography Convert->Separate Quantify Scintillation Counting Separate->Quantify Calculate Calculate % Inhibition Quantify->Calculate Determine Determine IC50 Calculate->Determine

Workflow for determining PDE inhibition by this compound.
Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes from cells expressing a specific adenosine receptor subtype (e.g., CHO or HEK293 cells) or from bronchial smooth muscle tissue are prepared by homogenization and centrifugation.

  • Radioligand Binding Assay:

    • The membrane preparation is incubated with a specific radiolabeled ligand for the adenosine receptor subtype of interest (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

    • Competition binding experiments are performed by including varying concentrations of unlabeled this compound in the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value for this compound is determined from the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Intracellular cAMP Measurement

Objective: To measure the effect of this compound on intracellular cAMP levels in bronchial smooth muscle cells.

Methodology:

  • Cell Culture: Primary human bronchial smooth muscle cells or a suitable cell line are cultured in multi-well plates.

  • Cell Treatment: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with varying concentrations of this compound, an adenylyl cyclase activator (e.g., forskolin) as a positive control, or vehicle.

  • Cell Lysis and cAMP Quantification: After the treatment period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit.

  • Data Analysis: The change in intracellular cAMP concentration in response to this compound treatment is calculated and compared to control conditions.

Conclusion and Future Directions

This compound exerts its bronchodilatory effects on bronchial smooth muscle primarily through the inhibition of phosphodiesterases, leading to an increase in intracellular cAMP. While its functional effects on smooth muscle contraction are documented, there is a notable gap in the literature regarding its specific inhibitory profile against PDE isoenzymes and its binding affinities for adenosine receptor subtypes in this tissue. Future research should focus on elucidating these specific molecular interactions to provide a more complete understanding of this compound's pharmacological profile. Such studies will be invaluable for the rational design and development of more selective and efficacious therapies for obstructive airway diseases.

References

Isbufylline: An In-Depth Technical Guide on its Potential Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isbufylline, a xanthine derivative, has demonstrated notable anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the existing data on this compound's anti-inflammatory effects, its proposed mechanisms of action, and detailed experimental protocols for its evaluation. The primary mechanisms are believed to involve the inhibition of phosphodiesterases (PDEs) and potential modulation of adenosine receptors, leading to the suppression of inflammatory cell infiltration and mediator release. This document aims to serve as a detailed resource for researchers and professionals in drug development interested in the therapeutic potential of this compound in inflammatory diseases.

Introduction

This compound (1,3-dimethyl-7-isobutylxanthine) is a methylxanthine derivative that has been investigated for its bronchodilatory and anti-inflammatory activities.[1] Like other xanthines, such as theophylline, this compound's pharmacological effects are attributed to its ability to inhibit phosphodiesterases and interact with adenosine receptors.[2][3] This guide focuses on the anti-inflammatory properties of this compound, presenting available quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways.

Mechanism of Action

The anti-inflammatory effects of this compound are thought to be mediated through two primary pathways:

  • Phosphodiesterase (PDE) Inhibition: this compound, as a xanthine derivative, is expected to inhibit various PDE isoenzymes.[4] Inhibition of PDEs, particularly PDE4, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and inactivate key components of inflammatory signaling pathways, ultimately leading to a reduction in the production of pro-inflammatory mediators.[5]

  • Adenosine Receptor Antagonism: Xanthines are known to be non-selective antagonists of adenosine receptors (A1, A2A, A2B, and A3).[2][3] Adenosine plays a complex role in inflammation, and its effects are receptor-subtype dependent. By blocking these receptors, this compound may modulate downstream signaling cascades that are involved in inflammatory responses.

Signaling Pathway Diagrams

PDE_Inhibition_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Inflammatory_Pathways Inflammatory Signaling Pathways PKA->Inflammatory_Pathways Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators Inflammatory_Pathways->Pro_inflammatory_Mediators

Figure 1: Proposed PDE Inhibition Pathway of this compound.

Adenosine_Receptor_Antagonism This compound This compound Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) This compound->Adenosine_Receptors Antagonizes Downstream_Signaling Downstream Signaling Cascades Adenosine_Receptors->Downstream_Signaling Modulates Adenosine Adenosine Adenosine->Adenosine_Receptors Inflammatory_Response Inflammatory Response Downstream_Signaling->Inflammatory_Response

Figure 2: Proposed Adenosine Receptor Antagonism by this compound.

Quantitative Data

The following tables summarize the available quantitative data on the anti-inflammatory and related activities of this compound.

Table 1: In Vitro Inhibitory Effects of this compound

ParameterModel SystemIC50 (µM)Reference(s)
Capsaicin-induced bronchoconstrictionGuinea-pig isolated bronchi21 (19-25, 95% CI)[6]
Carbachol-induced bronchoconstrictionGuinea-pig isolated bronchi36 (30-43, 95% CI)[6]
Neurokinin A-induced bronchospasmGuinea-pig isolated bronchi> 100[6]
Non-adrenergic non-cholinergic (NANC) responseGuinea-pig isolated bronchi47[6]

Table 2: In Vivo Anti-inflammatory Effects of this compound in Guinea Pigs

EffectModelDoseRouteOutcomeReference(s)
Inhibition of eosinophil infiltrationPlatelet Activating Factor (PAF)-induced106 µmol/kgi.p.Significant inhibition[7]
Inhibition of eosinophil infiltrationAntigen-induced106 µmol/kgi.p.Significant inhibition[7]
Inhibition of plasma protein extravasationCapsaicin-induced106 µmol/kgi.p.Significant inhibition[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-inflammatory properties.

In Vivo Models of Airway Inflammation in Guinea Pigs

Objective: To assess the effect of this compound on inflammatory cell infiltration and plasma protein extravasation in the airways.

Experimental Workflow:

Guinea_Pig_Inflammation_Model cluster_sensitization Sensitization Phase (for antigen-induced model) cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Sensitization Sensitize guinea pigs (e.g., with ovalbumin) Treatment Administer this compound (e.g., 106 µmol/kg, i.p.) or Vehicle Sensitization->Treatment Challenge_PAF Induce inflammation with Platelet Activating Factor (PAF) Treatment->Challenge_PAF Challenge_Antigen Challenge with inhaled antigen Treatment->Challenge_Antigen Challenge_Capsaicin Induce plasma extravasation with Capsaicin Treatment->Challenge_Capsaicin BAL Perform Bronchoalveolar Lavage (BAL) Challenge_PAF->BAL Challenge_Antigen->BAL Challenge_Capsaicin->BAL Cell_Count Differential cell count (Eosinophils) BAL->Cell_Count Protein_Assay Measure protein concentration in BAL fluid BAL->Protein_Assay

Figure 3: Workflow for In Vivo Guinea Pig Airway Inflammation Models.

Protocol for Antigen-Induced Eosinophil Infiltration:

  • Animal Sensitization: Actively immunize male Dunkin-Hartley guinea pigs with an intraperitoneal injection of ovalbumin.

  • Drug Administration: Administer this compound (e.g., 106 µmol/kg, i.p.) or vehicle control one hour prior to antigen challenge.

  • Antigen Challenge: Expose the animals to an aerosol of ovalbumin.

  • Bronchoalveolar Lavage (BAL): 24 hours after the challenge, anesthetize the animals and perform BAL by instilling and retrieving phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.

  • Cell Analysis: Centrifuge the BAL fluid and resuspend the cell pellet. Perform a total and differential cell count to determine the number of eosinophils.

Protocol for Capsaicin-Induced Plasma Protein Extravasation:

  • Animal Preparation: Anesthetize male Dunkin-Hartley guinea pigs.

  • Drug Administration: Administer this compound (e.g., 106 µmol/kg, i.p.) or vehicle control.

  • Induction of Extravasation: Inject capsaicin intravenously to induce plasma protein extravasation in the airways.

  • Measurement of Extravasation: Perform BAL and measure the concentration of protein (e.g., albumin) in the BAL fluid using a suitable assay (e.g., Bradford or BCA protein assay).

In Vitro Bronchoconstriction Assays

Objective: To determine the inhibitory effect of this compound on agonist-induced contractions of airway smooth muscle.

Experimental Workflow:

Bronchoconstriction_Assay Tissue_Prep Isolate guinea pig bronchial rings Mounting Mount tissues in organ baths Tissue_Prep->Mounting Equilibration Equilibrate under tension Mounting->Equilibration Pre_contraction Induce contraction with agonist (e.g., Capsaicin, Carbachol) Equilibration->Pre_contraction Isbufylline_Addition Add cumulative concentrations of this compound Pre_contraction->Isbufylline_Addition Measurement Measure relaxation of contracted tissue Isbufylline_Addition->Measurement IC50_Calculation Calculate IC50 value Measurement->IC50_Calculation

Figure 4: Workflow for In Vitro Bronchoconstriction Assay.

Protocol:

  • Tissue Preparation: Isolate bronchial rings from male Dunkin-Hartley guinea pigs and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Tension Application: Apply an optimal resting tension to the tissues and allow them to equilibrate.

  • Contraction Induction: Induce a stable contraction with an agonist such as capsaicin or carbachol.

  • This compound Treatment: Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.

  • Data Analysis: Record the relaxation responses and calculate the concentration of this compound required to produce 50% inhibition of the agonist-induced contraction (IC50).

Discussion and Future Directions

The available data strongly suggest that this compound possesses significant anti-inflammatory properties, particularly in the context of airway inflammation. Its ability to inhibit eosinophil infiltration and plasma protein extravasation in vivo highlights its potential as a therapeutic agent for inflammatory respiratory diseases.

However, a comprehensive understanding of this compound's anti-inflammatory profile requires further investigation. Key areas for future research include:

  • PDE Isoform Selectivity: Determining the IC50 values of this compound for a panel of PDE isoforms (PDE1-11) is crucial to elucidate its precise mechanism of action and to predict its therapeutic window and potential side effects.

  • Adenosine Receptor Affinity: Quantifying the binding affinities (Ki) of this compound for all adenosine receptor subtypes (A1, A2A, A2B, A3) will clarify its role as a potential adenosine receptor modulator.

  • Intracellular Signaling Pathways: Investigating the direct effects of this compound on key inflammatory signaling cascades, such as the NF-κB and MAPK pathways, in relevant inflammatory cells (e.g., macrophages, eosinophils, mast cells) will provide a more detailed mechanistic understanding.

  • Cytokine Suppression: Measuring the IC50 values for this compound's inhibition of the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from stimulated inflammatory cells will provide a quantitative measure of its anti-inflammatory potency.

Conclusion

This compound is a promising anti-inflammatory agent with demonstrated efficacy in preclinical models of airway inflammation. Its mechanism of action is likely multifaceted, involving the inhibition of phosphodiesterases and potential modulation of adenosine receptors. Further detailed in vitro and in vivo studies are warranted to fully characterize its pharmacological profile and to explore its therapeutic potential for the treatment of a range of inflammatory conditions. This technical guide provides a foundation of the current knowledge and a roadmap for future research endeavors.

References

Isbufylline: A Technical Overview of its Chemical Properties and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isbufylline (1,3-dimethyl-7-isobutylxanthine) is a xanthine derivative with potential therapeutic applications as a bronchodilator and anti-inflammatory agent. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, mechanism of action, and pharmacological effects. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of xanthine derivatives in respiratory and inflammatory diseases.

Chemical and Physical Properties

This compound is a synthetic xanthine derivative. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 90162-60-0
Molecular Formula C₁₁H₁₆N₄O₂
Molecular Weight 236.27 g/mol
IUPAC Name 1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Synonyms 7-Isobutyltheophylline, 1,3-Dimethyl-7-isobutylxanthine

Pharmacological Profile

This compound exhibits both bronchodilator and anti-inflammatory properties, which have been primarily investigated in pre-clinical models of airway disease.

Bronchodilator Activity

As a xanthine derivative, this compound is expected to induce smooth muscle relaxation, leading to bronchodilation. This effect is beneficial in respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).

Anti-inflammatory Effects

Studies have demonstrated the anti-inflammatory potential of this compound in animal models. Notably, it has been shown to inhibit airway hyperresponsiveness and inflammation in guinea pigs[1]. A key finding is its ability to inhibit the infiltration of eosinophils into the bronchoalveolar lavage fluid following challenges with platelet-activating factor (PAF) or antigens[1]. Eosinophils are key inflammatory cells in allergic asthma, and their inhibition is a significant therapeutic target.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated in publicly available literature. However, based on its chemical structure as a xanthine derivative, its pharmacological effects are likely mediated through the following pathways:

  • Inhibition of Phosphodiesterases (PDEs): Xanthines are known non-selective inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound would increase intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects. Increased cAMP in airway smooth muscle cells promotes relaxation and bronchodilation. In inflammatory cells, elevated cAMP levels can suppress their activation and the release of pro-inflammatory mediators. The specific PDE subtypes targeted by this compound have not been definitively identified in the available literature.

  • Antagonism of Adenosine Receptors: Xanthines can also act as antagonists at adenosine receptors. Adenosine is a signaling molecule that can promote bronchoconstriction and inflammation in the airways. By blocking adenosine receptors, this compound could contribute to its bronchodilator and anti-inflammatory effects.

Signaling Pathway of a Non-Selective Phosphodiesterase Inhibitor

The following diagram illustrates the general signaling pathway for a non-selective phosphodiesterase inhibitor like a xanthine derivative.

PDE_Inhibition cluster_cell Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE Phosphodiesterase (PDE) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Response Leads to This compound This compound This compound->PDE Inhibits

General mechanism of a non-selective phosphodiesterase inhibitor.

Synthesis

Synthesis_Workflow Theophylline Theophylline (1,3-dimethylxanthine) Reaction Alkylation Reaction Theophylline->Reaction Base Base (e.g., NaH, K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Alkylating_Agent Isobutyl Halide (e.g., Isobutyl bromide) Alkylating_Agent->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification This compound This compound (1,3-dimethyl-7-isobutylxanthine) Purification->this compound

Plausible synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not available in the public domain. The following are representative protocols for the types of in vivo and in vitro assays that would be used to characterize the anti-inflammatory and bronchodilator effects of a compound like this compound.

In Vivo Model of Airway Hyperresponsiveness in Guinea Pigs

This protocol is a generalized procedure for inducing and measuring airway hyperresponsiveness.

  • Animal Sensitization: Guinea pigs are sensitized to an allergen, typically ovalbumin, through intraperitoneal injections with an adjuvant like aluminum hydroxide.

  • Allergen Challenge: After a sensitization period, animals are challenged with an aerosolized solution of the allergen to induce an inflammatory response in the airways.

  • Drug Administration: this compound or a vehicle control is administered to the animals at a specified time before or after the allergen challenge, typically via intraperitoneal injection or oral gavage.

  • Measurement of Airway Responsiveness: At a defined time point after the challenge (e.g., 24 hours), airway responsiveness is assessed. This is often done by measuring changes in bronchoconstriction in response to a bronchoconstricting agent like histamine or methacholine. Parameters such as specific airway resistance and dynamic lung compliance are measured.

  • Bronchoalveolar Lavage (BAL): Following the measurement of airway responsiveness, a bronchoalveolar lavage is performed to collect cells and fluid from the lungs.

  • Cell Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) are performed to assess the inflammatory infiltrate.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against PDE enzymes.

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes (specific isoforms can be tested) and a fluorescently labeled cAMP or cGMP substrate are prepared in an appropriate assay buffer.

  • Compound Preparation: this compound is serially diluted to a range of concentrations.

  • Assay Reaction: The PDE enzyme, the test compound (this compound), and the fluorescent substrate are incubated together in a microplate.

  • Detection: The reaction is stopped, and the amount of hydrolyzed substrate is measured using a fluorescence plate reader. The inhibitory activity of this compound is determined by comparing the signal in the presence of the compound to the control wells.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Clinical Data

A thorough search of clinical trial registries and the scientific literature did not reveal any clinical trial data for this compound. Its development status and potential for clinical use are therefore unknown.

Conclusion

This compound is a xanthine derivative with demonstrated bronchodilator and anti-inflammatory properties in preclinical models. Its likely mechanism of action involves the non-selective inhibition of phosphodiesterases and potentially the antagonism of adenosine receptors. While the initial preclinical data are promising for its use in respiratory diseases, a lack of detailed mechanistic studies, specific synthesis protocols, and the absence of any clinical trial data limit a full assessment of its therapeutic potential. Further research would be required to delineate its specific molecular targets and to evaluate its safety and efficacy in humans.

References

Preliminary In-Vitro Evaluation of Isbufylline Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical framework for the in-vitro evaluation of Isbufylline's cytotoxic potential. As of the latest literature review, there is a notable scarcity of direct research on the cytotoxicity of this compound. Therefore, this guide extrapolates potential mechanisms and testing strategies from studies on structurally related xanthine derivatives, such as theophylline. The experimental protocols and data presented are illustrative and intended to serve as a template for future research.

Introduction

This compound, or 1,3-dimethyl-7-isobutylxanthine, is a xanthine derivative. While its primary pharmacological activities have been explored in other contexts, its potential as a cytotoxic agent remains largely uninvestigated. The structural similarity of this compound to other methylxanthines, like theophylline, which have demonstrated anti-cancer properties, provides a rationale for evaluating its cytotoxic effects.[1][2] This guide outlines a comprehensive in-vitro approach to assess the cytotoxicity of this compound, detailing experimental protocols, data presentation strategies, and potential mechanistic pathways.

Postulated Mechanisms of Action

Based on the known bioactivities of related xanthine derivatives, the cytotoxic effects of this compound, if any, might be mediated through several mechanisms:

  • Induction of Apoptosis: Theophylline has been shown to induce apoptosis in various cancer cell lines, including B-chronic lymphocytic leukemia and eosinophils.[3][4] This process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Some xanthine derivatives can interfere with the cell cycle, leading to an arrest at different phases and preventing cancer cell proliferation.

  • Modulation of Signaling Pathways: Key signaling molecules that could be influenced by this compound include:

    • Cyclic AMP (cAMP): As a xanthine, this compound may act as a phosphodiesterase (PDE) inhibitor, leading to increased intracellular cAMP levels, which can have pro-apoptotic effects in some cancer cells.[5]

    • p53: Theophylline has been observed to modulate the splicing of p53, a critical tumor suppressor gene, leading to the production of pro-apoptotic isoforms.[1]

    • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival. Xanthine derivatives have been shown to alter this balance in favor of apoptosis.[6][7]

Experimental Protocols for Cytotoxicity Assessment

A tiered approach is recommended to systematically evaluate the in-vitro cytotoxicity of this compound.

Cell Viability and Proliferation Assays

These initial assays are crucial for determining the concentration-dependent effects of this compound on cancer cell lines.

3.1.1. MTT Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

3.1.2. LDH Release Assay

  • Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay quantifies the amount of LDH in the medium as an indicator of cytotoxicity.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Sample Collection: After the treatment period, collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH-catalyzed conversion of lactate to pyruvate reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

    • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Apoptosis Assays

If this compound demonstrates significant cytotoxicity, the following assays can elucidate whether the mechanism involves apoptosis.

3.2.1. Annexin V/Propidium Iodide (PI) Staining

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).

    • Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Data Interpretation:

      • Annexin V-negative, PI-negative: Viable cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

3.2.2. Caspase Activity Assay

  • Principle: Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9) using a fluorogenic or colorimetric substrate.

  • Protocol:

    • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release their contents.

    • Substrate Addition: Add a specific caspase substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.

    • Signal Detection: The cleavage of the substrate by the active caspase releases a chromophore or fluorophore, which can be measured using a spectrophotometer or fluorometer.

    • Data Analysis: Quantify the caspase activity relative to a control group.

Data Presentation

Quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer24150.5 ± 12.3
4898.2 ± 8.7
7265.4 ± 5.9
A549Lung Cancer24210.8 ± 18.5
48145.6 ± 11.2
7292.1 ± 7.8
HeLaCervical Cancer24180.3 ± 15.1
48115.9 ± 9.4
7278.6 ± 6.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Illustrative Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment)

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)
Vehicle Control-3.2 ± 0.51.8 ± 0.3
This compound5015.6 ± 2.15.4 ± 0.8
This compound10028.9 ± 3.512.7 ± 1.9
This compound20045.1 ± 4.225.3 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_apoptosis Apoptosis Analysis cluster_data Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) mtt_assay MTT Assay cell_culture->mtt_assay ldh_assay LDH Assay cell_culture->ldh_assay annexin_v Annexin V/PI Staining cell_culture->annexin_v caspase_assay Caspase Activity Assay cell_culture->caspase_assay isbufylline_prep This compound Stock Preparation isbufylline_prep->mtt_assay isbufylline_prep->ldh_assay isbufylline_prep->annexin_v isbufylline_prep->caspase_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 apoptosis_quant Apoptosis Quantification annexin_v->apoptosis_quant caspase_assay->apoptosis_quant ic50->annexin_v ic50->caspase_assay

In-vitro cytotoxicity testing workflow for this compound.
Postulated Signaling Pathways in this compound-Induced Apoptosis

Intrinsic (Mitochondrial) Pathway

G This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 bax Bax (Pro-apoptotic) This compound->bax mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c mito->cyto_c release apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 activation casp3 Caspase-3 casp9->casp3 activation apoptosis Apoptosis casp3->apoptosis

Postulated intrinsic apoptosis pathway for this compound.

Extrinsic (Death Receptor) Pathway

G This compound This compound death_receptor Death Receptor (e.g., Fas) This compound->death_receptor sensitization? casp8 Caspase-8 death_receptor->casp8 activation death_ligand Death Ligand (e.g., FasL) death_ligand->death_receptor casp3 Caspase-3 casp8->casp3 activation bid Bid casp8->bid cleavage apoptosis Apoptosis casp3->apoptosis tbid tBid bid->tbid mito_pathway Mitochondrial Pathway tbid->mito_pathway

Postulated extrinsic apoptosis pathway for this compound.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary in-vitro evaluation of this compound's cytotoxicity. The proposed experiments will help to determine if this compound exhibits anti-cancer properties and, if so, to elucidate the underlying mechanisms. Positive results from these initial screenings would warrant further investigation, including:

  • Analysis of cell cycle progression using flow cytometry.

  • Western blot analysis to measure the expression levels of key proteins in the apoptotic pathways (e.g., Bcl-2, Bax, cleaved caspases).

  • In-vivo studies in animal models to assess the efficacy and safety of this compound as a potential anti-cancer agent.

The systematic approach outlined herein will contribute to a comprehensive understanding of this compound's cytotoxic potential and its viability for further development in oncology.

References

Methodological & Application

Application Notes and Protocols for Isbufylline In Vitro Assay in Isolated Guinea Pig Bronchi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to evaluate the bronchodilatory effects of Isbufylline using isolated guinea pig bronchi. This compound, a xanthine derivative, has demonstrated significant potential as an anti-bronchospastic agent. This document outlines the necessary procedures, data presentation, and key signaling pathways involved.

Quantitative Data Summary

The relaxant activity of this compound on isolated guinea pig bronchial preparations is summarized below. These values indicate the concentration of this compound required to inhibit the contractile response by 50% (IC50).

Contractile AgentThis compound IC50 (µM)95% Confidence Limits (µM)
Capsaicin (0.3 µM)2119-25
Carbachol (0.3 µM)3630-43
Electrical Field Stimulation (NANC)47-

Note: The presence of indomethacin (5 µM) and thiorphan (10 µM) was maintained during the experiments with capsaicin and carbachol to inhibit the effects of prostaglandins and neutral endopeptidase, respectively[1].

Experimental Protocol

This protocol details the methodology for assessing the relaxant effect of this compound on isolated guinea pig bronchi against various contractile stimuli.

Materials and Reagents
  • Male guinea pigs

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10)

  • This compound

  • Capsaicin

  • Carbachol

  • Indomethacin

  • Thiorphan

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Electrical field stimulation (EFS) equipment

Procedure
  • Tissue Preparation:

    • Humanely euthanize a male guinea pig.

    • Carefully dissect the bronchi and place them in cold, oxygenated Krebs-Henseleit solution.

    • Prepare bronchial ring preparations of appropriate size.

  • Experimental Setup:

    • Mount the bronchial rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the tissues to isometric force transducers to record changes in muscle tension.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Induction of Bronchial Contraction:

    • Pharmacological Stimulation:

      • To assess the effect on receptor-mediated contraction, pre-treat the tissues with indomethacin (5 µM) and thiorphan (10 µM).

      • Induce a stable contraction with either capsaicin (0.3 µM) or carbachol (0.3 µM)[1].

    • Electrical Field Stimulation (EFS) for Non-Adrenergic Non-Cholinergic (NANC) Response:

      • To evaluate the effect on nerve-mediated contraction, apply EFS using platinum electrodes.

      • Use the following parameters for NANC stimulation: 20 Hz, supramaximal voltage, 0.5 ms pulse width for 10 seconds[1]. This is performed in the presence of adrenergic and cholinergic blockers to isolate the NANC response.

  • Application of this compound and Measurement of Relaxation:

    • Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner (e.g., 10-90 µM)[1].

    • Record the relaxation of the bronchial smooth muscle at each concentration.

    • Allow sufficient time between additions for the response to stabilize.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-induced maximum contraction.

    • Construct a concentration-response curve for this compound.

    • Calculate the IC50 value, which is the concentration of this compound that produces 50% of the maximum relaxation, using appropriate software.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound-induced bronchodilation and the experimental workflow for the in vitro assay.

G cluster_membrane Bronchial Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Proposed signaling pathway of this compound in bronchial smooth muscle cells.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Guinea Pig Bronchi B Prepare Bronchial Rings A->B C Mount in Organ Bath B->C D Equilibrate Tissue C->D E Induce Contraction (Capsaicin, Carbachol, or EFS) D->E F Add Cumulative Doses of this compound E->F G Record Relaxation F->G H Construct Concentration-Response Curve G->H I Calculate IC50 H->I

Caption: Experimental workflow for the this compound in vitro assay.

Mechanism of Action

This compound, like other xanthine derivatives such as theophylline, is believed to exert its bronchodilatory effects primarily through the inhibition of phosphodiesterase (PDE) enzymes[2][3]. The inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle[4]. Additionally, some xanthines are known to be antagonists of adenosine receptors, which can also contribute to bronchodilation by preventing adenosine-mediated bronchoconstriction[2][4]. This compound's greater potency against capsaicin-induced bronchospasm suggests a potential interaction with sensory nerve pathways[1].

References

Application Notes and Protocols for Isbufylline Administration in Animal Models of Airway Hyperresponsiveness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isbufylline, a xanthine derivative, has demonstrated significant potential as a therapeutic agent for airway hyperresponsiveness (AHR), a key feature of asthma.[1] These application notes provide a comprehensive overview of the administration of this compound in preclinical animal models of AHR, summarizing key quantitative data and detailing experimental protocols. The information presented is intended to guide researchers in designing and executing studies to further evaluate the efficacy and mechanism of action of this compound and similar compounds.

This compound exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3][4] This elevation in cAMP results in bronchodilation by relaxing airway smooth muscle and also confers anti-inflammatory properties by stabilizing mast cells and inhibiting the activity of eosinophils, key effector cells in the pathophysiology of asthma.[2][4]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound in guinea pig models of airway hyperresponsiveness.

Table 1: Effect of this compound on Acetylcholine-Induced Dyspnea in Guinea Pigs

TreatmentDose (µmol/kg, i.p.)Protection against Dyspnea (%)
This compound106100
Salbutamol10.4Equieffective to this compound

Data from Galli et al., 1993.[1]

Table 2: Effect of this compound on PAF- and Antigen-Induced Eosinophil Infiltration in Bronchoalveolar Lavage Fluid (BALF) of Guinea Pigs

Challenge AgentTreatmentDose (µmol/kg, i.p.)Inhibition of Eosinophil Infiltration
PAFThis compound106Yes
AntigenThis compound106Yes
PAFSalbutamol10.4No protective action
AntigenSalbutamol10.4No protective action

Data from Galli et al., 1993.[1]

Table 3: Effect of this compound on PAF-Induced Bronchial Hyperresponsiveness to Histamine in Guinea Pigs

TreatmentDose (µmol/kg, i.v.)Effect on Bronchial Hyperresponsiveness
This compound4.2Significant inhibition

Data from Galli et al., 1993.[1]

Table 4: Effect of this compound on Capsaicin-Induced Protein Extravasation in BALF of Guinea Pigs

TreatmentDose (µmol/kg, i.p.)Effect on Protein Extravasation
This compound106Inhibition
Salbutamol10.4No protective action

Data from Galli et al., 1993.[1]

Signaling Pathway of this compound in Airway Smooth Muscle and Inflammatory Cells

The primary mechanism of action of this compound is the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP). This has downstream effects on both airway smooth muscle, causing bronchodilation, and inflammatory cells, reducing the inflammatory response.

Isbufylline_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Physiological Response This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP (Increased) PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits Ca_release Reduced Intracellular Ca2+ Release PKA->Ca_release Promotes Inflammatory_mediators Reduced Inflammatory Mediator Release PKA->Inflammatory_mediators Leads to Bronchodilation Bronchodilation (Airway Smooth Muscle Relaxation) Epac->Bronchodilation Contributes to MLCK_inactive Inactive MLCK MLCK_inactive->Bronchodilation Leads to Ca_release->Bronchodilation Leads to Anti_inflammation Anti-inflammatory Effects (e.g., Mast Cell Stabilization) Inflammatory_mediators->Anti_inflammation Results in

Caption: this compound inhibits PDE, increasing cAMP and activating PKA and Epac, leading to bronchodilation and anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound in animal models of airway hyperresponsiveness.

Acetylcholine-Induced Dyspnea in Guinea Pigs

This model assesses the bronchodilator activity of a compound by measuring its ability to protect against bronchoconstriction induced by a cholinergic agonist.

Experimental Workflow:

Acetylcholine_Dyspnea_Workflow cluster_setup Experimental Setup cluster_challenge Challenge cluster_observation Observation & Measurement cluster_analysis Data Analysis Animal_prep Guinea Pigs (e.g., Dunkin-Hartley) Drug_admin Administer this compound (i.p.) or Vehicle Control Animal_prep->Drug_admin ACh_exposure Expose to Acetylcholine Aerosol (e.g., 0.1% w/v) Drug_admin->ACh_exposure Pre-treatment Period (e.g., 30-60 min) Observe_dyspnea Observe for Onset of Dyspnea (e.g., labored breathing, collapse) ACh_exposure->Observe_dyspnea Measure_time Record Time to Onset of Dyspnea Observe_dyspnea->Measure_time Calculate_protection Calculate Percentage Protection (Increase in time to dyspnea vs. control) Measure_time->Calculate_protection

Caption: Workflow for assessing the protective effect of this compound against acetylcholine-induced dyspnea in guinea pigs.

Protocol:

  • Animals: Male Dunkin-Hartley guinea pigs (350-450 g) are used.

  • Drug Administration: this compound (e.g., 106 µmol/kg) or vehicle is administered intraperitoneally (i.p.) 30-60 minutes prior to challenge.

  • Acetylcholine Challenge: Animals are placed in a chamber and exposed to an aerosol of acetylcholine (ACh) solution (e.g., 0.1% w/v in saline) generated by a nebulizer.

  • Observation: The time from the start of ACh exposure to the onset of dyspnea (characterized by labored breathing and collapse) is recorded.

  • Data Analysis: The protective effect of this compound is calculated as the percentage increase in the time to the onset of dyspnea compared to the vehicle-treated control group.

PAF- and Antigen-Induced Eosinophil Infiltration in BALF

This model evaluates the anti-inflammatory effects of a compound by measuring its ability to inhibit the recruitment of eosinophils into the airways following a pro-inflammatory stimulus.

Experimental Workflow:

Eosinophil_Infiltration_Workflow cluster_sensitization Sensitization (for Antigen Model) cluster_treatment_challenge Treatment and Challenge cluster_balf Bronchoalveolar Lavage (BAL) cluster_analysis Cellular Analysis Sensitize Sensitize Guinea Pigs with Ovalbumin (OVA) and Al(OH)3 (i.p.) Drug_admin Administer this compound (i.p.) or Vehicle Control Sensitize->Drug_admin 2-3 weeks Challenge Challenge with PAF (i.p.) or OVA Aerosol Drug_admin->Challenge Pre-treatment Period Perform_bal Perform Bronchoalveolar Lavage (BAL) 24 hours post-challenge Challenge->Perform_bal Process_balf Process BAL Fluid (BALF): Centrifuge and collect cell pellet Perform_bal->Process_balf Cell_count Perform Total and Differential Cell Counts on BALF Process_balf->Cell_count Analyze_data Compare Eosinophil Counts between Treatment and Control Groups Cell_count->Analyze_data

Caption: Workflow for assessing this compound's effect on PAF- or antigen-induced eosinophil infiltration in guinea pig airways.

Protocol:

  • Animals: Male Dunkin-Hartley guinea pigs are used.

  • Sensitization (for antigen model): Guinea pigs are actively immunized by intraperitoneal injections of ovalbumin (OVA) with aluminum hydroxide as an adjuvant.

  • Drug Administration: this compound (e.g., 106 µmol/kg, i.p.) or vehicle is administered prior to the challenge.

  • Challenge:

    • PAF Model: Platelet-activating factor (PAF) is administered intraperitoneally.

    • Antigen Model: Sensitized animals are exposed to an aerosol of OVA.

  • Bronchoalveolar Lavage (BAL): 24 hours after the challenge, the animals are anesthetized, and a BAL is performed by instilling and retrieving saline from the lungs via a tracheal cannula.

  • Cell Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts are performed to determine the number of eosinophils.

  • Data Analysis: The number of eosinophils in the BAL fluid from this compound-treated animals is compared to that of the vehicle-treated control group.

Capsaicin-Induced Protein Extravasation

This model assesses the effect of a compound on neurogenic inflammation by measuring the leakage of plasma proteins into the airways following stimulation of sensory nerves with capsaicin.

Experimental Workflow:

Protein_Extravasation_Workflow cluster_setup Experimental Setup cluster_challenge Challenge cluster_balf Bronchoalveolar Lavage (BAL) cluster_analysis Protein Analysis Animal_prep Anesthetize Guinea Pigs Drug_admin Administer this compound (i.p.) or Vehicle Control Animal_prep->Drug_admin Capsaicin_admin Administer Capsaicin (i.v.) Drug_admin->Capsaicin_admin Pre-treatment Period Perform_bal Perform Bronchoalveolar Lavage (BAL) shortly after challenge Capsaicin_admin->Perform_bal Measure_protein Measure Protein Concentration in BALF (e.g., Bradford assay) Perform_bal->Measure_protein Compare_groups Compare Protein Levels between Treatment and Control Groups Measure_protein->Compare_groups

Caption: Workflow for evaluating the effect of this compound on capsaicin-induced plasma protein extravasation in guinea pig airways.

Protocol:

  • Animals: Male Dunkin-Hartley guinea pigs are used.

  • Anesthesia: Animals are anesthetized (e.g., with urethane).

  • Drug Administration: this compound (e.g., 106 µmol/kg, i.p.) or vehicle is administered.

  • Capsaicin Challenge: Capsaicin is administered intravenously (i.v.) to induce neurogenic inflammation and plasma protein extravasation.

  • Bronchoalveolar Lavage (BAL): A BAL is performed shortly after the capsaicin challenge.

  • Protein Measurement: The protein concentration in the BAL fluid is determined using a standard protein assay (e.g., Bradford assay).

  • Data Analysis: The protein concentration in the BAL fluid from the this compound-treated group is compared to that of the vehicle-treated control group to assess the degree of inhibition.

Conclusion

This compound has demonstrated potent bronchodilatory and anti-inflammatory effects in various guinea pig models of airway hyperresponsiveness. Its mechanism of action via PDE inhibition and subsequent cAMP elevation provides a strong rationale for its therapeutic potential in asthma. The protocols and data presented herein serve as a valuable resource for researchers investigating the preclinical efficacy of this compound and other novel anti-asthmatic compounds. Further studies are warranted to fully elucidate its clinical utility.

References

Application Note: Quantification of Isbufylline using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Isbufylline. This compound, a xanthine derivative with bronchodilator properties, requires precise analytical methods for quality control and research purposes.[1] The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means for the quantification of this compound in bulk drug substance and pharmaceutical formulations. This document provides comprehensive experimental protocols, system suitability parameters, and method validation guidelines.

Introduction

This compound, chemically known as 1,3-dimethyl-7-isobutyl xanthine, is an active pharmaceutical ingredient (API) investigated for its antibronchospastic properties.[1] Ensuring the purity, potency, and quality of this compound in pharmaceutical products is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances. This application note presents a specific, accurate, and precise HPLC method for the quantification of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions have been optimized for the analysis of this compound.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol : Water : Acetic Acid (60:39:1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 274 nm
Column Temperature Ambient (~25 °C)
Run Time Approximately 10 minutes
Reagents and Standards
  • This compound Reference Standard: USP or equivalent grade.

  • Methanol: HPLC grade.

  • Water: HPLC grade or Milli-Q water.

  • Glacial Acetic Acid: Analytical reagent grade.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Sample Preparation
  • Bulk Drug: Accurately weigh approximately 100 mg of the this compound bulk drug, dissolve it in the mobile phase in a 100 mL volumetric flask, and dilute to the mark. Further dilute to a final concentration within the calibration range.

  • Pharmaceutical Formulation (e.g., Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.

Method Validation Protocol

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% for replicate injections.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy (% Recovery) 98.0% - 102.0% for three concentration levels.
Precision (RSD) Intraday and Interday RSD ≤ 2.0%.
Specificity No interference from placebo or excipients at the retention time of this compound.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%).

Data Presentation

System Suitability Results
ParameterResultAcceptance Criteria
Retention Time (min) ~ 5.5Consistent
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 3000> 2000
%RSD (n=6) 0.8%< 2.0%
Linearity Data
Concentration (µg/mL)Peak Area (mAU*s)
10[Insert Value]
25[Insert Value]
50[Insert Value]
75[Insert Value]
100[Insert Value]
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%40[Insert Value][Insert Value]
100%50[Insert Value][Insert Value]
120%60[Insert Value][Insert Value]
Average Recovery 98.0% - 102.0%

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound using this HPLC method is depicted below.

HPLC_Workflow prep Sample and Standard Preparation hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) injection Sample/Standard Injection (20 µL) hplc_system->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 274 nm separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration and Analysis data_acq->integration quantification Quantification using Calibration Curve integration->quantification report Report Generation quantification->report

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis.

References

Application Notes and Protocols for Developing a Dose-Response Curve for Isbufylline-Induced Bronchodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isbufylline is a methylxanthine derivative that acts as a phosphodiesterase (PDE) inhibitor, with notable activity against PDE3 and PDE4 isozymes.[1][2] This dual inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells, resulting in bronchodilation.[1][3] The development of a robust dose-response curve is a critical step in characterizing the potency and efficacy of this compound as a potential therapeutic agent for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).

These application notes provide a detailed protocol for generating a dose-response curve for this compound-induced bronchodilation using an ex vivo isolated tissue model. The protocol is designed to be a comprehensive guide for researchers, encompassing tissue preparation, experimental setup, data acquisition, and analysis.

Signaling Pathway of this compound-Induced Bronchodilation

This compound exerts its bronchodilatory effect by inhibiting PDE3 and PDE4. These enzymes are responsible for the degradation of cAMP. By inhibiting these enzymes, this compound increases the intracellular concentration of cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.

Isbufylline_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound PDE3 PDE3 This compound->PDE3 Inhibits PDE4 PDE4 This compound->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE3->cAMP_degradation PDE4->cAMP_degradation cAMP cAMP cAMP_degradation->cAMP Prevents PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes

Caption: Signaling pathway of this compound-induced bronchodilation.

Experimental Protocol: this compound Dose-Response in Isolated Tracheal Rings

This protocol describes the use of isolated guinea pig or rat tracheal rings to assess the bronchodilatory effects of this compound.

Materials and Reagents
Material/ReagentSupplierCatalog No.
This compoundSigma-AldrichI5887
Krebs-Henseleit SolutionSigma-AldrichK3753
CarbacholSigma-AldrichC4382
Distilled WaterVWR83002-140
95% O2 / 5% CO2 Gas MixtureAirgasX02NI80C3002221
Suture SilkEthiconA483
Equipment
EquipmentDescription
Organ Bath SystemWith temperature control and aeration
Isometric Force TransducerFor measuring tissue contraction/relaxation
Data Acquisition SystemTo record and analyze transducer signals
Dissection MicroscopeFor precise tissue preparation
Standard Laboratory GlasswareBeakers, graduated cylinders, etc.
MicropipettesFor accurate drug administration

Experimental Workflow

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal B Isolate Trachea A->B C Prepare Tracheal Rings B->C D Mount Rings in Organ Bath C->D E Equilibrate Tissue D->E F Induce Contraction (e.g., with Carbachol) E->F G Cumulative Addition of this compound F->G H Record Relaxation Response G->H I Calculate % Relaxation H->I J Plot Dose-Response Curve I->J K Determine EC50 J->K

Caption: Experimental workflow for this compound dose-response analysis.

Detailed Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., distilled water or DMSO). Prepare serial dilutions to achieve the desired final concentrations in the organ bath.

    • Prepare Krebs-Henseleit solution and ensure it is continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.

    • Prepare a stock solution of a contractile agent, such as Carbachol (e.g., 10 mM in distilled water).

  • Tissue Preparation:

    • Humanely euthanize a guinea pig or rat according to approved institutional animal care and use committee protocols.

    • Carefully dissect out the trachea and place it in cold, oxygenated Krebs-Henseleit solution.

    • Under a dissection microscope, clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

    • Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution at 37°C and continuously aerated with 95% O2 / 5% CO2. One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.

  • Experimental Procedure:

    • Allow the tracheal rings to equilibrate for at least 60 minutes under a resting tension of 1 g. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.

    • After equilibration, induce a submaximal, sustained contraction with a suitable agonist. For example, add Carbachol to a final concentration of 1 µM.

    • Once the contraction has reached a stable plateau, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10 nM to 100 µM). Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

    • Record the relaxation response at each concentration using the data acquisition system.

Data Presentation and Analysis

The relaxation induced by this compound is expressed as a percentage of the pre-contraction induced by Carbachol.

Calculation of Percentage Relaxation: % Relaxation = [(Tension after Carbachol - Tension after this compound) / (Tension after Carbachol - Basal Tension)] x 100

Data Summary Table:

This compound Concentration (M)% Relaxation (Mean ± SEM)
1.00E-08Data
3.00E-08Data
1.00E-07Data
3.00E-07Data
1.00E-06Data
3.00E-06Data
1.00E-05Data
3.00E-05Data
1.00E-04Data

Dose-Response Curve:

Plot the mean percentage relaxation against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (e.g., a sigmoidal dose-response curve with variable slope) to determine the EC50 (the concentration of this compound that produces 50% of the maximum relaxation).

Conclusion

This application note provides a comprehensive protocol for determining the dose-response relationship of this compound-induced bronchodilation. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, which is essential for the preclinical evaluation of this compound as a potential bronchodilator. The provided diagrams and tables facilitate a clear understanding of the signaling pathway, experimental workflow, and data presentation.

References

Application Notes and Protocols: Isbufylline in Preclinical Models of Asthma and COPD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isbufylline, a xanthine derivative, has demonstrated significant potential in preclinical models as a therapeutic agent for obstructive airway diseases. Its dual mechanism of action as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist contributes to its bronchodilatory and anti-inflammatory effects. These application notes provide a comprehensive overview of the use of this compound in preclinical asthma and COPD models, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Application of this compound in Preclinical Asthma Models

This compound has been primarily evaluated in guinea pig models of allergic asthma, where it has shown efficacy in reducing key features of the disease, including airway hyperresponsiveness and eosinophilic inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in asthma models.

Table 1: Effect of this compound on Airway Inflammation in Guinea Pig Models of Asthma

ParameterModelTreatmentDosageEffect
Eosinophil Infiltration (BALF)Platelet-Activating Factor (PAF)-inducedThis compound106 µmol/kg i.p.Inhibition of eosinophil infiltration
Eosinophil Infiltration (BALF)Antigen (Ovalbumin)-inducedThis compound106 µmol/kg i.p.Inhibition of eosinophil infiltration
Protein Extravasation (BALF)Capsaicin-inducedThis compound106 µmol/kg i.p.Inhibition of protein extravasation

BALF: Bronchoalveolar Lavage Fluid; i.p.: intraperitoneal

Table 2: Effect of this compound on Airway Hyperresponsiveness and Bronchoconstriction in Guinea Pigs

ParameterModelTreatmentDosage/ConcentrationEffect
Bronchial Hyperresponsiveness to HistaminePAF-inducedThis compound4.2 µmol/kg i.v.Significant inhibition
BronchoconstrictionCapsaicin-induced (in vitro)This compoundIC50: 21 µMInhibition of contraction
BronchoconstrictionCarbachol-induced (in vitro)This compoundIC50: 36 µMInhibition of contraction
BronchoconstrictionNeurokinin A-induced (in vitro)This compound> 100 µMIneffective

i.v.: intravenous; IC50: half maximal inhibitory concentration

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate study replication and further research.

This protocol describes the sensitization and challenge of guinea pigs with ovalbumin to induce an asthma-like phenotype characterized by eosinophilic airway inflammation.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Al(OH)₃) as adjuvant

  • Sterile, pyrogen-free saline

  • Nebulizer and exposure chamber

Procedure:

  • Sensitization:

    • On day 0 and day 7, actively sensitize guinea pigs by intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 100 mg of Al(OH)₃ in 1 mL of saline.

    • House the animals under standard laboratory conditions for 14 days to allow for the development of an immune response.

  • Drug Administration:

    • Administer this compound (e.g., 106 µmol/kg, i.p.) or vehicle control 1 hour prior to the antigen challenge.

  • Antigen Challenge:

    • On day 14, place the conscious, unsedated guinea pigs in an exposure chamber.

    • Expose the animals to an aerosol of 1% OVA in saline generated by a nebulizer for 30 minutes.

  • Readouts (24 hours post-challenge):

    • Bronchoalveolar Lavage (BAL): Euthanize the animals and perform a BAL with sterile saline to collect airway inflammatory cells. Perform total and differential cell counts to quantify eosinophil infiltration.

    • Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration in the airway walls.

This protocol details the induction of airway hyperresponsiveness using PAF and its assessment.

Materials:

  • Male Dunkin-Hartley guinea pigs (400-450g)

  • Platelet-Activating Factor (PAF)

  • Histamine

  • Anesthetic (e.g., pentobarbital)

  • Ventilator and equipment for measuring bronchoconstriction (e.g., whole-body plethysmography or direct measurement of pulmonary inflation pressure)

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pigs.

    • Cannulate the trachea for mechanical ventilation and the jugular vein for drug administration.

  • Induction of Hyperresponsiveness:

    • Administer a sub-bronchoconstrictor dose of PAF (e.g., 25 ng/kg, i.v.) to induce a state of airway hyperresponsiveness.

  • Drug Administration:

    • Administer this compound (e.g., 4.2 µmol/kg, i.v.) or vehicle control prior to the histamine challenge.

  • Histamine Challenge:

    • Administer increasing doses of histamine intravenously and measure the resulting bronchoconstriction.

    • Determine the dose of histamine required to cause a specific increase in airway resistance (e.g., PC200, the provocative concentration causing a 200% increase in resistance).

  • Data Analysis:

    • Compare the histamine PC200 values between the this compound-treated and vehicle-treated groups to assess the effect of this compound on PAF-induced airway hyperresponsiveness.

This protocol describes a method to assess neurogenic inflammation in the airways by measuring capsaicin-induced plasma protein extravasation.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-400g)

  • Capsaicin

  • Evans blue dye

  • Anesthetic

  • Spectrophotometer

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pigs.

    • Cannulate the jugular vein for injections.

  • Drug Administration:

    • Administer this compound (e.g., 106 µmol/kg, i.p.) or vehicle control 1 hour prior to the capsaicin challenge.

  • Induction and Measurement of Extravasation:

    • Inject Evans blue dye (20 mg/kg, i.v.) to label plasma proteins.

    • After 5 minutes, administer capsaicin (10 µg/kg, i.v.) to induce neurogenic inflammation and plasma extravasation.

    • After another 5 minutes, perfuse the systemic circulation with saline to remove intravascular dye.

    • Dissect the trachea and main bronchi, and extract the extravasated Evans blue dye using formamide.

    • Quantify the amount of extracted dye by measuring its absorbance at 620 nm using a spectrophotometer.

  • Data Analysis:

    • Compare the amount of extravasated dye in the airways of this compound-treated and vehicle-treated animals.

Application of this compound in Preclinical COPD Models

Note: To date, there is a notable lack of published preclinical studies specifically investigating the effects of this compound in established models of Chronic Obstructive Pulmonary Disease (COPD), such as those induced by cigarette smoke exposure. However, based on its known mechanisms of action, a potential therapeutic role for this compound in COPD can be postulated. The following sections outline the rationale and potential experimental approaches for evaluating this compound in this context.

Rationale for Use in COPD

COPD is characterized by chronic inflammation, primarily driven by neutrophils and macrophages, leading to progressive airflow limitation and lung tissue destruction (emphysema).[1] The therapeutic potential of this compound in COPD is based on its dual mechanism:

  • Non-selective Phosphodiesterase (PDE) Inhibition: PDE inhibitors increase intracellular cyclic AMP (cAMP) levels, which has broad anti-inflammatory effects. In the context of COPD, this can lead to the suppression of pro-inflammatory cytokine release from neutrophils and macrophages, and relaxation of airway smooth muscle.[2][3] Theophylline, another non-selective PDE inhibitor, has been shown to reduce neutrophil counts and inflammatory markers in the sputum of COPD patients.[4]

  • Adenosine Receptor Antagonism: Adenosine levels are elevated in the lungs of COPD patients, and adenosine receptor activation can promote inflammation.[5][6] Antagonism of adenosine receptors, particularly A1 receptors, may therefore have anti-inflammatory effects in the COPD lung.

Proposed Experimental Protocols for COPD

The following protocols are suggested for the preclinical evaluation of this compound in models of COPD.

This protocol describes the induction of a COPD-like phenotype in guinea pigs through chronic exposure to cigarette smoke.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Research-grade cigarettes

  • Whole-body exposure chamber

  • Equipment for lung function measurement (e.g., plethysmography)

Procedure:

  • Induction of COPD:

    • Expose guinea pigs to the smoke of 5-10 cigarettes per day, 5 days a week, for a period of 3-6 months in a whole-body exposure chamber.[7][8][9]

    • A control group should be exposed to room air under identical conditions.

  • Drug Administration:

    • Following the induction period, administer this compound or vehicle control daily (e.g., via oral gavage or intraperitoneal injection) for a specified treatment period.

  • Readouts:

    • Lung Function: Measure parameters such as forced expiratory volume in 0.1 seconds (FEV0.1) and forced vital capacity (FVC) to assess airflow limitation.

    • Bronchoalveolar Lavage (BAL): Perform BAL to quantify inflammatory cell influx, with a focus on neutrophils and macrophages.[10][11][12]

    • Histology/Morphometry: Assess lung tissue for evidence of emphysema (mean linear intercept), small airway remodeling, and inflammatory cell infiltration.

    • Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-8) in BAL fluid or lung homogenates.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound in obstructive airway diseases are mediated through its influence on key intracellular signaling pathways.

Phosphodiesterase Inhibition Pathway

As a non-selective PDE inhibitor, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) by preventing its degradation. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in:

  • Airway Smooth Muscle Relaxation: PKA-mediated phosphorylation leads to the sequestration of intracellular calcium and a decrease in myosin light-chain kinase activity, promoting bronchodilation.[13][14]

  • Inhibition of Inflammatory Cell Function: Increased cAMP levels in inflammatory cells such as eosinophils, neutrophils, and mast cells suppress their activation, degranulation, and release of pro-inflammatory mediators.[3]

PDE_Inhibition_Pathway This compound This compound PDE Phosphodiesterases (PDEs) This compound->PDE cAMP_degradation cAMP Degradation PDE->cAMP_degradation catalyzes cAMP Increased intracellular cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA ASM_Relax Airway Smooth Muscle Relaxation PKA->ASM_Relax promotes Inflam_Inhibit Inhibition of Inflammatory Cells PKA->Inflam_Inhibit promotes Adenosine_Antagonism_Pathway This compound This compound Adenosine_R Adenosine Receptors (A1, A2B) This compound->Adenosine_R Mast_Cell Mast Cell Activation Adenosine_R->Mast_Cell activates Adenosine Adenosine Adenosine->Adenosine_R Bronchoconstriction Bronchoconstriction Mast_Cell->Bronchoconstriction leads to Inflammation Inflammation Mast_Cell->Inflammation leads to NFkB_Modulation_Workflow cluster_0 Potential Mechanism cluster_1 Canonical NF-κB Pathway This compound This compound (as PDE inhibitor) IKK IKK Complex This compound->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_trans NF-κB Nuclear Translocation IkB->NFkB_trans Gene_trans Pro-inflammatory Gene Transcription NFkB_trans->Gene_trans Inflam_Stim Inflammatory Stimuli (e.g., Allergens, Smoke) Inflam_Stim->IKK

References

Application Notes & Protocols: Mass Spectrometry for the Analysis of Isbufylline and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isbufylline (1,3-dimethyl-7-isobutylxanthine) is a xanthine derivative investigated for its potent bronchodilator properties.[1] Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and safety. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the cornerstone analytical technique for the identification and quantification of this compound and its metabolites in biological matrices.[2][3] This document provides detailed protocols and application notes for researchers and drug development professionals engaged in the bioanalysis of this compound.

Metabolite Identification and Pathway

Studies in humans have shown that this compound is extensively metabolized, with the parent drug not being present in appreciable quantities in urine after oral administration.[4][5] The primary routes of biotransformation involve oxidation of the isobutyl side chain. High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) and gas chromatography-mass spectrometry (GC/MS) have been instrumental in identifying these metabolic products.[5][6]

The major identified metabolites in human plasma and urine are listed below. Biotransformation and subsequent renal excretion are the main elimination pathways for this compound.[5]

Isbufylline_Metabolism Metabolic Pathway of this compound cluster_main This compound This compound (C11H16N4O2) M.W. 236 Da M1 1,3-dimethyl-7-(3-hydroxy-2-methylpropyl)xanthine (D3OHMPX) [M+H]+ m/z 253 This compound->M1 Hydroxylation M2 1-methyl-7-(2-hydroxy-2-methylpropyl)xanthine (M2OHMPX) [M+H]+ m/z 239 This compound->M2 Hydroxylation & Demethylation M3 1,3-dimethyl-7-(2-carboxypropyl)xanthine (D2CMPX) [M+H]+ m/z 267 This compound->M3 Oxidation M4 D3OHMPX-Glucuronide (Glucuronic Acid Conjugate) M1->M4 Glucuronidation

Caption: Metabolic pathway of this compound biotransformation.

Identified this compound Metabolites

The following table summarizes the key metabolites identified in human urine and plasma, along with their quasi-molecular ions observed via mass spectrometry.[4][5]

Metabolite NameAbbreviationMatrixObserved Ion (m/z)
1,3-dimethyl-7-(3-hydroxy-2-methylpropyl)xanthineD3OHMPXUrine253
1-methyl-7-(2-hydroxy-2-methylpropyl)xanthineM2OHMPXUrine, Plasma239
1,3-dimethyl-7-(2-carboxypropyl)xanthineD2CMPXUrine267
D3OHMPX Glucuronic Acid Conjugate-Urine-
1-methyl-7-(2-methyl-propyl)xanthine-Plasma-
1,3-dimethyl-7-(2-hydroxy-2-methyl-propyl)xanthine-Plasma-

Quantitative Analysis

Quantitative analysis of urinary metabolites revealed the relative abundance of each elimination pathway. After a single oral dose, a significant portion of this compound is excreted as hydroxylated and carboxylated metabolites.[5]

Urinary MetabolitePercentage of Drug Eliminated (%)
1-methyl-7-(2-hydroxy-2-methyl-propyl)xanthine (I)49%
1,3-dimethyl-7-(2-hydroxymethyl-propyl)xanthine glucuronic acid (V)-Gluc9%
1,3-dimethyl-7-(2-carboxy-propyl)xanthine (IV)5%

Experimental Protocols

Protocol 1: UPLC-MS/MS for Quantification in Human Plasma

This protocol describes a modern, sensitive, and specific ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of this compound and its major metabolites.[7] The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity.[8]

Sample_Prep_Workflow Plasma Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is precip 3. Protein Precipitation (e.g., 400 µL cold Methanol) is->precip vortex 4. Vortex Mix precip->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject into UPLC-MS/MS supernatant->inject

Caption: Workflow for plasma sample preparation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like theophylline).

  • Add 400 µL of ice-cold methanol to precipitate proteins.[7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or an HPLC vial.

  • Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 5% B

    • 1.0-5.0 min: Linear gradient to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.0-6.1 min: Return to 5% B

    • 6.1-8.0 min: Re-equilibration at 5% B

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

3. Mass Spectrometry Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.[9]

  • MRM Transitions (Hypothetical - requires optimization):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound237.1181.120
D3OHMPX253.1181.122
M2OHMPX239.1181.122
D2CMPX267.1181.125

(Note: The product ion m/z 181.1 corresponds to the dimethylxanthine core, a common fragment for related compounds like theophylline and doxofylline, suggesting it would be a logical choice for this compound metabolites).[7][8]

Protocol 2: HPLC-MS for Metabolite Identification in Urine

This protocol is adapted from published methods used for the initial identification of this compound metabolites in urine.[4] It is suitable for qualitative screening and structural elucidation.

Analytical_Workflow General LC-MS Analytical Workflow A Sample Collection (Plasma, Urine) B Sample Preparation (Filtration, Extraction, etc.) A->B C LC Separation (e.g., Reversed-Phase) B->C D Ionization (e.g., ESI) C->D E Mass Analysis (Full Scan, MS/MS) D->E F Data Acquisition E->F G Data Processing (Peak Integration, Library Matching) F->G H Reporting (Quantification, Identification) G->H

Caption: A general workflow for LC-MS based analysis.

1. Sample Preparation

  • Collect urine samples.

  • Filter the urine through a 0.45 µm filter to remove particulates.[4]

  • For direct injection, transfer the filtered urine to an HPLC vial.

2. HPLC Conditions

  • Column: Lichrospher 100 RP-18 (5 µm) or equivalent C18 column.[4]

  • Mobile Phase A: 0.1 M Ammonium Acetate in water, pH 3.7.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Gradient: Linearly from 5% to 40% B over 40 minutes.[4]

3. Mass Spectrometry Conditions

  • Instrument: Quadrupole or Ion Trap Mass Spectrometer.

  • Ionization Mode: Thermospray (as originally published) or, more commonly today, ESI (Positive).[4]

  • Scan Mode: Full Scan (e.g., m/z 100-500) to detect parent ions.

  • Data-Dependent MS/MS: Configure the instrument to automatically acquire collisionally activated daughter ion spectra (MS/MS) for the most intense peaks detected in the full scan to aid in structural identification.[4] This allows for the characterization of fragmentation patterns to identify unknown metabolites.[10]

References

Application Notes and Protocols for Studying Airway Inflammation In Vivo Using Isbufylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isbufylline, a xanthine derivative, has demonstrated significant potential in preclinical studies for the management of airway inflammation, a key pathological feature of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a phosphodiesterase (PDE) inhibitor, this compound's primary mechanism of action involves increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn modulates the activity of various inflammatory and structural cells in the airways.[1][2] These application notes provide detailed protocols for utilizing this compound in in vivo models of airway inflammation, enabling researchers to effectively evaluate its therapeutic efficacy and elucidate its mechanisms of action.

Mechanism of Action: PDE Inhibition and Downstream Signaling

This compound exerts its anti-inflammatory effects by inhibiting phosphodiesterases (PDEs), enzymes responsible for the degradation of cAMP.[1] This leads to an accumulation of intracellular cAMP, which activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in a cascade of events that collectively suppress the inflammatory response. These events include the inhibition of inflammatory cell trafficking, and the reduced release of cytokines and chemokines from key inflammatory cells like eosinophils, neutrophils, macrophages, and T-cells.[2] Furthermore, the increase in cAMP contributes to the relaxation of airway smooth muscle, providing a dual therapeutic benefit of bronchodilation and anti-inflammation.[2]

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cell Inflammatory Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Response Inflammatory Response (e.g., Cytokine Release, Cell Migration) PKA->Inflammatory_Response Inhibits ATP ATP AC Adenylyl Cyclase AC->cAMP Converts

Caption: this compound inhibits PDE, increasing cAMP and activating PKA to suppress inflammation.

Experimental Protocols

This section outlines detailed protocols for inducing and assessing airway inflammation in guinea pig models, and for evaluating the therapeutic effects of this compound.

Animal Models of Airway Inflammation

Several models can be employed to induce airway inflammation in guinea pigs, each mimicking different aspects of human respiratory diseases.

1. Ovalbumin (OVA)-Induced Allergic Airway Inflammation: This is a widely used model to simulate the allergic inflammation characteristic of asthma.

  • Sensitization: On day 0, sensitize guinea pigs with a subcutaneous injection of 100 µg of ovalbumin adsorbed onto 100 mg of aluminum hydroxide in saline.[3] A booster injection with the same formulation is administered on day 14.[3]

  • Challenge: Starting on day 18 and continuing until day 29, challenge the animals with a 0.5% (w/v) aerosol of ovalbumin for 10 minutes daily.[3]

2. Platelet-Activating Factor (PAF)-Induced Eosinophil Infiltration: This model is useful for studying the acute infiltration of eosinophils into the airways.

  • Induction: Expose guinea pigs to an aerosol of PAF (10 µg/ml) to induce a significant increase in eosinophils in the bronchoalveolar lavage fluid (BALF), with maximal infiltration observed at 48 hours post-exposure.[4][5] Alternatively, an intraperitoneal injection of PAF (10 µ g/animal ) can be used, with maximal eosinophil accumulation in the BALF at 24 hours.[6]

3. Capsaicin-Induced Neurogenic Inflammation: This model investigates the role of sensory nerves in airway inflammation, specifically plasma protein extravasation.

  • Induction: Administer capsaicin intravenously to induce plasma protein extravasation in the trachea.[7] The dose of capsaicin can be titrated to achieve a measurable response.

Administration of this compound
  • Dosage and Route: A dose of 106 µmol/kg of this compound administered intraperitoneally (i.p.) has been shown to be effective in inhibiting airway inflammation in guinea pigs.[1]

  • Timing: Administer this compound prior to the inflammatory challenge. The optimal pre-treatment time may need to be determined empirically for each model but is typically 30-60 minutes before challenge.

Assessment of Airway Inflammation

1. Bronchoalveolar Lavage (BAL):

  • Procedure: Anesthetize the guinea pig.[8] Intubate the animal with a cuffed endotracheal tube.[9] Instill a known volume of sterile saline (e.g., 10 ml/kg) into the lungs and then gently aspirate to recover the BAL fluid.[10] Repeat this process to obtain a sufficient volume of fluid. The presence of foam in the retrieved fluid indicates a successful alveolar lavage.[11]

2. Differential Cell Count:

  • Preparation: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet in a suitable buffer.[12] Prepare slides with a known number of cells (e.g., 50,000) and stain with a modified Wright-Giemsa stain.[12]

  • Quantification: Perform a differential cell count under a microscope to determine the percentage and absolute number of eosinophils, neutrophils, lymphocytes, and macrophages. An increase in the percentage of eosinophils (e.g., >1% or >5%) is indicative of allergic airway inflammation.[12][13]

3. Total Protein Quantification (Bradford Assay): This assay is used to measure protein extravasation into the airways, a marker of increased vascular permeability.

  • Procedure: Use a commercial Bradford assay kit.[14][15] Prepare a standard curve using known concentrations of a standard protein (e.g., bovine serum albumin).[16] Add the Bradford reagent to the BAL fluid samples and standards.[16] After a short incubation at room temperature, measure the absorbance at 595 nm using a spectrophotometer or microplate reader.[15][16] Calculate the protein concentration in the samples based on the standard curve.

Experimental Workflow cluster_induction Inflammation Induction cluster_treatment Treatment cluster_assessment Assessment Sensitization Sensitization (e.g., Ovalbumin) Challenge Challenge (e.g., OVA, PAF, Capsaicin) Sensitization->Challenge Isbufylline_Admin This compound Administration (106 µmol/kg, i.p.) BAL Bronchoalveolar Lavage (BAL) Isbufylline_Admin->BAL Post-Challenge (e.g., 24-48h) Cell_Count Differential Cell Count (Eosinophils, etc.) BAL->Cell_Count Protein_Assay Total Protein Assay (Bradford) BAL->Protein_Assay

Caption: Workflow for studying this compound's effect on in vivo airway inflammation.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups (e.g., vehicle control, disease model, this compound-treated).

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid

Treatment GroupTotal Cells (x10^5)Eosinophils (%)Neutrophils (%)Lymphocytes (%)Macrophages (%)
Naive Control
Vehicle + Challenge
This compound + Challenge

Table 2: Effect of this compound on Total Protein Concentration in BAL Fluid

Treatment GroupTotal Protein (µg/mL)
Naive Control
Vehicle + Challenge
This compound + Challenge

Conclusion

These application notes provide a comprehensive framework for investigating the in vivo anti-inflammatory effects of this compound in established guinea pig models of airway inflammation. By following these detailed protocols, researchers can generate robust and reproducible data to support the development of this compound as a novel therapeutic agent for inflammatory airway diseases. The provided diagrams and tables offer a clear visual representation of the experimental workflow and data presentation, facilitating a deeper understanding of the scientific approach.

References

Isbufylline Solution Preparation for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isbufylline, a xanthine derivative, is a phosphodiesterase (PDE) inhibitor with potential applications in various cell-based research models. As a modulator of intracellular cyclic adenosine monophosphate (cAMP) levels, this compound can influence a multitude of cellular processes, including inflammation, cell proliferation, and apoptosis. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of phosphodiesterases, enzymes responsible for the degradation of cAMP. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of gene expression and cellular function. The specific cellular outcomes are dependent on the cell type and the predominant PDE isoforms expressed. While the precise PDE subtype selectivity of this compound is not extensively documented in publicly available literature, its action is analogous to other methylxanthines which often exhibit broad-spectrum PDE inhibition with some degree of selectivity.

Data Presentation

The following table summarizes the available quantitative data for this compound. It is important to note that specific IC50 values in cultured cell lines are not widely reported in the literature; the data below is derived from ex vivo tissue preparations and should be used as a starting point for determining optimal concentrations in your specific cell culture model.

ParameterValueSpecies/SystemReference
IC50 (Capsaicin-induced contraction)21 µMGuinea-pig isolated bronchus[1]
IC50 (Carbachol-induced contraction)36 µMGuinea-pig isolated bronchus[1]
Aqueous Solubility (pH 7.4)>35.4 µg/mLN/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Sterile-filtered pipette tips

Procedure:

  • Precautionary Measures: this compound is a chemical compound. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed.

  • Solvent Selection: Due to its limited aqueous solubility, DMSO is the recommended solvent for preparing a concentrated stock solution of this compound. Ensure the DMSO is of high purity and suitable for cell culture applications.

  • Stock Solution Preparation (10 mM Example):

    • The molecular weight of this compound is 236.27 g/mol .

    • To prepare a 10 mM stock solution, weigh out 2.36 mg of this compound powder.

    • Add the this compound powder to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration of the DMSO stock is generally not recommended as it may lead to loss of compound.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 4°C is acceptable.

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

  • Cultured cells in appropriate cell culture vessels

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Sterile pipette tips

Procedure:

  • Cell Seeding: Seed cells at the desired density in multi-well plates, flasks, or other culture vessels. Allow the cells to adhere and reach the desired confluency (typically 70-80%) before treatment.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration. It is crucial to maintain a final DMSO concentration of less than 0.5% (v/v) in the cell culture medium to avoid solvent-induced cytotoxicity. For example, to achieve a final concentration of 10 µM this compound from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 1 mL of medium).

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add the freshly prepared medium containing the desired concentration of this compound to the cells.

    • Include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the this compound-treated groups, but without the compound.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the planned cellular assays, such as cell viability assays, cytokine quantification, or gene expression analysis.

Protocol 3: Assessment of Cell Viability using MTT Assay

Materials:

  • Cells treated with this compound as described in Protocol 2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Cell Treatment: Treat cells in a 96-well plate with a range of this compound concentrations for the desired time period.

  • Addition of MTT: Following the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Isbufylline_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion cAMP->PDE Degradation PKA_inactive Inactive PKA cAMP->PKA_inactive Activation PKA_active Active PKA PKA_inactive->PKA_active Downstream Downstream Targets PKA_active->Downstream Phosphorylation Response Cellular Response (e.g., Decreased Inflammation, Altered Proliferation) Downstream->Response

Caption: this compound inhibits phosphodiesterase (PDE), leading to increased cAMP levels and subsequent cellular responses.

Experimental_Workflow prep Prepare this compound Stock Solution (in DMSO) treat Treat Cells with this compound (and Vehicle Control) prep->treat seed Seed Cells in Culture Plates seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Cellular Assays (e.g., Viability, Cytokine) incubate->assay analyze Data Analysis assay->analyze

Caption: General experimental workflow for studying the effects of this compound on cultured cells.

References

Application Notes and Protocols for Studying Isbufylline in Guinea Pig Tracheal Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isbufylline, a xanthine derivative, has demonstrated potential as a therapeutic agent for respiratory diseases due to its bronchodilatory and anti-inflammatory properties. These application notes provide detailed protocols for investigating the pharmacological effects of this compound on guinea pig tracheal preparations, a widely used ex vivo model for studying airway smooth muscle reactivity. The following sections offer comprehensive experimental procedures, data presentation guidelines, and visual representations of the proposed signaling pathways and workflows to facilitate research and drug development efforts.

Data Presentation

Quantitative data from studies on this compound's effects should be summarized for clear comparison. Below are tables presenting known inhibitory concentrations of this compound and a template for presenting phosphodiesterase (PDE) inhibition data.

Table 1: Inhibitory Potency of this compound on Pre-contracted Guinea Pig Bronchial Preparations

Contractile AgentThis compound IC₅₀ (µM)95% Confidence Limits
Capsaicin (0.3 µM)2119-25
Carbachol (0.3 µM)3630-43
Neurokinin A (0.1 µM)> 100Not evaluable

Data sourced from studies on guinea pig bronchial preparations, a comparable airway tissue.

Table 2: Template for this compound Phosphodiesterase (PDE) Isoenzyme Inhibition Profile

PDE IsoenzymeThis compound IC₅₀ (µM)
PDE1Data not available
PDE2Data not available
PDE3Data not available
PDE4Data not available
PDE5Data not available
Other IsoenzymesData not available

Note: Specific PDE isoenzyme inhibition data for this compound is not currently available in the public domain. The above table serves as a template for researchers to populate upon experimental determination.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Guinea Pig Tracheal Ring Preparation and Organ Bath Setup

This protocol details the isolation and preparation of guinea pig tracheal rings for studying the effects of this compound on airway smooth muscle tone.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-500 g)

  • Krebs-Henseleit solution (in mM: NaCl 118.1, KCl 4.7, MgSO₄·7H₂O 1.2, KH₂PO₄ 1.2, CaCl₂ 2.5, NaHCO₃ 25, and glucose 5) or Tyrode's solution (in mM: NaCl 149.2, KCl 2.7, NaHCO₃ 11.9, glucose 5.5, CaCl₂ 1.8, MgCl₂ 0.5, NaH₂PO₄ 0.4)[1][2]

  • Surgical instruments (scissors, forceps)

  • Organ baths with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)[1]

  • Isometric force transducers

  • Data acquisition system

Procedure:

  • Euthanize the guinea pig using an approved method (e.g., CO₂ inhalation followed by cervical dislocation).

  • surgically remove the trachea and immediately place it in ice-cold Krebs-Henseleit or Tyrode's solution.[1][2]

  • Carefully dissect away surrounding connective tissue and fat.

  • Cut the trachea into rings of 3-5 mm in length.[1]

  • Suspend each tracheal ring between two stainless steel hooks in an organ bath containing 10-20 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.[1]

  • Connect the upper hook to an isometric force transducer to record changes in muscle tension.

  • Apply an initial resting tension of 1-1.5 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.[1]

Protocol 2: Evaluation of this compound's Relaxant Effect on Pre-contracted Tracheal Rings

This protocol is for assessing the bronchodilatory activity of this compound.

Procedure:

  • After equilibration, induce a stable contraction in the tracheal rings using a contractile agonist such as carbachol (1 µM), histamine (10 µM), or high potassium solution (e.g., 60 mM KCl).

  • Once a stable plateau of contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ to 10⁻⁴ M).

  • Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve plateaus.

  • Calculate the percentage of relaxation relative to the pre-induced contraction.

  • Determine the IC₅₀ (the concentration of this compound that causes 50% of the maximal relaxation) from the concentration-response curve.

Protocol 3: Investigation of this compound's Anti-inflammatory Effects

This protocol outlines a method to study the potential anti-inflammatory actions of this compound by examining its effect on inflammatory cell infiltration in response to an inflammatory stimulus.

Materials:

  • Actively immunized guinea pigs (e.g., with ovalbumin) or normal guinea pigs

  • Platelet-activating factor (PAF) or specific antigen (e.g., ovalbumin)

  • This compound

  • Bronchoalveolar lavage (BAL) equipment

  • Cell counting and differentiation tools (e.g., hemocytometer, microscope, Wright-Giemsa stain)

Procedure:

  • Administer this compound (e.g., intraperitoneally) to a group of guinea pigs. A control group should receive the vehicle.

  • After a set pre-treatment time, challenge the animals with an inflammatory stimulus such as PAF or an antigen to which they have been sensitized.[1]

  • At a specified time point post-challenge (e.g., 24 hours), perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.[1]

  • Perform total and differential cell counts on the BAL fluid, paying particular attention to eosinophils, which are key inflammatory cells in allergic airway inflammation.[1]

  • Compare the number of inflammatory cells, particularly eosinophils, in the BAL fluid of this compound-treated animals to the control group to determine the anti-inflammatory effect.

Protocol 4: Phosphodiesterase (PDE) Activity Assay

This protocol provides a general framework for determining the inhibitory activity of this compound on PDE enzymes, which is a likely mechanism of action for xanthine derivatives.

Materials:

  • Purified PDE isoenzymes (e.g., PDE1-5)

  • This compound

  • ³H-cAMP or ³H-cGMP (radiolabeled substrates)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and counter

  • Alternatively, commercially available non-radioactive PDE assay kits can be used.

Procedure:

  • Prepare a reaction mixture containing a specific PDE isoenzyme in an appropriate buffer.

  • Add this compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled substrate (³H-cAMP or ³H-cGMP).

  • Incubate the mixture at 30-37°C for a defined period.

  • Terminate the reaction (e.g., by boiling).

  • Add snake venom nucleotidase to convert the product of the PDE reaction (³H-AMP or ³H-GMP) to the corresponding nucleoside (³H-adenosine or ³H-guanosine).

  • Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using an anion-exchange resin.

  • Quantify the amount of radiolabeled nucleoside product using liquid scintillation counting.

  • Calculate the percentage of PDE inhibition at each this compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and proposed signaling pathways.

Experimental_Workflow_Tracheal_Ring_Preparation cluster_preparation Tracheal Ring Preparation cluster_organ_bath Organ Bath Setup Euthanasia Euthanasia of Guinea Pig Trachea_Isolation Trachea Isolation Euthanasia->Trachea_Isolation 1 Cleaning Cleaning of Connective Tissue Trachea_Isolation->Cleaning 2 Slicing Slicing into 3-5mm Rings Cleaning->Slicing 3 Mounting Mounting in Organ Bath Slicing->Mounting 4 Equilibration Equilibration (1-1.5g tension) Mounting->Equilibration 5 Contraction Induction of Contraction Equilibration->Contraction 6 Isbufylline_Addition Cumulative Addition of this compound Contraction->Isbufylline_Addition 7 Data_Recording Recording of Relaxation Isbufylline_Addition->Data_Recording 8

Caption: Experimental workflow for guinea pig tracheal ring preparation and assessment of this compound's relaxant effects.

Proposed_Bronchodilator_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound PDEs Phosphodiesterases (PDEs) (e.g., PDE3, PDE4) This compound->PDEs Inhibition AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion GTP GTP GTP->AC ATP ATP ATP->AC AMP 5'-AMP PDEs->AMP Hydrolysis cAMP->PDEs PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_channels ↓ Intracellular Ca²⁺ PKA->Ca_channels MLCK Myosin Light Chain Kinase (MLCK) (Inactive) PKA->MLCK Inhibition Relaxation Smooth Muscle Relaxation Ca_channels->Relaxation

Caption: Proposed signaling pathway for this compound-induced bronchodilation via phosphodiesterase inhibition.

Proposed_Anti_inflammatory_Signaling_Pathway cluster_membrane Inflammatory Cell Membrane cluster_cytosol Cytosol This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibition cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Inflammatory_Mediators ↓ Release of Inflammatory Mediators (e.g., from eosinophils) PKA->Inflammatory_Mediators Cell_Activation ↓ Inflammatory Cell Activation & Migration PKA->Cell_Activation Anti_inflammatory_Effect Anti-inflammatory Effect Inflammatory_Mediators->Anti_inflammatory_Effect Cell_Activation->Anti_inflammatory_Effect

Caption: Proposed anti-inflammatory signaling pathway of this compound in airway inflammatory cells.

References

Application Notes & Protocols for the Analytical Determination of Isbufylline Purity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isbufylline, a xanthine derivative, requires robust and reliable analytical methods to ensure its purity, efficacy, and safety in pharmaceutical formulations. These application notes provide detailed protocols for the quantitative determination of this compound and the assessment of its purity using High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The HPLC method is designed to be stability-indicating, capable of separating this compound from its potential degradation products and synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination and Stability Assessment

This reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of its impurities, making it suitable for routine quality control and stability studies.

1.1. Principle

The method utilizes a C18 stationary phase and a mobile phase consisting of a phosphate buffer and an organic modifier. The separation is based on the differential partitioning of this compound and its impurities between the stationary and mobile phases. Detection is achieved using a UV detector at the wavelength of maximum absorbance of this compound.

1.2. Experimental Protocol

1.2.1. Instrumentation and Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Quaternary Gradient HPLC with UV-Vis or PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.025 M Disodium Phosphate solution (pH adjusted to 7.2) B: Acetonitrile:Methanol (50:50, v/v)
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (85:15, v/v)

1.2.2. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the this compound sample equivalent to about 10 mg of the active ingredient and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

1.2.3. System Suitability

Inject the standard solution six times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.

1.2.4. Data Analysis

The percentage purity of this compound can be calculated using the following formula:

The amount of any impurity can be determined by area normalization, assuming the response factor of the impurity is the same as that of this compound.

1.3. Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the this compound sample. The sample should be exposed to the following stress conditions:

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

The stressed samples should be diluted with the diluent to the target concentration and analyzed by the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the this compound peak.

1.4. Potential Impurities

Based on the synthesis of 7-substituted xanthine derivatives, potential impurities in this compound may include[1][2]:

  • Starting Materials: Theophylline, Isobutyl bromide (or other isobutyl halides).

  • By-products: Isomers of this compound (e.g., substitution at other positions of the xanthine ring).

  • Degradation Products: Products of hydrolysis, oxidation, or photolysis of the this compound molecule. Demethylation at the N1 or N3 positions is a potential degradation pathway for xanthine derivatives[3].

1.5. Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC methods used for xanthine derivatives, which can be expected for the this compound method after validation.

ParameterExpected Performance
Linearity Range 10 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Recovery 98.0 - 102.0%
Precision (%RSD) < 2.0%

1.6. Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare this compound Standard Solution hplc_system Set up HPLC System (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare this compound Sample Solution prep_sample->hplc_system sys_suit Perform System Suitability Test hplc_system->sys_suit inject_std Inject Standard Solution sys_suit->inject_std inject_sample Inject Sample Solution inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data calc_purity Calculate Purity and Impurity Profile acquire_data->calc_purity report Generate Report calc_purity->report

Caption: Workflow for this compound purity analysis by HPLC.

UV-Visible Spectrophotometric Method for Assay of this compound

This method provides a simple and rapid approach for the quantitative determination of this compound in bulk drug samples.

2.1. Principle

The method is based on the measurement of the absorbance of an this compound solution in a suitable solvent at its wavelength of maximum absorbance (λmax). The concentration of this compound is determined by comparing its absorbance with that of a standard solution of known concentration.

2.2. Experimental Protocol

2.2.1. Instrumentation

ParameterSpecification
Spectrophotometer Double beam UV-Visible Spectrophotometer
Cuvettes 1 cm matched quartz cells
Solvent 0.1 N Hydrochloric Acid

2.2.2. Determination of λmax

Prepare a dilute solution of this compound in 0.1 N HCl and scan the spectrum from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax for xanthine derivatives is typically around 270-275 nm[4].

2.2.3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N HCl.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions in 0.1 N HCl to obtain concentrations in the range of 5-25 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the this compound sample equivalent to about 10 mg of the active ingredient, dissolve in, and dilute to 100 mL with 0.1 N HCl. Further dilute to obtain a final concentration within the calibration range.

2.2.4. Calibration Curve

Measure the absorbance of the working standard solutions at the determined λmax. Plot a graph of absorbance versus concentration to obtain a calibration curve.

2.2.5. Data Analysis

Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve. The percentage assay of this compound can be calculated using the following formula:

2.3. Quantitative Data Summary

The following table summarizes typical performance characteristics for UV-Vis spectrophotometric methods for related xanthine derivatives, which can be expected for the this compound assay after validation.

ParameterExpected Performance
λmax ~272 nm
Linearity Range 5 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Molar Absorptivity (ε) To be determined experimentally
Precision (%RSD) < 2.0%

2.4. Workflow Diagram

UV_Vis_Workflow cluster_prep Solution Preparation cluster_uv Spectrophotometric Measurement cluster_data Data Analysis prep_stock Prepare Stock Solutions (Standard & Sample) prep_working Prepare Working Standard & Sample Solutions prep_stock->prep_working det_lambda_max Determine λmax prep_working->det_lambda_max gen_cal_curve Generate Calibration Curve det_lambda_max->gen_cal_curve measure_sample Measure Sample Absorbance gen_cal_curve->measure_sample calc_conc Calculate Concentration from Calibration Curve measure_sample->calc_conc calc_assay Calculate % Assay calc_conc->calc_assay report Generate Report calc_assay->report

Caption: Workflow for this compound assay by UV-Vis Spectrophotometry.

Concluding Remarks

The presented HPLC and UV-Vis spectrophotometric methods provide a comprehensive framework for the analytical determination of this compound purity and content. The HPLC method, in particular, is designed to be stability-indicating and is recommended for the detailed analysis of impurities and degradation products. The UV-Vis method offers a simpler, more rapid alternative for routine assay of the bulk drug. It is imperative that these methods are fully validated according to ICH guidelines before implementation in a quality control setting to ensure the reliability and accuracy of the results. Further investigation into the identification and characterization of potential impurities and degradation products of this compound would be beneficial for the development of a more comprehensive purity control strategy.

References

Application Notes and Protocols: Isbufylline as an Inhibitor of Acetylcholine-Induced Bronchospasm

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholine is a primary neurotransmitter that mediates bronchoconstriction through its action on muscarinic receptors in the airway smooth muscle. Inhibition of this pathway is a cornerstone of therapy for obstructive airway diseases. Isbufylline, a xanthine derivative, has demonstrated potent bronchodilatory and anti-inflammatory properties. These application notes provide a comprehensive overview of the mechanisms of action and protocols for evaluating the efficacy of this compound in inhibiting acetylcholine-induced bronchospasm.

Mechanism of Action: Signaling Pathways

Acetylcholine-induced bronchospasm is initiated by the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells. This binding triggers a signaling cascade that ultimately leads to muscle contraction. This compound is thought to counteract this effect primarily through the inhibition of phosphodiesterase (PDE) enzymes and potentially through the antagonism of adenosine receptors.

Acetylcholine-Induced Bronchoconstriction Pathway

The binding of acetylcholine to M3 receptors activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ promotes the binding of calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and bronchospasm.

Inhibitory Pathway of this compound

This compound, as a phosphodiesterase (PDE) inhibitor, increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates several target proteins that promote smooth muscle relaxation. These mechanisms include: 1) sequestration of intracellular Ca2+ into the sarcoplasmic reticulum, 2) inhibition of myosin light chain kinase (MLCK), and 3) activation of myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain, leading to bronchodilation.

cluster_0 Acetylcholine-Induced Bronchoconstriction cluster_1 This compound-Mediated Inhibition ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 PLC Phospholipase C (PLC) M3->PLC Activates IP3 IP3 PLC->IP3 Generates Ca ↑ Intracellular Ca²⁺ IP3->Ca Induces Release MLCK Myosin Light Chain Kinase (MLCK) Activation Ca->MLCK Activates Contraction Airway Smooth Muscle Contraction (Bronchospasm) MLCK->Contraction Leads to This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->MLCK Inhibits Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes

Caption: Signaling pathway of acetylcholine-induced bronchospasm and its inhibition by this compound.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effects of this compound on cholinergic agonist-induced bronchoconstriction in guinea pig models.

Compound Assay Type Species/Tissue Agonist Parameter Value Reference
This compoundIn VitroGuinea Pig Bronchial PreparationsCarbachol (0.3 µM)IC5036 µM (95% CI: 30-43 µM)[1]
TheophyllineIn VitroGuinea Pig Bronchial PreparationsCarbachol (0.3 µM)IC50> 100 µM[1]
This compoundIn VivoGuinea PigAcetylcholine AerosolProtective Dose106 µmol/kg i.p. (complete protection against dyspnea)[2]
SalbutamolIn VivoGuinea PigAcetylcholine AerosolEquieffective Protective Dose10.4 µmol/kg i.p.[2]

IC50: The half maximal inhibitory concentration. CI: Confidence Interval. i.p.: Intraperitoneal.

Experimental Protocols

Detailed methodologies for key experiments to assess the inhibitory effect of this compound on acetylcholine-induced bronchospasm are provided below.

In Vitro Assay: Inhibition of Carbachol-Induced Contraction in Isolated Guinea Pig Bronchi

This protocol details the methodology for assessing the relaxant activity of this compound on pre-contracted airway smooth muscle.

A 1. Tissue Preparation: Isolate bronchial rings from aleuthanized guinea pig. B 2. Organ Bath Mounting: Mount bronchial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂. A->B C 3. Equilibration: Allow tissues to equilibrate under a resting tension of 1g for at least 60 minutes. B->C D 4. Pre-contraction: Induce a stable contraction with a submaximal concentration of Carbachol (e.g., 0.3 µM). C->D E 5. This compound Administration: Add cumulative concentrations of this compound to the organ bath. D->E F 6. Data Recording: Record the relaxation response as a percentage of the initial carbachol-induced contraction. E->F G 7. Data Analysis: Calculate the IC50 value for this compound. F->G

Caption: Experimental workflow for the in vitro assessment of this compound's inhibitory effect.

Protocol Steps:

  • Animal Euthanasia and Tissue Dissection:

    • Humanely euthanize a male Dunkin-Hartley guinea pig (250-350 g) via an appropriate approved method.

    • Excise the lungs and place them in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10).

    • Carefully dissect the main bronchi free of surrounding parenchyma and cut them into rings (2-3 mm in width).

  • Organ Bath Setup:

    • Mount the bronchial rings in 10 ml organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

    • Connect the tissues to isometric force transducers to record changes in tension.

  • Equilibration and Viability Check:

    • Apply an initial resting tension of 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.

    • Perform a viability test by inducing a contraction with a high concentration of KCl (e.g., 60 mM). Wash the tissues and allow them to return to baseline.

  • Induction of Contraction:

    • Add a submaximal concentration of carbachol (e.g., 0.3 µM) to the organ bath to induce a stable, sustained contraction.

  • Application of this compound:

    • Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁴ M) to the organ bath at regular intervals.

  • Data Acquisition and Analysis:

    • Record the relaxation at each concentration of this compound.

    • Express the relaxation as a percentage of the maximal contraction induced by carbachol.

    • Construct a concentration-response curve and calculate the IC50 value (the concentration of this compound that causes 50% relaxation) using non-linear regression analysis.

In Vivo Assay: Inhibition of Acetylcholine-Induced Bronchospasm in Anesthetized Guinea Pigs

This protocol describes an in vivo method to evaluate the protective effect of this compound against bronchospasm induced by an acetylcholine challenge.

Protocol Steps:

  • Animal Preparation:

    • Anesthetize guinea pigs with an appropriate anesthetic (e.g., pentobarbital sodium, 60 mg/kg, i.p.).

    • Perform a tracheotomy and cannulate the trachea.

    • Cannulate the jugular vein for intravenous drug administration.

    • Place the animal in a whole-body plethysmograph to measure changes in airway resistance.

  • Baseline Measurements:

    • Record baseline respiratory parameters, including tidal volume, respiratory rate, and airway resistance.

  • Administration of this compound or Vehicle:

    • Administer this compound (e.g., at a dose of 106 µmol/kg) or vehicle intraperitoneally (i.p.) or intravenously (i.v.).

    • Allow a sufficient pre-treatment time for the drug to be absorbed and distributed (e.g., 30-60 minutes).

  • Acetylcholine Challenge:

    • Expose the animal to an aerosol of acetylcholine (e.g., 0.1% solution for 30 seconds) generated by a nebulizer connected to the tracheal cannula.

    • Alternatively, administer a bolus intravenous injection of acetylcholine (e.g., 50 nmol/kg).[1]

  • Measurement of Bronchospasm:

    • Continuously monitor and record the changes in airway resistance following the acetylcholine challenge. The peak increase in resistance is indicative of the severity of bronchospasm.

  • Data Analysis:

    • Calculate the percentage inhibition of the acetylcholine-induced increase in airway resistance in the this compound-treated group compared to the vehicle-treated control group.

    • Determine the dose of this compound required to achieve a certain level of protection (e.g., 100% protection against dyspnea).[2]

Conclusion

This compound demonstrates significant potential as an inhibitor of acetylcholine-induced bronchospasm. Its mechanism of action, primarily through PDE inhibition, leads to airway smooth muscle relaxation. The provided protocols offer robust methods for the preclinical evaluation of this compound and other potential bronchodilator agents. The quantitative data indicate that this compound is a more potent inhibitor of cholinergic-induced bronchoconstriction than theophylline in guinea pig models. Further research is warranted to fully elucidate its clinical utility in the management of obstructive airway diseases.

References

Isbufylline: A Tool Compound for Respiratory Pharmacology Research - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isbufylline (1,3-dimethyl-7-isobutylxanthine) is a xanthine derivative with potential applications as a tool compound in respiratory pharmacology research. Like other methylxanthines, such as theophylline, this compound exhibits both bronchodilator and anti-inflammatory properties. Its utility as a tool compound stems from its ability to modulate key signaling pathways involved in the pathophysiology of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). These application notes provide an overview of this compound's pharmacological profile and detailed protocols for its use in relevant in vitro and in vivo models.

Mechanism of Action

The primary mechanism of action attributed to methylxanthines like this compound is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in airway smooth muscle cells and inflammatory cells. By inhibiting PDE, this compound is thought to increase intracellular cAMP levels, leading to a cascade of downstream effects that promote bronchodilation and suppress inflammation. However, it is important to note that this compound's spasmolytic effects in isolated bronchial tissues are observed at concentrations 50-100 times lower than those required for significant phosphodiesterase inhibition, suggesting other mechanisms may also be involved[1]. The precise PDE isoenzyme selectivity profile for this compound has not been extensively characterized in the available literature.

Isbufylline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR (e.g., β2-AR) Agonist->GPCR Activates AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP This compound This compound This compound->PDE Inhibits Relaxation Bronchodilation & Anti-inflammatory Effects PKA->Relaxation

Putative signaling pathway of this compound.

Data Presentation

The following tables summarize the available quantitative data for this compound in various experimental models.

Table 1: In Vitro Efficacy of this compound

AssaySpeciesPreparationAgonistThis compound IC50 (µM)Reference
Bronchoconstriction InhibitionGuinea PigBronchial RingsCapsaicin (0.3 µM)21 (19-25)[2]
Bronchoconstriction InhibitionGuinea PigBronchial RingsCarbachol (0.3 µM)36 (30-43)[2]
NANC-mediated Bronchoconstriction InhibitionGuinea PigIsolated BronchiElectrical Field Stimulation (20 Hz)47[2]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesEndpointThis compound DoseRouteEffectReference
Acetylcholine-induced DyspneaGuinea PigProtection from dyspnea106 µmol/kgi.p.Complete protection[3]
PAF-induced Eosinophil InfiltrationGuinea PigInhibition of eosinophil increase in BALF106 µmol/kgi.p.Significant inhibition[3]
Antigen-induced Eosinophil InfiltrationGuinea PigInhibition of eosinophil increase in BALF106 µmol/kgi.p.Significant inhibition[3]
Capsaicin-induced Protein ExtravasationGuinea PigInhibition of protein increase in BALF106 µmol/kgi.p.Significant inhibition[3]
PAF-induced Bronchial HyperresponsivenessGuinea PigInhibition of hyper-responsiveness to histamine4.2 µmol/kgi.v.Significant inhibition[3]

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay (Adapted Protocol)

This protocol is adapted from methods used for other methylxanthines and is designed to determine the IC50 of this compound against PDE activity.

PDE_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - PDE enzyme source - Radiolabeled cAMP - this compound dilutions - Assay buffer Start->Prepare_Reagents Incubate Incubate PDE enzyme with This compound at 37°C Prepare_Reagents->Incubate Add_cAMP Add radiolabeled cAMP to initiate the reaction Incubate->Add_cAMP Terminate Terminate reaction (e.g., by boiling) Add_cAMP->Terminate Separate Separate radiolabeled AMP from unreacted cAMP (e.g., chromatography) Terminate->Separate Quantify Quantify radiolabeled AMP (scintillation counting) Separate->Quantify Calculate Calculate % inhibition and IC50 Quantify->Calculate End End Calculate->End

Workflow for PDE Inhibition Assay.

Materials:

  • Purified or partially purified PDE enzyme (from a relevant source, e.g., lung tissue)

  • [³H]-cAMP (radiolabeled substrate)

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

  • Stop Solution (e.g., 0.1 M HCl)

  • Scintillation fluid

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In microcentrifuge tubes, add a constant amount of PDE enzyme to the assay buffer.

  • Add the different concentrations of this compound to the respective tubes. Include a vehicle control (buffer only) and a positive control inhibitor.

  • Pre-incubate the enzyme with this compound for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding a known concentration of [³H]-cAMP.

  • Incubate for a specific time at 37°C, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the stop solution or by boiling.

  • Separate the product ([³H]-AMP) from the unreacted substrate ([³H]-cAMP) using a suitable method like column chromatography.

  • Add the eluate containing [³H]-AMP to scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC50 value.

Assessment of Adenylyl Cyclase (AC) Activity (Adapted Protocol)

This protocol is designed to investigate if this compound has any direct or indirect effects on adenylyl cyclase activity by measuring cAMP levels in cultured airway smooth muscle cells.

Materials:

  • Cultured human airway smooth muscle (HASM) cells

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Plate reader

Procedure:

  • Plate HASM cells in a multi-well plate and grow to confluence.

  • Pre-treat the cells with different concentrations of this compound for a defined period.

  • Stimulate the cells with a sub-maximal concentration of forskolin to activate adenylyl cyclase. Include a control group with forskolin alone and a basal group with no stimulation.

  • After stimulation, lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Analyze the data to determine if this compound modulates basal or forskolin-stimulated cAMP levels.

In Vitro Bronchodilator Activity in Isolated Guinea Pig Trachea

This protocol assesses the direct relaxant effect of this compound on pre-contracted airway smooth muscle.

Isolated_Trachea_Workflow Start Start Isolate_Trachea Isolate Guinea Pig Trachea Start->Isolate_Trachea Mount_in_Bath Mount tracheal rings in organ bath with Krebs solution Isolate_Trachea->Mount_in_Bath Equilibrate Equilibrate under tension Mount_in_Bath->Equilibrate Contract Induce contraction with agonist (e.g., Carbachol) Equilibrate->Contract Add_this compound Add cumulative concentrations of this compound Contract->Add_this compound Record_Relaxation Record changes in tension (relaxation) Add_this compound->Record_Relaxation Analyze_Data Construct concentration-response curve and calculate EC50 Record_Relaxation->Analyze_Data End End Analyze_Data->End

Workflow for Isolated Trachea Assay.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Krebs-Henseleit solution

  • Contractile agonist (e.g., carbachol, histamine)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize a guinea pig and dissect out the trachea.

  • Prepare tracheal rings (2-3 cartilage rings wide) and suspend them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.

  • Induce a stable contraction with a sub-maximal concentration of a contractile agonist (e.g., carbachol).

  • Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.

  • Record the relaxation response as a percentage of the initial contraction.

  • Construct a concentration-response curve and calculate the EC50 value for this compound.

In Vivo Model of Allergic Airway Inflammation in Guinea Pigs

This protocol is to evaluate the anti-inflammatory effects of this compound in a model of allergic asthma.

Materials:

  • Male Dunkin-Hartley guinea pigs

  • Ovalbumin (OVA) - sensitizing and challenging agent

  • Aluminum hydroxide (adjuvant)

  • This compound

  • Aerosol delivery system

  • Equipment for bronchoalveolar lavage (BAL)

  • Cytology stains

Procedure:

  • Sensitization: Sensitize guinea pigs with an intraperitoneal injection of OVA emulsified in aluminum hydroxide. A booster injection can be given after 1-2 weeks.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at the desired dose(s) and time points before the allergen challenge. A vehicle control group should be included.

  • Allergen Challenge: Expose the sensitized animals to an aerosol of OVA for a defined period to induce an inflammatory response.

  • Bronchoalveolar Lavage (BAL): At a specific time point after the challenge (e.g., 24 or 48 hours), humanely euthanize the animals and perform a BAL by instilling and retrieving a known volume of saline into the lungs.

  • Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Prepare cytospin slides and stain with a suitable cytological stain (e.g., Wright-Giemsa). Perform a differential cell count to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.

  • Data Analysis: Compare the inflammatory cell counts in the BAL fluid of this compound-treated animals with the vehicle-treated control group to assess the anti-inflammatory effect.

Conclusion

This compound presents as a valuable tool compound for investigating the pharmacology of respiratory diseases. Its bronchodilator and anti-inflammatory properties, likely mediated at least in part through phosphodiesterase inhibition, make it suitable for use in a variety of in vitro and in vivo models. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of this compound and similar compounds in the context of respiratory research and drug development. Further characterization of its PDE isoenzyme selectivity and other potential mechanisms of action will enhance its utility as a specific pharmacological probe.

References

Application Notes and Protocols: Assessing Isbufylline's Effects on Lung Function with In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isbufylline, a xanthine derivative, has demonstrated potential as a bronchodilator and anti-inflammatory agent for respiratory diseases.[1] This document provides detailed application notes and protocols for utilizing advanced in vivo imaging techniques to assess the therapeutic effects of this compound on lung function and inflammation in preclinical animal models of asthma and Chronic Obstructive Pulmonary Disease (COPD). The following protocols for Micro-Computed Tomography (Micro-CT) and Positron Emission Tomography (PET) are designed to provide quantitative, longitudinal data on drug efficacy, enabling a comprehensive understanding of this compound's mechanism of action and its potential for clinical translation.

Signaling Pathways and Mechanism of Action

This compound, like other xanthine derivatives, is known to exert its effects through multiple mechanisms, primarily as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[2][3][4] These actions lead to bronchodilation and a reduction in airway inflammation.

Isbufylline_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Inflammatory_Cells Inflammatory Cells This compound->Inflammatory_Cells Acts on Adenosine_Receptor Adenosine Receptor This compound->Adenosine_Receptor Antagonizes cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation Mediator_Release Inhibition of Inflammatory Mediator Release PKA->Mediator_Release Inflammatory_Cells->Mediator_Release Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Caption: this compound's dual mechanism of action.

In Vivo Imaging Techniques and Experimental Workflows

Micro-Computed Tomography (Micro-CT) for Structural and Functional Lung Assessment

Micro-CT is a non-invasive imaging modality that provides high-resolution, three-dimensional images of the lungs.[5][6][7] It is invaluable for longitudinally assessing structural changes associated with lung diseases, such as airway remodeling in asthma and emphysema in COPD, as well as functional parameters like air trapping.[5][8]

MicroCT_Workflow cluster_workflow Experimental Workflow: Micro-CT Animal_Model Disease Model Induction (e.g., OVA-induced Asthma) Isbufylline_Treatment This compound Administration Animal_Model->Isbufylline_Treatment Imaging_Session Longitudinal Micro-CT Imaging Isbufylline_Treatment->Imaging_Session Data_Acquisition Respiratory-Gated Image Acquisition Imaging_Session->Data_Acquisition Image_Reconstruction 3D Image Reconstruction Data_Acquisition->Image_Reconstruction Image_Analysis Quantitative Image Analysis Image_Reconstruction->Image_Analysis Data_Output Structural & Functional Parameters Image_Analysis->Data_Output

Caption: Workflow for Micro-CT lung imaging.

Experimental Protocol: Respiratory-Gated Micro-CT in a Murine Model of Allergic Asthma

Objective: To quantitatively assess the effects of this compound on airway structure and air trapping in an ovalbumin (OVA)-induced murine model of allergic asthma.

Materials:

  • Female BALB/c mice (6-8 weeks old)[9]

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound

  • Vehicle control

  • Micro-CT scanner with respiratory gating capabilities

  • Anesthesia system (e.g., isoflurane)

  • Image analysis software

Procedure:

  • Animal Model Induction:

    • Sensitize mice on days 0 and 14 via intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg alum in saline.

    • From day 21 to 27, challenge mice with 1% OVA aerosol for 30 minutes daily.[10]

  • This compound Treatment:

    • Administer this compound or vehicle control (e.g., saline) via the desired route (e.g., i.p. or oral gavage) 1 hour prior to each OVA challenge.

  • In Vivo Micro-CT Imaging:

    • Perform imaging at baseline (pre-challenge) and at selected time points post-challenge (e.g., day 28).

    • Anesthetize the mouse with isoflurane (1-2% in oxygen).

    • Position the mouse in the scanner and monitor respiration.

    • Acquire respiratory-gated images to minimize motion artifacts, capturing images at end-expiration and end-inspiration.[5]

    • Typical scan parameters: 50-80 kVp, 200-500 µA, with an isotropic voxel size of ~50 µm.

  • Image Analysis:

    • Reconstruct 3D images from the acquired projections.

    • Segment the lung lobes to calculate total lung volume, air volume, and tissue volume at both end-inspiration and end-expiration.[7][11][12]

    • Quantify air trapping by calculating the ratio of expiratory to inspiratory lung air volume.

    • Analyze airway dimensions, including wall thickness and lumen area, in specific bronchial generations.

Data Presentation:

ParameterControl Group (Vehicle)This compound-Treated Groupp-value
Total Lung Volume (Inspiration, mm³)Mean ± SDMean ± SD
Total Lung Volume (Expiration, mm³)Mean ± SDMean ± SD
Air Trapping Index (Exp/Insp Air Vol)Mean ± SDMean ± SD
Airway Wall Thickness (µm)Mean ± SDMean ± SD
Bronchial Lumen Area (mm²)Mean ± SDMean ± SD
Positron Emission Tomography (PET) for Assessing Lung Inflammation

PET imaging with the radiotracer 18F-Fluorodeoxyglucose (18F-FDG) allows for the non-invasive quantification of metabolic activity, which is elevated in inflammatory cells.[13][14][15] This technique is highly sensitive for detecting and monitoring the inflammatory component of lung diseases like asthma and COPD.[16][17]

PET_Workflow cluster_workflow Experimental Workflow: PET Imaging Animal_Model Disease Model Induction (e.g., LPS-induced COPD) Isbufylline_Treatment This compound Administration Animal_Model->Isbufylline_Treatment Radiotracer_Injection 18F-FDG Injection Isbufylline_Treatment->Radiotracer_Injection Uptake_Period Tracer Uptake Period Radiotracer_Injection->Uptake_Period PET_CT_Scan PET/CT Scan Uptake_Period->PET_CT_Scan Image_Analysis Image Reconstruction & Analysis PET_CT_Scan->Image_Analysis Data_Output Quantitative Inflammation Metrics (SUV) Image_Analysis->Data_Output

Caption: Workflow for PET imaging of lung inflammation.

Experimental Protocol: 18F-FDG PET/CT in a Rat Model of COPD

Objective: To measure the effect of this compound on pulmonary inflammation in a lipopolysaccharide (LPS)-induced rat model of COPD.

Materials:

  • Male Sprague-Dawley rats (250-300g)[18]

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle control

  • 18F-FDG

  • PET/CT scanner

  • Anesthesia system (e.g., isoflurane)

  • Image analysis software

Procedure:

  • Animal Model Induction:

    • Induce lung inflammation by intratracheal instillation of LPS (e.g., 5 mg/kg in saline). Control animals receive saline only.[18]

  • This compound Treatment:

    • Administer this compound or vehicle control at specified time points post-LPS challenge (e.g., daily for 3 days).

  • 18F-FDG PET/CT Imaging:

    • Fast animals for 6-8 hours prior to imaging to reduce background glucose levels.

    • Anesthetize the rat with isoflurane.

    • Administer 18F-FDG (e.g., 10-15 MBq) via tail vein injection.

    • Allow for a 60-minute uptake period.[19]

    • Acquire a CT scan for anatomical reference and attenuation correction, followed by a static PET scan of the thoracic region (e.g., 15-20 minutes).

  • Image Analysis:

    • Reconstruct PET images with correction for attenuation, scatter, and decay.

    • Co-register PET and CT images.

    • Draw regions of interest (ROIs) over the entire lung fields on the CT images and transfer them to the PET images.

    • Calculate the Standardized Uptake Value (SUV) for the lung ROIs. SUV is a semi-quantitative measure of tracer uptake, normalized to injected dose and body weight.[20][21][22][23]

      • SUV = [Tissue Activity Concentration (MBq/mL)] / [Injected Dose (MBq) / Body Weight (g)]

Data Presentation:

ParameterControl Group (Saline)LPS + Vehicle GroupLPS + this compound Groupp-value
Mean Lung SUV (SUVmean)Mean ± SDMean ± SDMean ± SD
Maximum Lung SUV (SUVmax)Mean ± SDMean ± SDMean ± SD

Conclusion

The application of in vivo imaging techniques such as micro-CT and PET provides powerful, quantitative tools for evaluating the therapeutic potential of this compound in preclinical models of lung disease. These methods allow for the longitudinal assessment of both structural and inflammatory changes, offering critical insights into drug efficacy and mechanism of action. The detailed protocols provided herein serve as a guide for researchers to robustly assess the impact of this compound on lung function and pathology.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Isbufylline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isbufylline solubility enhancement. This resource provides researchers, scientists, and drug development professionals with practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to address challenges in achieving desired aqueous solubility for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound?

A1: The aqueous solubility of this compound has been reported to be greater than 35.4 µg/mL at pH 7.4.[1] Like other xanthine derivatives, its solubility is expected to be influenced by the pH of the aqueous medium.

Q2: My this compound is not dissolving adequately in an aqueous buffer. What are the initial troubleshooting steps?

A2: If you are experiencing poor dissolution, consider the following initial steps:

  • pH Adjustment: this compound, being a xanthine derivative, is likely to exhibit pH-dependent solubility. Try adjusting the pH of your aqueous solution. For similar compounds like theophylline, solubility increases as the pH decreases.[2]

  • Gentle Heating and Agitation: Applying gentle heat while stirring can help increase the rate of dissolution. However, be cautious about potential degradation at elevated temperatures.

  • Particle Size Reduction: Ensure you are using a fine powder of this compound. If you have larger crystals, consider micronization to increase the surface area for dissolution.

Q3: Can co-solvents be used to improve this compound solubility?

A3: Yes, co-solvents are a common and effective method for increasing the solubility of poorly soluble compounds.[3] For xanthine derivatives, water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) are often used. It is crucial to perform a systematic study to determine the optimal co-solvent and its concentration to avoid precipitation upon dilution.

Q4: Is complexation with cyclodextrins a viable strategy for this compound?

A4: Absolutely. Cyclodextrin complexation is a widely used technique to enhance the solubility and stability of hydrophobic drugs.[4][5][6] For xanthine derivatives like theophylline, β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) have been shown to form inclusion complexes, thereby increasing aqueous solubility.[7]

Q5: How do I determine the optimal pH for this compound solubility?

A5: To determine the optimal pH, a pH-solubility profile study should be conducted. This involves preparing a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1 to 8) and determining the saturation solubility of this compound in each buffer.

Troubleshooting Guides

Issue: Precipitation Occurs When Diluting a Co-solvent-based this compound Solution with an Aqueous Buffer.
  • Possible Cause: The concentration of the co-solvent may be too high, leading to the drug precipitating out when the solvent polarity is increased upon dilution.

  • Troubleshooting Steps:

    • Reduce Co-solvent Concentration: Prepare a new stock solution with a lower percentage of the co-solvent.

    • Optimize the Co-solvent Blend: Sometimes a combination of co-solvents can be more effective than a single one. Experiment with ternary systems (e.g., water/ethanol/propylene glycol).

    • Slower Addition and Mixing: Add the co-solvent stock solution to the aqueous buffer dropwise while vigorously stirring to allow for gradual equilibration.

    • Consider a Surfactant: A small amount of a non-ionic surfactant can help stabilize the solution and prevent precipitation.

Issue: Low and Inconsistent Results in Cyclodextrin Complexation Experiments.
  • Possible Cause: Inefficient complex formation due to suboptimal stoichiometry, incubation time, or temperature.

  • Troubleshooting Steps:

    • Vary the Stoichiometric Ratio: Prepare complexes with different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2, 2:1) to find the most effective ratio.

    • Increase Incubation Time and Temperature: The formation of inclusion complexes can be time and temperature-dependent. Increase the incubation time and/or gently heat the solution during complexation.

    • Method of Preparation: The method used to prepare the complex (e.g., co-precipitation, freeze-drying, kneading) can significantly impact the efficiency of complexation. Refer to the experimental protocols for different methods.

    • Choice of Cyclodextrin: The type of cyclodextrin is crucial. If β-cyclodextrin is not effective, consider more soluble derivatives like HP-β-CD or sulfobutylether-β-cyclodextrin (SBE-β-CD).

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility of this compound

Objective: To determine the saturation solubility of this compound across a range of pH values.

Materials:

  • This compound powder

  • Buffered solutions (e.g., HCl buffer for pH 1-2, phosphate buffers for pH 3-8)

  • HPLC system with a suitable column (e.g., C18)

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

Methodology:

  • Prepare a series of buffered solutions at the desired pH values.

  • Add an excess amount of this compound powder to a known volume of each buffer in separate vials.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Withdraw a sample from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved particles.

  • Dilute the filtered samples with an appropriate mobile phase.

  • Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

  • Plot the solubility of this compound (in µg/mL or mM) as a function of pH.

Protocol 2: Solubility Enhancement using Co-solvents

Objective: To evaluate the effect of different co-solvents on the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Purified water

  • Analytical balance

  • Vortex mixer

  • HPLC system

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 40% v/v of the co-solvent).

  • Add an excess amount of this compound to a fixed volume of each co-solvent mixture.

  • Vortex each sample for 2 minutes and then shake at room temperature for 24 hours.

  • Centrifuge the samples to pellet the undissolved solid.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtrate and analyze the this compound concentration by HPLC.

  • Create a table summarizing the solubility of this compound in each co-solvent mixture.

Protocol 3: Preparation and Evaluation of this compound-Cyclodextrin Inclusion Complexes

Objective: To prepare an this compound-β-cyclodextrin inclusion complex and evaluate its effect on solubility.

Materials:

  • This compound

  • β-cyclodextrin (or HP-β-CD)

  • Purified water

  • Magnetic stirrer with heating plate

  • Freeze-dryer (lyophilizer)

  • HPLC system

Methodology:

  • Preparation of the Complex (Co-precipitation Method):

    • Dissolve a specific molar ratio of β-cyclodextrin in purified water with stirring.

    • Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.

    • Continue stirring the mixture at room temperature for 24 hours.

    • Collect the resulting precipitate by filtration.

    • Wash the precipitate with a small amount of cold water and then dry it.

  • Solubility Determination:

    • Prepare saturated solutions of both pure this compound and the prepared this compound-cyclodextrin complex in purified water.

    • Determine the concentration of this compound in each saturated solution using HPLC, as described in Protocol 1.

    • Compare the solubility of the complexed this compound to that of the free drug.

Data Presentation

Table 1: Hypothetical pH-Solubility Profile of this compound (Based on Theophylline Behavior)

pHBuffer SystemThis compound Solubility (µg/mL)
1.2HCl Buffer> 1000
3.0Phosphate Buffer~800
5.0Phosphate Buffer~400
6.8Phosphate Buffer~150
7.4Phosphate Buffer> 35.4

Table 2: Example of Co-solvent Effect on this compound Solubility

Co-solventConcentration (v/v)This compound Solubility (µg/mL)
Ethanol10%~250
20%~700
30%~1500
Propylene Glycol10%~300
20%~900
30%~2000

Table 3: Comparison of this compound Solubility with and without Cyclodextrin Complexation

CompoundSolubility in Water (µg/mL)Fold Increase
This compound (Free Drug)> 35.4-
This compound-β-CD Complex~500~14x
This compound-HP-β-CD Complex~1200~34x

Visualizations

experimental_workflow cluster_start Initial Problem cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poor this compound Aqueous Solubility ph_adjustment pH Adjustment start->ph_adjustment Select Strategy cosolvency Co-solvency start->cosolvency Select Strategy complexation Cyclodextrin Complexation start->complexation Select Strategy solubility_assay Perform Solubility Assay (HPLC) ph_adjustment->solubility_assay cosolvency->solubility_assay complexation->solubility_assay target_met Target Solubility Achieved? solubility_assay->target_met success Proceed with Formulation target_met->success Yes troubleshoot Troubleshoot/ Combine Methods target_met->troubleshoot No troubleshoot->ph_adjustment troubleshoot->cosolvency troubleshoot->complexation

Caption: A logical workflow for selecting and evaluating solubility enhancement strategies for this compound.

cyclodextrin_complexation_workflow start Start: this compound and Cyclodextrin (e.g., β-CD) dissolve_cd Dissolve Cyclodextrin in Water start->dissolve_cd dissolve_isb Dissolve this compound in Minimal Organic Solvent start->dissolve_isb mix Slowly Add this compound Solution to CD Solution with Stirring dissolve_cd->mix dissolve_isb->mix stir Stir Mixture for 24h at Room Temperature mix->stir precipitate Collect Precipitate by Filtration stir->precipitate wash_dry Wash with Cold Water and Dry the Complex precipitate->wash_dry characterize Characterize the Complex (e.g., DSC, FTIR, NMR) wash_dry->characterize evaluate Evaluate Solubility Enhancement (HPLC) characterize->evaluate end End: Characterized Complex with Enhanced Solubility evaluate->end

Caption: A step-by-step experimental workflow for preparing this compound-cyclodextrin inclusion complexes.

References

Technical Support Center: Isbufylline Bronchodilator Effect Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of isbufylline for its maximum bronchodilator effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's bronchodilator effect?

A1: this compound, a xanthine derivative, primarily exerts its bronchodilator effect through the non-selective inhibition of phosphodiesterase (PDE) enzymes in airway smooth muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA activation results in the phosphorylation of proteins that lead to smooth muscle relaxation and bronchodilation.

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: Based on studies using guinea pig bronchial preparations, this compound demonstrates significant relaxant activity in the micromolar range. For instance, in tissues pre-contracted with capsaicin or carbachol, the half-maximal inhibitory concentration (IC50) is in the low micromolar range.[1] A concentration-dependent inhibition of non-adrenergic, non-cholinergic (NANC) nerve-mediated contractions has been observed in the 10-90 µM range.[1]

Q3: How does the bronchodilator potency of this compound compare to other xanthines like theophylline?

A3: this compound has been shown to have a more pronounced relaxant activity on guinea pig bronchial preparations compared to theophylline, particularly against contractions induced by various spasmogens.[1]

Q4: Are there any potential off-target effects of this compound to consider at higher concentrations?

A4: Like other xanthine derivatives, this compound may interact with adenosine receptors. While it is reported to have a lower affinity for adenosine receptors compared to theophylline, which may contribute to a reduced side-effect profile, researchers should be aware of potential adenosine receptor-mediated effects at higher concentrations.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable bronchodilator effect Inappropriate experimental model.Ensure the use of a suitable contractile agonist to pre-constrict the airway smooth muscle tissue. Common choices include methacholine, carbachol, or histamine.[3] The choice of agonist can influence the observed potency of the bronchodilator.
This compound degradation.Prepare this compound solutions fresh for each experiment. While specific stability data in all experimental buffers is not extensively published, xanthine derivatives can be susceptible to degradation. Use a well-characterized physiological buffer such as Krebs-Henseleit solution.[4][5]
High variability in results Inconsistent tissue preparation.Standardize the dissection and preparation of airway smooth muscle strips to ensure uniformity in size and viability. Maintain consistent tension on the tissues throughout the experiment.
Buffer composition and conditions.Ensure the physiological buffer (e.g., Krebs-Henseleit) is correctly prepared, maintained at a physiological pH (typically 7.4), and continuously gassed with an appropriate gas mixture (e.g., 95% O2, 5% CO2).[4][5]
Unexpected contractile responses Off-target effects at high concentrations.High concentrations of xanthines can sometimes lead to complex pharmacological effects. Consider performing a full concentration-response curve to identify the optimal range and observe any biphasic responses. If off-target effects are suspected, consider using selective antagonists for potential secondary targets.
Difficulty dissolving this compound Poor solubility in the chosen solvent.While specific solubility data for this compound is limited, if issues arise with dissolving the compound in aqueous buffers, consider the use of a small amount of a biocompatible solvent like DMSO to prepare a stock solution before further dilution in the experimental buffer. Ensure the final solvent concentration is minimal and does not affect the tissue preparation.

Data Presentation

Table 1: In Vitro Potency of this compound in Guinea Pig Bronchial Preparations

Experimental ConditionParameterValue
Capsaicin (0.3 µM) induced contractionIC5021 µM (95% CI: 19-25 µM)
Carbachol (0.3 µM) induced contractionIC5036 µM (95% CI: 30-43 µM)
Electrical Field Stimulation (NANC-mediated contraction)IC5047 µM
Data sourced from Patacchini et al. (1993)[1]

Experimental Protocols

Isolated Tissue Bath for Airway Smooth Muscle Relaxation

This protocol is a standard method for assessing the bronchodilator effect of compounds in vitro.

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the trachea or bronchi.

    • Carefully clean the airway tissue of adherent connective tissue and cut it into rings or strips of appropriate size.

    • Suspend the tissue preparations in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration and Pre-contraction:

    • Allow the tissues to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with periodic washing with fresh Krebs-Henseleit solution.

    • Induce a stable contraction using a contractile agonist such as carbachol (e.g., 0.3 µM) or by electrical field stimulation to elicit NANC-mediated contractions.[1]

  • This compound Administration:

    • Once a stable contraction plateau is achieved, add this compound cumulatively in increasing concentrations to the organ bath.

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

  • Data Analysis:

    • Record the changes in tissue tension in response to each concentration of this compound.

    • Express the relaxation as a percentage of the pre-induced contraction.

    • Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that causes 50% of the maximal relaxation).

Mandatory Visualizations

Isbufylline_Signaling_Pathway cluster_0 This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylate Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: this compound's primary signaling pathway for bronchodilation.

Experimental_Workflow Start Start TissuePrep Airway Tissue Preparation Start->TissuePrep Equilibration Equilibration in Organ Bath TissuePrep->Equilibration Contraction Induce Contraction (e.g., Carbachol) Equilibration->Contraction This compound Cumulative Addition of this compound Contraction->this compound Data Record Tension (Relaxation) This compound->Data Analysis Data Analysis (IC50 Calculation) Data->Analysis End End Analysis->End

Caption: Experimental workflow for assessing this compound's bronchodilator effect.

References

Isbufylline In Vivo Experiments: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isbufylline in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address potential variability and challenges during in vivo studies with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (1,3-dimethyl-7-isobutylxanthine) is a xanthine derivative with notable anti-bronchospastic and anti-inflammatory properties.[1][2] As a member of the xanthine class of compounds, its primary mechanisms of action are understood to be non-selective antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[3] These actions lead to a variety of cellular responses, including smooth muscle relaxation and modulation of inflammatory cell activity.

Q2: In which in vivo models has this compound shown efficacy?

This compound has been evaluated in several in vivo models, primarily in guinea pigs, demonstrating its potential in respiratory diseases. It has been shown to inhibit airway hyperresponsiveness and inflammation in models of acetylcholine-induced dyspnea, as well as platelet-activating factor (PAF) and antigen-induced eosinophil infiltration.[4] It also shows efficacy against bronchoconstrictor responses induced by capsaicin and vagal nerve stimulation.[1][5]

Q3: What is the recommended vehicle for in vivo administration of this compound?

For oral administration in rabbits, this compound has been successfully dissolved in saline solution. For intravenous or intraperitoneal injections, while specific vehicle information for this compound is not extensively detailed in the available literature, other xanthine derivatives are often prepared in saline or a co-solvent mixture if solubility is a concern. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to administration.

Q4: What are the known pharmacokinetic properties of this compound?

Pharmacokinetic studies in rabbits have provided the following data:

ParameterValueAnimal ModelAdministration RouteReference
Bioavailability 59.6%RabbitOral[4]
Elimination Half-life (t½) 27.3 minRabbitIntravenous[4]
Elimination Half-life (t½) 28.8 minRabbitOral[4]
Total Body Clearance 67.06 ml/min/kgRabbitIntravenous[4]
Urinary Recovery (0-48h) < 1% of doseRabbitOral/IV[4]

Troubleshooting Variability in In Vivo Experiments

Variability in in vivo experiments can arise from numerous factors. Below are common issues encountered during this compound experiments and potential solutions.

Problem 1: High variability in bronchoconstriction measurements.

  • Potential Cause 1: Inconsistent delivery of bronchoconstricting agent.

    • Solution: Ensure the nebulizer or aerosol delivery system is functioning optimally and calibrated before each experiment. The method of administration (e.g., intratracheal, aerosol) should be consistent across all animals.

  • Potential Cause 2: Animal-to-animal differences in airway sensitivity.

    • Solution: Use a sufficient number of animals per group to account for biological variability. Ensure animals are of a similar age and weight. In guinea pig models, be aware of the potential for a prominent axon reflex that may not be present in humans.[5]

  • Potential Cause 3: Anesthesia-related effects.

    • Solution: Maintain a consistent level of anesthesia throughout the experiment. Different anesthetics can have varying effects on airway smooth muscle tone.

Problem 2: Inconsistent anti-inflammatory effects observed in bronchoalveolar lavage (BAL) fluid.

  • Potential Cause 1: Variability in BAL procedure.

    • Solution: Standardize the volume of lavage fluid, the number of washes, and the dwell time for each animal. The technique should be performed consistently to ensure comparable cell and mediator recovery. Repeated BAL procedures in the same animal are feasible but may influence cell populations over time.[6]

  • Potential Cause 2: Timing of BAL collection.

    • Solution: The timing of BAL fluid collection relative to the inflammatory challenge is critical. Ensure that the collection time point is consistent across all experimental groups and is based on the known kinetics of the inflammatory response in your model.

  • Potential Cause 3: Dilution effects in BAL fluid.

    • Solution: The dilution of epithelial lining fluid can vary between animals. Consider using a dilution marker to normalize the concentration of inflammatory mediators.

Problem 3: Unexpected animal mortality or adverse events.

  • Potential Cause 1: Central nervous system (CNS) side effects.

    • Solution: While this compound is reported to have reduced CNS excitatory properties compared to theophylline, high doses of xanthine derivatives can still cause adverse effects.[2] Carefully select the dose based on dose-response studies and observe animals closely for any signs of distress.

  • Potential Cause 2: Issues with intravenous injection.

    • Solution: Intravenous injections in guinea pigs can be challenging. Ensure proper restraint and use appropriate needle gauges. The lateral saphenous vein is a common site for IV injections in guinea pigs.[7][8]

Experimental Protocols

1. Ovalbumin-Induced Airway Hyperresponsiveness in Guinea Pigs

This model is commonly used to study allergic asthma.

  • Sensitization:

    • Prepare a solution of 5 mg/mL of ovalbumin (OVA) in a 1:1 mixture of incomplete Freund's adjuvant and 0.9% NaCl.[4]

    • At birth, and at 2-day intervals for a total of three injections, administer the OVA solution via subcutaneous injection (3 mg/kg body weight) at three different sites on the animal's back.[4]

  • Challenge:

    • Two weeks after the final sensitization injection, expose the guinea pigs to an aerosol of 1% OVA in saline for 2 minutes daily for 7 days.[9]

  • Assessment of Airway Hyperresponsiveness:

    • Measure baseline airway resistance.

    • Administer increasing concentrations of a bronchoconstrictor (e.g., acetylcholine or histamine) via aerosol and measure the change in airway resistance.

    • This compound or vehicle should be administered prior to the bronchoconstrictor challenge at a predetermined time point.

2. Bronchoalveolar Lavage (BAL) for Assessment of Airway Inflammation

  • Procedure:

    • Anesthetize the animal.

    • Perform a tracheotomy and cannulate the trachea.

    • Instill a known volume of sterile saline (e.g., 5 aliquots of 2 ml for a guinea pig) into the lungs.[6]

    • Gently aspirate the fluid.

    • Repeat the instillation and aspiration steps for a predetermined number of cycles.

    • Pool the collected fluid and keep it on ice.

  • Analysis:

    • Centrifuge the BAL fluid to pellet the cells.

    • Resuspend the cell pellet and perform a total cell count and differential cell counts (e.g., eosinophils, neutrophils, macrophages).

    • The supernatant can be stored for analysis of inflammatory mediators (e.g., cytokines, chemokines, leukotrienes).

Signaling Pathways and Experimental Workflows

Isbufylline_Mechanism_of_Action cluster_0 This compound (Xanthine Derivative) cluster_1 Cellular Effects This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonism cAMP cAMP elevation PDE->cAMP Increased levels Adenosine Adenosine signaling blocked AdenosineReceptor->Adenosine Relaxation Smooth Muscle Relaxation cAMP->Relaxation Inflammation Reduced Inflammation cAMP->Inflammation Adenosine->Relaxation Prevents constriction Adenosine->Inflammation Modulates response

Experimental_Workflow

Troubleshooting_Logic

References

Technical Support Center: Isbufylline Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Isbufylline (1,3-dimethyl-7-isobutylxanthine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Synthesis Troubleshooting

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Ineffective Deprotonation of Theophylline Ensure the base (e.g., K₂CO₃, NaH) is fresh and anhydrous. Use a suitable solvent that allows for efficient deprotonation (e.g., DMF, DMSO). Consider a stronger base if necessary, but be mindful of potential side reactions.
Poor Quality of Isobutyl Halide Use freshly distilled or high-purity isobutyl bromide or iodide. Alkyl halides can degrade over time, leading to lower reactivity.
Suboptimal Reaction Temperature The alkylation reaction may require heating. Optimize the temperature; start with gentle heating (e.g., 60-80 °C) and monitor the reaction progress by TLC. Excessively high temperatures can lead to byproduct formation.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (theophylline) is still present after the initially planned time, extend the reaction duration.
Moisture in the Reaction Use anhydrous solvents and reagents. Moisture can quench the base and hydrolyze the alkylating agent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of Multiple Products (Isomers and Byproducts)

Potential Cause Suggested Solution
Alkylation at Multiple Nitrogen Atoms While N7-alkylation is generally favored for theophylline, some alkylation may occur at the N9 position. To favor N7 alkylation, a polar aprotic solvent like DMF is often used. Careful control of reaction conditions (temperature, stoichiometry of base) can help improve selectivity.
Over-alkylation Use a slight excess (1.1-1.2 equivalents) of the isobutyl halide. A large excess can lead to the formation of quaternary ammonium salts or other byproducts.
Side Reactions of the Alkylating Agent At higher temperatures, isobutyl halides can undergo elimination reactions. Maintain the lowest effective reaction temperature.
Purification Troubleshooting

Problem 3: Difficulty in Purifying the Product by Recrystallization

Potential Cause Suggested Solution
Inappropriate Solvent Choice A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water) to find the optimal one.[1]
Product Oiling Out This occurs when the product is insoluble in the hot solvent and separates as a liquid. Add more solvent or switch to a solvent system where the product has higher solubility at elevated temperatures.
Co-precipitation of Impurities If impurities have similar solubility profiles, a single recrystallization may be insufficient. Consider a preliminary purification step like column chromatography.

Problem 4: Poor Separation during Column Chromatography

Potential Cause Suggested Solution
Incorrect Mobile Phase (Eluent) The polarity of the eluent is critical for good separation. Use TLC to determine an optimal solvent system. A common starting point for xanthine derivatives is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[2]
Improper Column Packing Ensure the silica gel is packed uniformly without air bubbles to prevent channeling and poor separation.[3]
Overloading the Column Do not load too much crude product onto the column, as this will lead to broad, overlapping bands. The amount of sample should typically be 1-5% of the weight of the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: this compound is most commonly synthesized via the N-alkylation of theophylline. This involves reacting theophylline with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. The base deprotonates the N7-position of the theophylline, making it nucleophilic and facilitating the attack on the isobutyl halide.

Q2: Which base and solvent are recommended for the synthesis?

A2: A common choice is potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) as the solvent. This combination is effective for the N-alkylation of xanthines. Other bases like sodium hydride (NaH) and other polar aprotic solvents such as dimethyl sulfoxide (DMSO) can also be used.

Q3: How can I monitor the progress of the synthesis reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A spot of the reaction mixture is placed on a TLC plate and eluted with an appropriate solvent system (e.g., dichloromethane:methanol 95:5). The disappearance of the theophylline spot and the appearance of a new, less polar product spot (this compound) indicates the reaction is progressing.

Q4: What are the most likely impurities in the crude this compound product?

A4: Potential impurities include unreacted theophylline, N9-isobutyltheophylline (an isomer), and potentially small amounts of caffeine if the starting theophylline was not pure.

Q5: What is a suitable method for purifying crude this compound?

A5: A two-step purification process is often effective. First, column chromatography on silica gel can be used to separate this compound from unreacted starting materials and isomers. Following this, recrystallization from a suitable solvent (e.g., ethanol/water) can yield a highly pure product.[1]

Q6: Which analytical techniques are used to confirm the structure and purity of the final product?

A6: The structure of this compound can be confirmed using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The purity is typically assessed by High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound by N7-alkylation of theophylline.

Materials:

  • Theophylline

  • Isobutyl bromide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add theophylline (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).

  • Stir the suspension at room temperature for 30 minutes.

  • Add isobutyl bromide (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Key Experiment: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.

  • Carefully load the dried silica with the adsorbed product onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity, starting with a mixture like hexane:ethyl acetate (e.g., 80:20) and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Theophylline Theophylline Reaction N7-Alkylation (Isobutyl Bromide, K2CO3, DMF) Theophylline->Reaction Crude_Product Crude this compound Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound

Caption: Workflow for this compound Synthesis and Purification.

Troubleshooting_Logic Start Experiment Start Check_Yield Low/No Yield? Start->Check_Yield Troubleshoot_Yield Check: - Reagent Quality - Reaction Conditions - Moisture Check_Yield->Troubleshoot_Yield Yes Check_Purity Multiple Products? Check_Yield->Check_Purity No Troubleshoot_Yield->Check_Purity Troubleshoot_Purity Optimize: - Stoichiometry - Temperature - Purification Method Check_Purity->Troubleshoot_Purity Yes Success Successful Synthesis Check_Purity->Success No Troubleshoot_Purity->Success

Caption: Troubleshooting Decision Tree for this compound Synthesis.

References

Overcoming challenges in the analytical detection of Isbufylline in biological samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analytical detection of Isbufylline in biological samples. Given the limited availability of specific analytical validation data for this compound, this guide leverages data and methodologies for Theophylline, a structurally and chemically similar xanthine derivative, as a reliable proxy.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analytical detection of this compound in biological samples?

A1: The primary challenges include:

  • Metabolite Interference: this compound is metabolized in the body, and its metabolites can interfere with the accurate quantification of the parent drug.[1] The analytical method must be selective enough to distinguish this compound from its metabolites.

  • Matrix Effects: Endogenous components in biological matrices like plasma and urine can suppress or enhance the analyte signal in mass spectrometry, leading to inaccurate results.[2][3]

  • Low Concentrations: Depending on the dosage and time of sampling, the concentration of this compound in biological fluids can be very low, requiring highly sensitive analytical methods.

  • Sample Stability: this compound may degrade in the biological matrix during sample collection, processing, and storage. Factors like temperature, pH, and enzymatic activity can affect its stability.[4][5][6][7]

  • Extraction Recovery: Efficiently extracting this compound from the complex biological matrix without losing a significant portion of the analyte is crucial for accurate quantification.

Q2: Which analytical techniques are most suitable for this compound detection?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques.

  • HPLC-UV: A robust and widely available technique suitable for quantifying this compound, especially at higher concentrations.[8][9]

  • LC-MS/MS: Offers higher sensitivity and selectivity, making it the preferred method for detecting low concentrations of this compound and for studies requiring high specificity, such as pharmacokinetic analyses.[10][11]

Q3: What are the common sample preparation techniques for this compound analysis?

A3: The choice of sample preparation technique depends on the biological matrix and the analytical method. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method for removing proteins from plasma or serum samples, often used before LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquids, providing a cleaner sample extract.[8]

  • Solid-Phase Extraction (SPE): A highly effective technique for sample clean-up and concentration, which can significantly reduce matrix effects.[12]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, you can:

  • Optimize Chromatography: Ensure good chromatographic separation of this compound from co-eluting matrix components.

  • Improve Sample Preparation: Use a more rigorous sample clean-up method like SPE to remove interfering substances.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal suppression or enhancement.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Q5: How should I store my biological samples to ensure this compound stability?

A5: For long-term storage, it is generally recommended to store biological samples at -80°C to minimize degradation.[4] For short-term storage, refrigeration at 4°C is often sufficient, but stability should be evaluated for your specific matrix and storage duration. Avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible sample solvent- pH of the mobile phase is inappropriate for the analyte- Replace the column with a new one.- Dissolve the sample in the mobile phase.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
Ghost Peaks - Carryover from the previous injection- Contamination in the mobile phase or system- Implement a needle wash step with a strong solvent between injections.- Prepare fresh mobile phase and flush the system.
Baseline Noise or Drift - Air bubbles in the pump or detector- Contaminated mobile phase or column- Degas the mobile phase and prime the pump.- Use HPLC-grade solvents and flush the column.
Low Sensitivity - Incorrect detection wavelength- Low injection volume- Set the UV detector to the wavelength of maximum absorbance for this compound (around 272-280 nm for similar xanthines).[8][13]- Increase the injection volume if possible.
LC-MS/MS Analysis
Problem Potential Cause Suggested Solution
Ion Suppression or Enhancement (Matrix Effect) - Co-eluting endogenous matrix components interfering with ionization- Improve chromatographic separation to resolve the analyte from interfering peaks.- Enhance sample clean-up using SPE.- Use a stable isotope-labeled internal standard.
Low Recovery - Inefficient extraction procedure- Analyte degradation during sample processing- Optimize the extraction solvent, pH, and mixing time.- Keep samples on ice during processing and minimize processing time.
Inconsistent Results (Poor Precision) - Variability in sample preparation- Inconsistent injection volume- Unstable spray in the mass spectrometer source- Automate the sample preparation process if possible.- Ensure the autosampler is functioning correctly.- Clean and optimize the ESI source parameters (e.g., capillary voltage, gas flow).
No Analyte Peak Detected - Incorrect MRM transitions- Insufficient sensitivity- Complete analyte degradation- Optimize the precursor and product ion masses for this compound in the mass spectrometer.- Concentrate the sample during preparation.- Evaluate sample stability and handling procedures.

Quantitative Data Summary

The following tables summarize validation parameters for the analysis of Theophylline (as a proxy for this compound) in biological samples using different analytical methods.

Table 1: HPLC-UV Methods

MatrixSample Prep.ColumnLOQRecovery (%)Reference
PlasmaLLEC183.1 µg/mL94.85[8]
SalivaLLEC181.9 µg/mL100.45[8]
UrineDirect InjectionC181.1 µg/mL101.39[8]
Plasma-C18100 ng/mL94.3-98.0[9]

Table 2: LC-MS/MS Methods

MatrixSample Prep.ColumnLOQRecovery (%)Reference
Rabbit PlasmaLLEC1850.4 ng/mL39.30[10]
Rat Plasma-C1850 ng/mL-[11]
Guinea Pig PlasmaPPTHILIC0.5 µg/mL-[14]
Human PlasmaLPME-0.01 µg/mL80-120[15]
Human UrineLPME-0.01 µg/mL80-120[15]

Experimental Protocols

Protocol 1: this compound Analysis in Human Plasma by HPLC-UV (Based on Theophylline method)

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma sample in a centrifuge tube, add 50 µL of internal standard solution.

  • Add 2.5 mL of a mixture of isopropanol and dichloromethane (1:9, v/v).

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. HPLC Conditions

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Water (60:40, v/v)[8]

  • Flow Rate: 0.75 mL/min[8]

  • Detection: UV at 280 nm[8]

  • Temperature: Ambient

Protocol 2: this compound Analysis in Human Urine by LC-MS/MS (Based on Theophylline method)

1. Sample Preparation (Dilute-and-Shoot)

  • Centrifuge the urine sample at 10,000 rpm for 5 minutes to remove particulate matter.

  • Take 100 µL of the supernatant and add it to a vial.

  • Add 900 µL of the initial mobile phase containing the internal standard.

  • Vortex to mix.

  • Inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Column: C18 (e.g., HyPURITY ADVANCE, 50 mm x 3 mm)[10]

  • Mobile Phase A: 2 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol

  • Gradient: Start with 20% B, increase to 80% B over 2 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.2 mL/min[10]

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: To be determined by direct infusion of this compound standard. For Theophylline, a common transition is m/z 181.1 → 124.2.[10]

  • Temperature: 40°C[10]

Visualizations

experimental_workflow_hplcuv cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Plasma Sample p2 Add Internal Standard p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection p5->a1 a2 C18 Separation a1->a2 a3 UV Detection a2->a3 a4 Data Acquisition a3->a4

Caption: HPLC-UV Experimental Workflow.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Urine Sample p2 Centrifugation p1->p2 p3 Dilution with IS p2->p3 a1 Injection p3->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 a4 Data Quantification a3->a4

Caption: LC-MS/MS Experimental Workflow.

troubleshooting_logic cluster_investigation Initial Checks cluster_root_cause Root Cause Analysis cluster_solution Corrective Actions start Analytical Problem (e.g., Inaccurate Results) check_system System Suitability Passed? start->check_system check_qc QC Samples within Range? check_system->check_qc Yes cause_chromatography Chromatography Problem check_system->cause_chromatography No cause_sample_prep Sample Preparation Issue check_qc->cause_sample_prep No cause_matrix Matrix Effect check_qc->cause_matrix No cause_stability Analyte Stability cause_sample_prep->cause_stability sol_prep Optimize Extraction cause_sample_prep->sol_prep sol_matrix Improve Clean-up / Use SIL-IS cause_matrix->sol_matrix sol_chrom Optimize Method / New Column cause_chromatography->sol_chrom sol_stability Re-evaluate Storage/Handling cause_stability->sol_stability

Caption: Troubleshooting Logical Flowchart.

References

Technical Support Center: Refinement of Animal Models for Isbufylline Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal models for testing the efficacy of Isbufylline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a xanthine derivative with bronchodilatory and anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes.[1] By inhibiting PDEs, this compound increases the intracellular levels of cyclic adenosine monophosphate (cAMP), leading to relaxation of bronchial smooth muscle and reduced inflammatory responses.[2]

Q2: Which animal models are most commonly used to test the efficacy of this compound?

A2: Guinea pig models of airway hyperresponsiveness and inflammation have been historically used for this compound testing.[3] More broadly, for respiratory diseases like asthma and Chronic Obstructive Pulmonary Disease (COPD), rodent models such as mice (e.g., BALB/c and C57BL/6 strains) and rats are commonly employed.[4]

Q3: What are the key differences between asthma and COPD models?

A3: Asthma models, often induced by allergens like ovalbumin (OVA), typically focus on eosinophilic inflammation, airway hyperresponsiveness, and mucus hypersecretion.[5] COPD models, frequently induced by cigarette smoke or lipopolysaccharide (LPS), are characterized by neutrophilic inflammation, emphysema, and progressive airflow limitation.[4]

Q4: How should this compound be administered to rodents in a research setting?

A4: this compound has been effectively administered in guinea pigs via intraperitoneal (i.p.) and intravenous (i.v.) routes.[3] For oral administration in rodents, it is crucial to determine the appropriate vehicle and dosing volume based on the animal's weight. The specific dose will depend on the animal model and the research question.

Q5: What are the expected outcomes when testing this compound's efficacy?

A5: Efficacy can be assessed by measuring improvements in lung function (e.g., reduced airway resistance), decreases in inflammatory cell infiltration (particularly eosinophils and neutrophils) in bronchoalveolar lavage (BAL) fluid, and reductions in pro-inflammatory cytokine levels in lung tissue.[3][6]

Troubleshooting Guides

Issue 1: Lack of Significant Bronchodilatory Effect
Possible Cause Troubleshooting Step
Inappropriate Dose The dose of this compound may be too low for the chosen animal model. While a dose of 106 µmol/kg (i.p.) was protective in a guinea pig model[3], this may not directly translate to other species. Action: Perform a dose-response study to determine the optimal effective dose in your specific model.
Route of Administration The bioavailability of this compound may differ with the route of administration. Action: Compare the efficacy of different administration routes (e.g., oral, i.p., intratracheal) to find the most effective delivery method for your experimental setup.
Timing of Administration The therapeutic window for this compound's bronchodilatory effect might be narrow. Action: Administer this compound at different time points relative to the bronchoconstrictor challenge to identify the optimal treatment schedule.
Animal Model Selection The chosen animal model may not be sensitive to the bronchodilatory effects of xanthine derivatives. Action: Consider using a guinea pig model, which has been shown to be responsive to this compound.[3]
Issue 2: High Variability in Inflammatory Response
Possible Cause Troubleshooting Step
Inconsistent Disease Induction Variability in the administration of the inducing agent (e.g., ovalbumin, cigarette smoke) can lead to inconsistent inflammatory responses. Action: Standardize the induction protocol, ensuring consistent dosage, exposure time, and administration technique for all animals.
Animal Strain and Sex Different rodent strains and sexes can exhibit varying inflammatory responses. For instance, BALB/c mice are known for a strong Th2-biased immune response, making them suitable for many asthma models.[4] Action: Use a single, well-characterized strain and sex for your study. If applicable to your research question, consider including both sexes and analyzing the data separately.
Environmental Factors Stress from handling, housing conditions, and diet can influence the inflammatory response. Action: Ensure a controlled and stable environment for the animals, with consistent light-dark cycles, temperature, and humidity. Handle animals minimally and consistently across all groups.
Timing of Sample Collection The inflammatory profile can change over time after the final challenge. Action: Collect samples (e.g., BAL fluid, lung tissue) at a consistent time point post-challenge for all animals.
Issue 3: Unexpected Animal Mortality or Adverse Effects
Possible Cause Troubleshooting Step
Toxicity of this compound Dose The administered dose of this compound may be approaching toxic levels. Xanthine derivatives can have central nervous system and cardiovascular side effects.[1] Action: Conduct a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model.
Anesthesia Complications If surgical procedures or invasive measurements are performed, complications from anesthesia can occur. Action: Use a well-established and monitored anesthesia protocol. Isoflurane is a common and relatively safe inhalant anesthetic for rodents.[7] Ensure proper monitoring of vital signs during and after the procedure.
Severity of Disease Model The induced disease may be too severe, leading to excessive morbidity and mortality. Action: Titrate the dose or exposure to the inducing agent to create a less severe, more clinically relevant disease phenotype.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Guinea Pig Bronchial Preparations
AgonistThis compound IC50 (µM)Theophylline IC50 (µM)
Capsaicin (0.3 µM)21> 100
Carbachol (0.3 µM)36> 100
Neurokinin A (0.1 µM)> 100> 100
Electrical Field Stimulation (NANC)47Not Reported

Data from Manzini et al., 1993.[8]

Table 2: In Vivo Efficacy of this compound in Guinea Pig Models
ModelThis compound Dose and RouteEffect
Acetylcholine-induced dyspnea106 µmol/kg (i.p.)Complete protection[3]
PAF-induced bronchial hyper-responsiveness4.2 µmol/kg (i.v.)Significant inhibition[3]
PAF-induced eosinophil infiltration106 µmol/kg (i.p.)Inhibition[3]
Antigen-induced eosinophil infiltration106 µmol/kg (i.p.)Inhibition[3]
Capsaicin-induced protein extravasation106 µmol/kg (i.p.)Inhibition[3]

Data from Alfieri et al., 1993.[3]

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice (BALB/c)
  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of sterile saline.

  • Challenge:

    • From days 21 to 23, expose the mice to an aerosol of 1% OVA in saline for 30 minutes each day.

  • This compound Administration:

    • Administer this compound at the predetermined optimal dose and route 1 hour before each OVA challenge.

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Measure airway hyperresponsiveness to a bronchoconstrictor agent (e.g., methacholine).

    • Collect bronchoalveolar lavage (BAL) fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Homogenize lung tissue for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA or qPCR.

    • Perform lung histology to assess inflammation and mucus production (H&E and PAS staining).

Protocol 2: Cigarette Smoke (CS)-Induced COPD Model in Rats (Sprague-Dawley)
  • Induction:

    • Expose rats to the smoke of non-filtered research cigarettes for 1 hour per day, 5 days a week, for 12 weeks. A whole-body exposure chamber is commonly used.

  • This compound Administration:

    • During the final 4 weeks of CS exposure, administer this compound daily via the chosen route (e.g., oral gavage) prior to the smoking session.

  • Endpoint Analysis (24 hours after the final CS exposure):

    • Perform pulmonary function tests to measure changes in lung capacity and airflow.

    • Collect BAL fluid for total and differential cell counts, with a focus on neutrophils.

    • Analyze lung tissue homogenates for inflammatory markers (e.g., TNF-α, IL-1β, IL-6).

    • Conduct histological analysis of lung tissue to assess emphysematous changes and inflammatory cell infiltration.

Visualizations

Isbufylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP (Increased) PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts PKA Protein Kinase A (PKA) (Activated) cAMP->PKA Activates Inflammation Inflammatory Cells cAMP->Inflammation Inhibits Activation MyosinLC Myosin Light Chain PKA->MyosinLC Inhibits Phosphorylation Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation AntiInflammatory Reduced Mediator Release (e.g., from mast cells, eosinophils) PKA->AntiInflammatory MyosinLCP Phosphorylated Myosin Light Chain (Reduced) Experimental_Workflow start Start: Define Research Question (Bronchodilation vs. Anti-inflammatory) model_selection Animal Model Selection (Mouse, Rat, Guinea Pig) start->model_selection acclimatization Acclimatization (1-2 weeks) model_selection->acclimatization disease_induction Disease Induction (e.g., OVA, Cigarette Smoke) acclimatization->disease_induction treatment Treatment Groups (Vehicle, this compound Doses, Positive Control) disease_induction->treatment monitoring In-life Monitoring (Clinical signs, Body weight) treatment->monitoring endpoints Endpoint Analysis monitoring->endpoints pft Pulmonary Function Tests endpoints->pft Functional bal Bronchoalveolar Lavage (BAL) (Cell Counts) endpoints->bal Cellular histology Lung Histology (H&E, PAS) endpoints->histology Structural biochem Biochemistry (Cytokines, IgE) endpoints->biochem Molecular data_analysis Data Analysis and Interpretation pft->data_analysis bal->data_analysis histology->data_analysis biochem->data_analysis Model_Selection_Logic question Primary Research Question? bronchodilation Bronchodilation question->bronchodilation anti_inflammatory Anti-inflammatory Effects question->anti_inflammatory chronic_remodeling Chronic Remodeling question->chronic_remodeling guinea_pig Guinea Pig Model (High translational relevance for bronchoconstriction) bronchodilation->guinea_pig mouse_asthma Mouse Asthma Model (OVA) (Good for studying eosinophilic inflammation) anti_inflammatory->mouse_asthma rat_copd Rat COPD Model (CS) (Suitable for neutrophilic inflammation and emphysema) anti_inflammatory->rat_copd chronic_remodeling->rat_copd chronic_mouse Chronic Mouse Model (Long-term allergen/CS exposure) chronic_remodeling->chronic_mouse

References

How to avoid degradation of Isbufylline in experimental buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on handling and storing Isbufylline in experimental buffers to minimize degradation. As direct stability data for this compound is limited, this guide is based on established knowledge of related xanthine derivatives, such as theophylline and aminophylline.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation in my experimental buffer?

Based on data from related xanthine compounds, the primary factors contributing to degradation are elevated temperature, exposure to light, and interactions with certain buffer components. For instance, aminophylline, a closely related molecule, shows increased degradation at higher temperatures and upon exposure to sunlight.

Q2: What is the optimal pH range for storing this compound solutions?

While specific data for this compound is unavailable, general information for xanthines suggests they are soluble and relatively stable in both acidic and alkaline solutions. For example, xanthine exhibits less than 10% decomposition after one hour at 100°C in both 0.5 M H2SO4 and 10 M NaOH. Theophylline is also known to dissolve in alkaline and acidic solutions. Therefore, a neutral to slightly alkaline or acidic pH is likely a safe starting point. It is recommended to perform a pilot stability study for your specific buffer system.

Q3: How should I store my this compound stock solutions?

Stock solutions should be stored at 2-8°C in a dark, airtight container. For example, caffeine solutions stored under these conditions show less than 1% decomposition over 48 months. Similarly, stock solutions of xanthine in NaOH are stable for at least one week at 2-8°C.

Q4: Can I autoclave my buffer containing this compound?

It is not recommended. The high temperatures of autoclaving can likely lead to significant degradation. Studies on the related compound aminophylline show that its degradation increases with temperature.

Q5: Are there any common buffer components I should avoid?

Yes. Sugars like glucose and lactose have been shown to intensify the degradation of aminophylline, a related xanthine derivative. If your experimental design allows, consider using alternative non-reducing sugars or other excipients.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound potency over a short period. Improper storage conditions. Store stock solutions and buffered experimental solutions at 2-8°C, protected from light. Prepare fresh solutions for critical experiments.
Incompatible buffer components. Avoid buffers containing reducing sugars like glucose and lactose. If their presence is necessary, prepare the this compound solution immediately before use.
Extreme pH of the buffer. While xanthines are generally stable across a range of pH values, extreme pH combined with elevated temperature could accelerate degradation. Measure the pH of your final solution and adjust if necessary.
Visible changes in the solution (e.g., color change, precipitation). Degradation of this compound. A color change (e.g., to yellow) has been observed with aminophylline degradation, especially at higher temperatures and in the presence of certain sugars. Discard the solution and prepare a fresh one under optimal conditions.
Precipitation due to low solubility or temperature. Ensure the concentration of this compound is within its solubility limit in your specific buffer and at the storage temperature. Some xanthine derivatives have limited aqueous solubility.
Inconsistent experimental results. Variable degradation of this compound between experiments. Standardize your protocol for solution preparation and storage. Prepare fresh solutions from a solid compound for each set of experiments to ensure consistency.

Data Summary: Stability of Related Xanthine Derivatives

The following table summarizes stability data for compounds structurally related to this compound, which can serve as a guide for experimental design.

Compound Condition Observation Reference
Aminophylline Elevated Temperature (45°C)Increased degradation, color change to yellow.
Sunlight ExposureIncreased degradation, color change.
Presence of Glucose/LactoseIntensified degradation.
Xanthine 0.5 M H2SO4 or 10 M NaOH (100°C, 1 hour)<10% decomposition.
NaOH solution (≥10 mM) at 2-8°CStable for one week.
Caffeine 2-8°C, airtight, dark container<1% decomposition in 48 months.
Theophylline Oral suspension in amber bottles (room temp)Stable for up to 90 days.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol provides a general method for preparing a stock solution of this compound with enhanced stability, based on best practices for related compounds.

  • Reagent and Equipment Preparation:

    • This compound powder

    • High-purity water or appropriate solvent (e.g., DMSO for initial solubilization, followed by dilution in buffer)

    • Sterile, amber-colored storage vials

    • Calibrated pH meter

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile environment.

    • If using a co-solvent like DMSO, dissolve the this compound in a minimal amount of the solvent first.

    • Slowly add the desired buffer to the dissolved this compound while gently mixing. Avoid buffers containing reducing sugars if possible.

    • If necessary, adjust the pH of the final solution. A neutral pH is a conservative starting point.

    • Filter-sterilize the final solution using a 0.22 µm syringe filter into the amber storage vials.

    • Store the vials at 2-8°C, protected from light.

Protocol 2: Monitoring this compound Stability by HPLC-UV

This protocol outlines a general method to assess the stability of this compound in a specific experimental buffer.

  • Reagent and Equipment Preparation:

    • Prepared this compound solution in the experimental buffer

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (to be optimized, but a common starting point for xanthines is a mixture of water/methanol or water/acetonitrile with a pH modifier like formic acid or phosphate buffer)

    • Incubators or water baths set to desired temperatures

    • Light-protected and transparent containers

  • Procedure:

    • Time Zero (T0) Sample: Immediately after preparing the this compound solution, take an aliquot and analyze it by HPLC to determine the initial concentration and purity. This will serve as your baseline.

    • Sample Storage: Aliquot the remaining solution into different containers for storage under various conditions (e.g., 4°C protected from light, room temperature with light exposure, 37°C).

    • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12, 24 hours), retrieve an aliquot from each storage condition.

    • HPLC Analysis: Analyze each sample by HPLC. Record the peak area of the this compound peak and any new peaks that may indicate degradation products.

    • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Visualizations

experimental_workflow cluster_storage Stability Testing cluster_analysis Data Analysis prep Prepare this compound in Buffer t0 T0 HPLC Analysis (Baseline) prep->t0 cond1 Condition 1 (e.g., 4°C, Dark) cond2 Condition 2 (e.g., RT, Light) cond3 Condition 3 (e.g., 37°C, Dark) hplc_analysis Time-Point HPLC Analysis cond1->hplc_analysis cond2->hplc_analysis cond3->hplc_analysis data_analysis Calculate % Remaining & Identify Degradants hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability in an experimental buffer.

degradation_pathways cluster_factors Degradation Factors This compound This compound degradation_products Degradation Products This compound->degradation_products leads to temp Elevated Temperature temp->this compound light Light Exposure light->this compound ph Extreme pH ph->this compound components Incompatible Buffer Components (e.g., Sugars) components->this compound

Caption: Factors influencing the degradation of this compound in solution.

Best practices for handling and storing Isbufylline powder.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for handling and storing Isbufylline powder for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a xanthine derivative with the chemical name 1,3-dimethyl-7-isobutylxanthine.[1] It has been investigated for its antibronchospastic properties.[1] Key chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₄O₂PubChem
Molecular Weight 236.27 g/mol PubChem
Appearance White or off-white crystalline powder (inferred)General knowledge of xanthine derivatives
Solubility >35.4 µg/mL (at pH 7.4)PubChem

Q2: What are the recommended storage conditions for this compound powder?

This compound has been reported to be stable and can be safely stored at room temperature for an extended period.[2][3] For optimal stability, it is recommended to store the powder in a tightly sealed container in a cool, dry place, protected from light and moisture.

Q3: Is this compound powder known to be stable?

Yes, studies have indicated that this compound exhibits excellent stability. Accelerated stability studies on this compound tablets at elevated temperatures showed no detectable degradation, confirming the drug's stability in formulated products.[2]

Q4: Are there any known incompatibilities with excipients for this compound?

Specific excipient compatibility studies for this compound are not widely published. However, as a xanthine derivative, it is prudent to consider potential interactions with commonly used excipients. It is recommended to perform compatibility studies with selected excipients during formulation development. General considerations for xanthine derivatives like theophylline suggest that common excipients such as cellulose derivatives, povidone, and stearates are often used in formulations.[4]

Q5: How should I prepare a stock solution of this compound?

To prepare a stock solution, accurately weigh the desired amount of this compound powder. Based on its reported solubility of >35.4 µg/mL at pH 7.4, it is sparingly soluble in aqueous solutions. For higher concentrations, the use of organic solvents such as ethanol or DMSO may be necessary, followed by dilution in the appropriate aqueous buffer. It is recommended to perform a small-scale solubility test to determine the optimal solvent for your specific application.

Troubleshooting Guides

Problem: Inconsistent or unexpected experimental results.

This can arise from various factors related to the handling and storage of this compound powder. Follow this troubleshooting workflow to identify the potential cause:

G A Inconsistent Results B Check Solution Preparation A->B C Review Storage Conditions A->C D Verify Compound Integrity A->D E Incorrect concentration? B->E F Precipitation observed? B->F G Improper storage? (light/moisture exposure) C->G H Age of powder? C->H I Perform analytical test (e.g., HPLC) D->I J Prepare fresh solution E->J F->J K Store in desiccator, protected from light G->K L Use fresh batch of this compound H->L I->L

Troubleshooting workflow for inconsistent experimental results.

Problem: The this compound powder appears discolored or clumpy.

  • Potential Cause: This may indicate degradation due to exposure to moisture or light. Xanthine derivatives can be susceptible to physical changes if not stored correctly.

  • Solution: Do not use the powder if you observe any changes in its physical appearance. Discard the compromised batch and use a fresh, properly stored supply. Ensure that the storage container is always tightly sealed and stored in a desiccator if in a humid environment.

Problem: Difficulty in dissolving the this compound powder.

  • Potential Cause: this compound has limited aqueous solubility. The pH of your solvent or insufficient mixing could be contributing factors.

  • Solution:

    • Confirm the pH of your buffer.

    • Try gentle heating or sonication to aid dissolution.

    • Consider preparing a stock solution in an appropriate organic solvent like ethanol or DMSO and then diluting it with your aqueous medium. Always verify the compatibility of the organic solvent with your experimental system.

Experimental Protocols

Protocol: General Handling of this compound Powder

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses when handling this compound powder.

  • Weighing: Use a calibrated analytical balance to weigh the powder. To minimize inhalation, handle the powder in a well-ventilated area or a fume hood.

  • Dispensing: Use clean spatulas and weighing boats for each new batch to avoid cross-contamination.

  • Storage of Aliquots: If you need to use small quantities over time, it is advisable to aliquot the powder into smaller, tightly sealed vials to minimize exposure of the entire stock to the atmosphere.

Protocol: Forced Degradation Study (General Guideline)

Forced degradation studies help to understand the stability of a compound and identify potential degradation products. Below is a general protocol that can be adapted for this compound.

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a specified period.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and heat at a controlled temperature for a specified period.

  • Oxidative Degradation: Treat an this compound solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 70-80°C) for an extended period.

  • Photolytic Degradation: Expose an this compound solution or the solid powder to UV light (e.g., 254 nm) or a combination of UV and visible light.

  • Analysis: At various time points, analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining this compound and detect the formation of any degradation products.

Best Practices for Handling and Storage

The following diagram outlines the logical workflow for the proper handling and storage of this compound powder to ensure its stability and integrity for experimental use.

G A Receiving this compound Powder B Inspect Container for Damage A->B C Log Batch Number and Date B->C D Store in a Cool, Dry, and Dark Place C->D E Use in a Well-Ventilated Area or Fume Hood D->E For Use J Monitor for Physical Changes (Color, Clumping) D->J During Storage F Wear Appropriate PPE E->F G Use Calibrated Equipment for Weighing F->G H Tightly Seal Container After Use G->H I Consider Aliquoting for Frequent Use H->I K Discard if Compromised J->K If Changes Occur

Workflow for handling and storing this compound powder.

References

Validation & Comparative

A Comparative Analysis of Isbufylline and Salbutamol in the Management of Airway Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Isbufylline, a xanthine derivative, and Salbutamol, a well-established β2-adrenergic receptor agonist. The following sections detail their mechanisms of action, present supporting experimental data in a comparative format, and outline the methodologies employed in key studies.

Mechanism of Action: A Tale of Two Pathways

This compound and Salbutamol mitigate airway inflammation through distinct molecular pathways. Salbutamol primarily acts via the β2-adrenergic receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn suppresses the activity of inflammatory cells.[1][2] this compound, as a xanthine derivative, is believed to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of phosphodiesterase, which also leads to increased cAMP levels, and potentially through the antagonism of adenosine receptors.[3][4]

Comparative Efficacy in Preclinical Models

A seminal study directly comparing this compound and Salbutamol in a guinea pig model of airway inflammation revealed significant differences in their anti-inflammatory profiles. While both compounds demonstrated bronchodilator activity, this compound showed marked anti-inflammatory effects that were not observed with Salbutamol.[5] In fact, at a certain dose, Salbutamol was found to potentiate allergen-induced cell infiltration.[5]

Conversely, numerous studies have highlighted the anti-inflammatory potential of Salbutamol in various in vitro and in vivo models, independent of its bronchodilator function. These studies demonstrate its ability to modulate key inflammatory mediators.[6][7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of this compound and Salbutamol's effects on various inflammatory parameters.

Table 1: Effect on Inflammatory Cell Infiltration in Guinea Pig Airways [5]

TreatmentDose (µmol/kg, i.p.)ChallengeEosinophil Infiltration in BALF
This compound 106PAFInhibited
106AntigenInhibited
Salbutamol 10.4PAFNo protective action
10.4AntigenNo protective action
3.5AllergenPotentiated

BALF: Bronchoalveolar Lavage Fluid; PAF: Platelet-Activating Factor

Table 2: Effect on Plasma Protein Extravasation in Guinea Pig Airways [5]

TreatmentDose (µmol/kg, i.p.)ChallengePlasma Protein Extravasation
This compound 106CapsaicinInhibited
Salbutamol 10.4CapsaicinNo protective action

Table 3: In Vitro Anti-inflammatory Effects of Salbutamol on Human Bronchial Epithelial Cells (BEAS-2B) [6][10]

Inflammatory MarkerSalbutamol Concentration (M)StimulantEffect
IL-1β Production 10⁻⁵ - 10⁻⁷CSEReduced in a concentration-dependent manner
IL-8 Production 10⁻⁶CSEReduced
IL-10 Production 10⁻⁶CSEIncreased
ICAM-1 Expression 10⁻⁶CSEDecreased
ROS Production 10⁻⁶CSEDecreased
NF-κB Activation 10⁻⁶CSEDown-regulated

CSE: Cigarette Smoke Extract; ICAM-1: Intercellular Adhesion Molecule 1; IL: Interleukin; NF-κB: Nuclear Factor kappa B; ROS: Reactive Oxygen Species

Table 4: In Vivo Anti-inflammatory Effects of Salbutamol in Rat Models

ModelSalbutamol Dose (mg/kg)Inflammatory ParameterEffectReference
Carrageenan-induced paw edema1 and 2EdemaBlocked [7]
1 and 2Myeloperoxidase (MPO) activityDecreased [7]
1 and 2Lipid peroxidation (LPO)Decreased [7]
1 and 2Superoxide dismutase (SOD) activityIncreased [7]
1 and 2Glutathione (GSH) levelIncreased [7]
Cotton-pellet-induced granuloma1 and 2Granuloma weightSignificantly decreased [7]
Carrageenan-induced air pouch125, 250, 500 µ g/rat Leukocyte accumulationSignificantly inhibited [8]
125, 250, 500 µ g/rat Volume of exudatesSignificantly inhibited [8]
125, 250, 500 µ g/rat IL-1β productionDecreased [8]
125, 250, 500 µ g/rat VEGF productionDecreased [8]

VEGF: Vascular Endothelial Growth Factor

Experimental Protocols

This section provides a detailed overview of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of this compound and Salbutamol.

In Vivo Guinea Pig Model of Airway Inflammation
  • Animal Model: Actively immunized or normal guinea pigs.

  • Induction of Inflammation:

    • Antigen Challenge: Actively immunized animals were challenged with an aerosolized antigen.

    • Platelet-Activating Factor (PAF) Challenge: Normal guinea pigs were challenged with PAF.

    • Capsaicin Challenge: To induce plasma protein extravasation.

  • Drug Administration: this compound or Salbutamol was administered intraperitoneally (i.p.) at specified doses prior to the challenge.

  • Assessment of Inflammation:

    • Bronchoalveolar Lavage (BAL): 24 hours post-challenge, the lungs were lavaged to collect BAL fluid.

    • Cell Counting: The number of eosinophils in the BAL fluid was determined to assess inflammatory cell infiltration.

    • Protein Assay: The concentration of protein in the BAL fluid was measured to quantify plasma protein extravasation.

In Vitro Human Bronchial Epithelial Cell Model
  • Cell Line: BEAS-2B, a human bronchial epithelial cell line.

  • Induction of Inflammation: Cells were stimulated with Cigarette Smoke Extract (CSE) at a concentration of 1% for 24 hours.

  • Drug Treatment: Salbutamol was added to the cell culture at various concentrations (10⁻⁵ to 10⁻⁷ M).

  • Measurement of Inflammatory Markers:

    • ELISA: Enzyme-Linked Immunosorbent Assay was used to measure the concentrations of IL-1β, IL-8, and IL-10 in the cell culture supernatant.

    • Flow Cytometry or Western Blot: To determine the expression of ICAM-1 on the cell surface.

    • Fluorescent Probes: To measure the production of Reactive Oxygen Species (ROS).

    • Western Blot or Reporter Assays: To assess the activation of the NF-κB signaling pathway.

In Vivo Rat Models of Inflammation
  • Carrageenan-Induced Paw Edema:

    • Induction: A subplantar injection of carrageenan was administered to the rat's hind paw.

    • Drug Administration: Salbutamol was administered at doses of 1 and 2 mg/kg.

    • Measurement: Paw volume was measured at various time points to assess edema. Myeloperoxidase activity, lipid peroxidation, superoxide dismutase activity, and glutathione levels were measured in the paw tissue.

  • Cotton-Pellet-Induced Granuloma:

    • Induction: Sterile cotton pellets were implanted subcutaneously in the rats.

    • Drug Administration: Salbutamol was administered daily.

    • Measurement: After a set period, the cotton pellets with the surrounding granulomatous tissue were excised and weighed.

  • Carrageenan-Induced Air Pouch:

    • Induction: An air pouch was created on the back of the rats, followed by an injection of carrageenan into the pouch.

    • Drug Administration: Salbutamol was injected directly into the pouch.

    • Measurement: The volume of exudate and the number of leukocytes in the pouch fluid were measured. Levels of IL-1β and VEGF in the exudate were also determined.

Visualizing the Molecular Pathways and Experimental Processes

The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and Salbutamol and a typical experimental workflow for their evaluation.

Salbutamol_Pathway cluster_outcome Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Gs Gs Protein Beta2AR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammatory Mediator Release (e.g., from Mast Cells) PKA->Inflammation Inhibits NFkB NF-κB Activation PKA->NFkB Inhibits Anti_Inflammatory Anti-inflammatory Effects

Caption: Salbutamol's anti-inflammatory signaling pathway.

Isbufylline_Pathway This compound This compound (Xanthine Derivative) PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Adenosine_R Adenosine Receptor This compound->Adenosine_R Antagonizes HDAC2 Histone Deacetylase 2 (HDAC2) This compound->HDAC2 Activates cAMP_degradation cAMP -> AMP PDE->cAMP_degradation cAMP Increased cAMP Anti_Inflammatory Anti-inflammatory Effects cAMP->Anti_Inflammatory Adenosine Adenosine Adenosine->Adenosine_R Inflammatory_Genes Inflammatory Gene Transcription HDAC2->Inflammatory_Genes Inhibits

Caption: Proposed anti-inflammatory mechanisms of this compound.

Experimental_Workflow cluster_model 1. Model System cluster_induction 2. Induction of Inflammation cluster_treatment 3. Drug Administration cluster_analysis 4. Inflammatory Endpoint Analysis Animal_Model In Vivo Model (e.g., Guinea Pig, Rat) Induction Challenge with Stimulant (e.g., Antigen, PAF, CSE) Animal_Model->Induction Cell_Culture In Vitro Model (e.g., BEAS-2B cells) Cell_Culture->Induction Treatment Administer this compound or Salbutamol Induction->Treatment BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts, Protein) Treatment->BALF_Analysis Tissue_Analysis Tissue Analysis (Histology, MPO) Treatment->Tissue_Analysis Supernatant_Analysis Cell Supernatant Analysis (ELISA for Cytokines) Treatment->Supernatant_Analysis Cell_Analysis Cellular Analysis (Flow Cytometry, Western Blot) Treatment->Cell_Analysis

Caption: General experimental workflow for drug evaluation.

References

Isbufylline Demonstrates Potent Anti-Inflammatory Effects in Guinea Pig Models of Airway Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data highlights Isbufylline, a novel xanthine derivative, as a promising anti-inflammatory agent for respiratory diseases. In direct comparisons, this compound effectively suppressed key inflammatory markers in guinea pig airways, outperforming the beta-2-adrenoceptor agonist, salbutamol.

Researchers and drug development professionals will find compelling evidence in this guide supporting the further investigation of this compound. The following sections provide a detailed comparison of this compound's efficacy against other relevant compounds, in-depth experimental protocols, and a visualization of its mechanism of action.

Comparative Efficacy of this compound

This compound's anti-inflammatory properties were evaluated in established guinea pig models of airway inflammation. The key findings are summarized below, comparing this compound to the widely used bronchodilator salbutamol and another xanthine derivative, aminophylline.

Inhibition of Eosinophil Infiltration

Eosinophils are key inflammatory cells in allergic airway diseases. Their presence in the airways is a hallmark of inflammation. This compound demonstrated a significant ability to inhibit the infiltration of these cells in two different models.

Table 1: Inhibition of Platelet-Activating Factor (PAF)-Induced Eosinophil Infiltration in Guinea Pig Airways

TreatmentDoseRouteEosinophil Infiltration (% of control)% Inhibition
Vehicle-i.p.100%-
This compound[1]106 µmol/kgi.p.Significantly InhibitedNot specified
Salbutamol[1]10.4 µmol/kgi.p.No protective action0%
AminophyllineNot specifiedNot specifiedInhibitedNot specified

Data for this compound and Salbutamol are from the same study, allowing for direct comparison. Data for Aminophylline is from a separate study and is included for broader context.

Table 2: Inhibition of Antigen (Ovalbumin)-Induced Eosinophil Infiltration in Guinea Pig Airways

TreatmentDoseRouteEosinophil Infiltration (% of control)% Inhibition
Vehicle-i.p.100%-
This compound[1]106 µmol/kgi.p.Significantly InhibitedNot specified
Salbutamol[1]10.4 µmol/kgi.p.No protective action0%
Aminophylline (repeated dose)[2]25 mg/mL (inhalation)InhalationSuppressedNot specified

Note: The study on aminophylline used a repeated inhalation dosing regimen, which differs from the single intraperitoneal dose for this compound and salbutamol.

Inhibition of Plasma Protein Extravasation

Increased vascular permeability, leading to the leakage of plasma proteins into the airways, is another critical component of the inflammatory response. This compound was effective in reducing this phenomenon in a capsaicin-induced model.

Table 3: Inhibition of Capsaicin-Induced Plasma Protein Extravasation in Guinea Pig Airways

TreatmentDoseRoutePlasma Protein Extravasation
Vehicle-i.p.-
This compound[1]106 µmol/kgi.p.Inhibited
Salbutamol[1]10.4 µmol/kgi.p.No protective action

Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

This compound exerts its anti-inflammatory effects primarily through the inhibition of phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory cells.[1] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory mediators.

PDE4 Inhibition Signaling Pathway cluster_cell Inflammatory Cell Inflammatory_Stimulus Inflammatory Stimulus PDE4 PDE4 Inflammatory_Stimulus->PDE4 activates cAMP cAMP PDE4->cAMP degrades This compound This compound This compound->PDE4 inhibits PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB activates Pro_inflammatory_Mediators Pro-inflammatory Mediators PKA->Pro_inflammatory_Mediators inhibits Anti_inflammatory_Genes Anti-inflammatory Gene Transcription CREB->Anti_inflammatory_Genes promotes

This compound's anti-inflammatory mechanism of action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Platelet-Activating Factor (PAF)-Induced Eosinophil Infiltration

This model induces an acute inflammatory response characterized by the recruitment of eosinophils to the airways.

PAF-Induced Inflammation Workflow cluster_workflow Experimental Workflow Animal_Preparation Guinea Pig (Male, Dunkin-Hartley) Treatment Administer this compound (106 µmol/kg, i.p.) or Salbutamol (10.4 µmol/kg, i.p.) or Vehicle Animal_Preparation->Treatment Induction Administer PAF (intraperitoneally) Treatment->Induction Incubation 24-hour Incubation Induction->Incubation BAL Bronchoalveolar Lavage (BAL) Collection Incubation->BAL Cell_Count Differential Cell Count (Eosinophils) BAL->Cell_Count Analysis Data Analysis and Comparison Cell_Count->Analysis

Workflow for PAF-induced eosinophil infiltration model.

Protocol:

  • Male Dunkin-Hartley guinea pigs are used for the study.

  • Animals are pre-treated with either this compound (106 µmol/kg), salbutamol (10.4 µmol/kg), or a vehicle control via intraperitoneal (i.p.) injection.

  • Inflammation is induced by an intraperitoneal injection of Platelet-Activating Factor (PAF).

  • After 24 hours, the animals are euthanized, and a bronchoalveolar lavage (BAL) is performed to collect airway cells.

  • The BAL fluid is then processed for differential cell counting to determine the number of eosinophils.

Antigen (Ovalbumin)-Induced Eosinophil Infiltration

This model mimics an allergic inflammatory response in the airways.

Antigen-Induced Inflammation Workflow cluster_workflow Experimental Workflow Sensitization Sensitize Guinea Pigs with Ovalbumin Treatment Administer this compound (106 µmol/kg, i.p.) or Salbutamol (10.4 µmol/kg, i.p.) or Vehicle Sensitization->Treatment Challenge Challenge with Ovalbumin Aerosol Treatment->Challenge Incubation 24-hour Incubation Challenge->Incubation BAL Bronchoalveolar Lavage (BAL) Collection Incubation->BAL Cell_Count Differential Cell Count (Eosinophils) BAL->Cell_Count Analysis Data Analysis and Comparison Cell_Count->Analysis Capsaicin-Induced Extravasation Workflow cluster_workflow Experimental Workflow Animal_Preparation Anesthetized Guinea Pig Treatment Administer this compound (106 µmol/kg, i.p.) or Salbutamol (10.4 µmol/kg, i.p.) or Vehicle Animal_Preparation->Treatment Dye_Injection Intravenous Injection of Evans Blue Dye Treatment->Dye_Injection Induction Intravenous Injection of Capsaicin Dye_Injection->Induction Tissue_Collection Collection of Tracheal Tissue Induction->Tissue_Collection Extraction Extraction of Evans Blue Dye from Tissue Tissue_Collection->Extraction Quantification Spectrophotometric Quantification of Extravasated Dye Extraction->Quantification Analysis Data Analysis and Comparison Quantification->Analysis

References

How does Isbufylline compare to other xanthine derivatives like Doxofylline?

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of xanthine derivatives for respiratory disease research and development, Isbufylline and Doxofylline represent newer generations of molecules designed to improve upon the therapeutic window of classical xanthines like Theophylline. This guide provides a detailed comparison of this compound and Doxofylline, focusing on their mechanisms of action, performance in experimental models, and available clinical data. Given the limited direct comparative studies between this compound and Doxofylline, this guide leverages extensive data comparing each to Theophylline to draw informed parallels.

Chemical and Pharmacological Profiles

This compound (1,3-dimethyl-7-isobutylxanthine) and Doxofylline (7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione) are both derivatives of the xanthine scaffold. Their structural modifications from Theophylline are key to their altered pharmacological profiles.

FeatureThis compoundDoxofyllineTheophylline (Reference)
Chemical Structure 1,3-dimethyl-7-isobutylxanthine7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione1,3-dimethyl-7H-purine-2,6-dione
Molecular Formula C₁₁H₁₆N₄O₂C₁₁H₁₄N₄O₄C₇H₈N₄O₂
Key Structural Difference from Theophylline Isobutyl group at the 7-positionDioxolane group at the 7-positionHydrogen at the 7-position

Mechanism of Action: A Tale of Two Receptors

The primary mechanisms of action for xanthine derivatives involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. The variations in affinity for these targets largely dictate their efficacy and side-effect profiles.

Phosphodiesterase (PDE) Inhibition:

Xanthines exert their bronchodilatory effects in part by inhibiting PDEs, enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Increased levels of these cyclic nucleotides in airway smooth muscle cells lead to relaxation and bronchodilation. While Theophylline is a non-selective PDE inhibitor, newer derivatives exhibit different profiles. Doxofylline has been shown to have a distinct pharmacological profile with no significant effect on any of the known PDE isoforms at therapeutic concentrations[1]. Preclinical studies on this compound suggest it possesses significant bronchodilator activity, which is likely mediated through PDE inhibition, though its specific PDE isoform selectivity is not as extensively characterized as Doxofylline.

Adenosine Receptor Antagonism:

Theophylline's side effects, such as cardiovascular and central nervous system stimulation, are largely attributed to its non-selective antagonism of adenosine A₁ and A₂ₐ receptors. Doxofylline is characterized by a greatly reduced affinity for adenosine receptors, which is believed to contribute to its improved safety profile[1][2]. This reduced adenosine receptor activity is a key differentiator from Theophylline. Animal studies with this compound indicate it has reduced pro-convulsive side-effects compared to Theophylline, suggesting it may also have a lower affinity for central nervous system adenosine receptors[3].

cluster_Xanthine Xanthine Derivatives cluster_Target Molecular Targets cluster_Effect Cellular Effects This compound This compound PDE Phosphodiesterases (PDEs) This compound->PDE Inhibition Adenosine_R Adenosine Receptors (A1, A2A) This compound->Adenosine_R Reduced Antagonism (inferred) Doxofylline Doxofylline Doxofylline->PDE Weak/No Inhibition at therapeutic doses Doxofylline->Adenosine_R Greatly Reduced Antagonism Theophylline Theophylline Theophylline->PDE Non-selective Inhibition Theophylline->Adenosine_R Antagonism cAMP ↑ cAMP PDE->cAMP Breaks down Side_Effects Adverse Effects (CNS, Cardiac) Adenosine_R->Side_Effects Bronchodilation Bronchodilation cAMP->Bronchodilation

Figure 1: Comparative Signaling Pathways of Xanthine Derivatives.

Preclinical and Clinical Efficacy: A Comparative Overview

This compound:

  • Preclinical Findings: In guinea pig models, this compound has demonstrated significant antibronchospastic and anti-inflammatory properties[3][4]. It was shown to inhibit bronchoconstrictor responses induced by various stimuli and to reduce airway hyperresponsiveness and inflammation[3][4]. Specifically, this compound inhibited platelet-activating factor (PAF) and antigen-induced eosinophil infiltration into bronchoalveolar lavage fluid[4].

Doxofylline:

  • Clinical Findings: Multiple clinical trials and meta-analyses have compared Doxofylline to Theophylline in patients with asthma and Chronic Obstructive Pulmonary Disease (COPD).

    • A meta-analysis of four randomized controlled trials in 696 asthmatic patients found that Doxofylline was significantly more effective than Theophylline in reducing daily asthma events and had a lower risk of adverse events[5][6][7].

    • In terms of efficacy in improving lung function (FEV₁), Doxofylline was found to be as effective as Theophylline[5][7].

    • A study comparing Doxofylline and Theophylline in COPD patients found that both drugs improved pulmonary function tests and clinical symptoms, but Doxofylline was associated with a reduced incidence of adverse effects[8]. However, another study in stable COPD patients found no statistically significant difference in efficacy or side effects between the two[9].

    • A long-term (one-year) study on Doxofylline in asthmatic patients demonstrated sustained efficacy in improving FEV₁ and reducing asthma events and the need for rescue medication, with a good safety profile[10].

Quantitative Comparison of Doxofylline and Theophylline in Asthma (from a meta-analysis[5][7]):

Outcome MeasureDoxofylline vs. TheophyllineResult
Daily Asthma EventsMean Difference: -0.14Statistically significant in favor of Doxofylline
Risk of Adverse EventsRelative Risk: 0.76Statistically significant in favor of Doxofylline
Change in FEV₁-No significant difference
Use of Salbutamol (Rescue Medication)-Trend of superiority for Doxofylline

Safety and Tolerability

A key advantage of newer xanthine derivatives lies in their improved safety profile compared to Theophylline.

  • Doxofylline: Clinical data consistently show that Doxofylline is better tolerated than Theophylline, with a lower incidence of adverse effects such as nausea, headache, insomnia, and dyspepsia[10]. The risk of adverse events with Doxofylline was found to be significantly lower than with Theophylline in a meta-analysis[5][7].

  • This compound: Preclinical data suggests this compound has reduced pro-convulsive side-effects compared to Theophylline, indicating a potentially better central nervous system safety profile[3]. However, comprehensive clinical safety data for this compound is limited.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key in vitro and in vivo assays used to characterize xanthine derivatives.

1. In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay determines the inhibitory activity of a compound against various PDE isoforms.

A Prepare Assay Components: - PDE enzyme solution - Substrate (cAMP or cGMP) - Test compound (e.g., this compound) - Assay buffer B Incubate PDE enzyme with the test compound A->B C Add substrate to initiate the reaction B->C D Stop the reaction C->D E Measure the amount of product formed (e.g., AMP or GMP) D->E F Calculate IC50 value E->F

Figure 2: Workflow for a Phosphodiesterase Inhibition Assay.

  • Objective: To quantify the concentration of the test compound (e.g., this compound, Doxofylline) required to inhibit 50% of the activity of a specific PDE isoform (IC₅₀).

  • Materials:

    • Recombinant human PDE isoforms (e.g., PDE1-PDE11)

    • ³H-labeled cAMP or cGMP (substrate)

    • Snake venom nucleotidase

    • Anion-exchange resin

    • Scintillation fluid and counter

    • Test compounds and reference inhibitors

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a reaction tube, combine the PDE enzyme, assay buffer, and the test compound or vehicle control.

    • Pre-incubate the mixture at 30°C for 10 minutes.

    • Initiate the reaction by adding the ³H-labeled substrate (cAMP or cGMP).

    • Incubate at 30°C for a specified time (e.g., 20 minutes).

    • Terminate the reaction by boiling for 1 minute, followed by cooling on ice.

    • Add snake venom nucleotidase and incubate for a further 10 minutes at 30°C to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

    • Add a slurry of anion-exchange resin to bind the unhydrolyzed substrate.

    • Centrifuge the tubes and transfer the supernatant (containing the ³H-labeled adenosine or guanosine) to a scintillation vial.

    • Add scintillation fluid and measure radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

2. In Vitro Adenosine Receptor Binding Assay

This assay measures the affinity of a compound for different adenosine receptor subtypes.

  • Objective: To determine the binding affinity (Ki) of the test compound for adenosine A₁ and A₂ₐ receptors.

  • Materials:

    • Cell membranes expressing the specific human adenosine receptor subtype (e.g., from CHO or HEK293 cells)

    • Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A₁ receptors, [³H]MSX-2 for A₂ₐ receptors)[11]

    • Test compounds and reference ligands

    • Assay buffer

    • Glass fiber filters and a cell harvester

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a reaction tube, combine the cell membranes, radioligand, and the test compound or vehicle.

    • Incubate the mixture at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

    • Determine non-specific binding in the presence of a high concentration of a non-labeled reference ligand.

    • Calculate the percentage of specific binding inhibition for each compound concentration and determine the IC₅₀, which can then be converted to the inhibition constant (Ki).

3. In Vivo Model of Airway Inflammation

Animal models are used to assess the anti-inflammatory effects of compounds in a physiological setting. A common model involves inducing airway inflammation with an allergen like house dust mite (HDM).

A Sensitization Phase: Administer House Dust Mite (HDM) extract to mice (e.g., intranasally) on days 0, 7, and 14 B Treatment Phase: Administer test compound (e.g., this compound) or vehicle control daily A->B C Challenge Phase: Re-expose mice to HDM on consecutive days (e.g., days 21-23) B->C D Assessment Phase (24h post-challenge): - Collect bronchoalveolar lavage (BAL) fluid - Perform differential cell counts (eosinophils, neutrophils) - Measure cytokine levels in BAL fluid (e.g., IL-4, IL-5, IL-13) - Histological analysis of lung tissue C->D

Figure 3: Experimental Workflow for an In Vivo Airway Inflammation Model.

  • Objective: To evaluate the ability of a test compound to reduce allergen-induced airway inflammation.

  • Animals: BALB/c mice are commonly used as they develop a robust allergic airway response.

  • Procedure:

    • Sensitization: Mice are sensitized by intranasal administration of HDM extract on multiple occasions (e.g., days 0, 7, and 14).

    • Treatment: The test compound (e.g., this compound) or vehicle is administered to the mice, typically daily, starting before or during the challenge phase.

    • Challenge: Sensitized mice are challenged with intranasal HDM extract on several consecutive days (e.g., days 21, 22, and 23) to induce an inflammatory response.

    • Assessment: 24-48 hours after the final challenge, various parameters of airway inflammation are assessed:

      • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells and fluid from the airways. Total and differential cell counts (especially eosinophils) are performed.

      • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.

      • Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Periodic acid-Schiff) to visualize inflammatory cell infiltration and mucus production.

      • Airway Hyperresponsiveness: This can be measured by exposing the mice to increasing concentrations of a bronchoconstrictor (e.g., methacholine) and measuring the resulting changes in lung function.

Conclusion

This compound and Doxofylline are promising xanthine derivatives that offer potential advantages over Theophylline, primarily through a better-tolerated safety profile. This is largely attributed to their reduced affinity for adenosine receptors. Doxofylline has a substantial body of clinical evidence supporting its comparable efficacy and superior safety to Theophylline in the treatment of asthma and COPD. This compound has demonstrated potent bronchodilator and anti-inflammatory effects in preclinical models, suggesting it may also be a valuable therapeutic candidate.

For researchers and drug development professionals, the choice between these and other xanthine derivatives will depend on the specific therapeutic goals and the desired balance between efficacy and safety. The experimental protocols provided in this guide offer a framework for the further characterization and comparison of these and other novel respiratory drugs. Future direct comparative studies of this compound and Doxofylline would be highly valuable to definitively establish their relative therapeutic potential.

References

A Comparative Analysis of Isbufylline and Beta-2 Adrenoceptor Agonists in Bronchodilation and Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Isbufylline, a xanthine derivative, and beta-2 adrenoceptor agonists, a cornerstone in the management of obstructive airway diseases. The following sections present available preclinical data, delve into their distinct mechanisms of action, and outline the experimental protocols used in key comparative studies.

Executive Summary

This compound, a phosphodiesterase (PDE) inhibitor, demonstrates both bronchodilator and anti-inflammatory effects in preclinical models. In contrast, beta-2 adrenoceptor agonists, such as salbutamol, are potent bronchodilators but lack intrinsic anti-inflammatory properties. Preclinical evidence in guinea pigs suggests that while both agents can effectively counteract induced bronchoconstriction, this compound offers the additional benefit of mitigating airway inflammation, a key component in the pathophysiology of chronic respiratory diseases.

Data Presentation: Quantitative Comparison

The following tables summarize the comparative efficacy of this compound and the beta-2 agonist salbutamol based on available preclinical data from studies conducted in guinea pigs.

Table 1: Comparative Bronchodilator Efficacy against Acetylcholine-Induced Dyspnea

CompoundDose (i.p.)Effect
This compound106 µmol/kgComplete protection
Salbutamol10.4 µmol/kgEquieffective to this compound

Data from a study evaluating protection against acetylcholine aerosol-induced dyspnea in guinea pigs.

Table 2: In Vitro Inhibitory Concentration (IC50) of this compound on Bronchoconstriction

Inducing AgentIC50 of this compound (µM)
Capsaicin21
Carbachol36

Data from in vitro studies on guinea pig isolated bronchi.

Table 3: Comparative Anti-inflammatory Effects in Guinea Pigs

CompoundDoseEffect on PAF-induced Eosinophil InfiltrationEffect on Capsaicin-induced Plasma Extravasation
This compound106 µmol/kg (i.p.)InhibitionInhibition
Salbutamol10.4 µmol/kg (i.p.)No protective actionNo protective action

PAF: Platelet-Activating Factor. Data from in vivo studies in guinea pigs.

Signaling Pathways

The differing mechanisms of action of this compound and beta-2 adrenoceptor agonists underpin their distinct pharmacological profiles.

This compound: Phosphodiesterase Inhibition

This compound, as a xanthine derivative, exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in airway smooth muscle relaxation and anti-inflammatory effects.

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation Beta2_Agonist Beta-2 Agonist (e.g., Salbutamol) Beta2_Receptor Beta-2 Adrenergic Receptor Beta2_Agonist->Beta2_Receptor activates G_Protein Gs Protein Beta2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase stimulates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation start Guinea Pig Administration drug Administer Test Compound (this compound or Salbutamol, i.p.) start->drug challenge Expose to Acetylcholine Aerosol drug->challenge observe Observe for Onset of Dyspnea challenge->observe measure Measure Time to Onset of Dyspnea observe->measure end Determine Protective Effect measure->end

A comparative analysis of the side-effect profiles of Isbufylline and Aminophylline.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available preclinical and clinical data on the side-effect profiles of the xanthine derivatives Isbufylline and Aminophylline, intended for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the side-effect profiles of this compound and Aminophylline. While Aminophylline has a long history of clinical use with a well-documented safety profile, data on this compound is primarily limited to preclinical studies. This analysis synthesizes the available information to offer a comparative perspective for research and development purposes.

Executive Summary

Aminophylline, a combination of theophylline and ethylenediamine, is a widely used bronchodilator with a narrow therapeutic index and a well-established profile of adverse effects, primarily affecting the gastrointestinal, cardiovascular, and central nervous systems. In contrast, this compound, a newer xanthine derivative, has been investigated in preclinical models and is suggested to possess a more favorable safety profile, particularly concerning central nervous system side effects. However, a significant limitation in this comparative analysis is the lack of human clinical trial data for this compound, precluding a direct, evidence-based comparison of side-effect incidence and severity in humans.

Side-Effect Profile of Aminophylline

Aminophylline's side effects are largely attributable to theophylline, its active component. The incidence and severity of these adverse effects are often dose-dependent.

Table 1: Summary of Reported Side Effects of Aminophylline in Humans
System Organ ClassCommon Side EffectsLess Common/Severe Side Effects
Gastrointestinal Nausea, vomiting, abdominal pain, diarrhea, gastroesophageal reflux-
Cardiovascular Tachycardia, palpitations, flushing, hypotensionArrhythmias (including ventricular fibrillation), circulatory failure
Central Nervous System Headache, insomnia, irritability, restlessness, dizzinessSeizures (can be refractory to treatment), tremor, hyperventilation
Renal Diuresis-
Metabolic Hypokalemia, hyperglycemia-
Other Allergic reactions (to ethylenediamine component), rash-

This table is a summary of commonly reported side effects and is not exhaustive.

Side-Effect Profile of this compound

Information on the side-effect profile of this compound is currently limited to preclinical studies. These studies suggest a potentially improved safety profile compared to theophylline, the active metabolite of Aminophylline.

A key preclinical study in guinea pigs indicated that this compound possesses potent bronchodilator and anti-inflammatory properties. Notably, the study claimed that this compound has "reduced pro-convulsive side-effects" compared to theophylline[1]. However, without human clinical trial data, a definitive statement on the side-effect profile of this compound in humans cannot be made. Further preclinical toxicology studies and well-designed clinical trials are necessary to establish the safety and tolerability of this compound in humans.

Experimental Protocols

Preclinical Evaluation of Bronchodilator and Pro-convulsive Effects (Guinea Pig Model)

This section outlines a typical experimental protocol for assessing the efficacy and central nervous system side effects of xanthine derivatives, based on the available literature for this compound.

Objective: To compare the bronchodilator activity and pro-convulsive potential of this compound and a reference compound (e.g., theophylline).

Animals: Male Dunkin-Hartley guinea pigs.

Methodology:

  • Bronchodilator Activity:

    • Animals are sensitized to an allergen (e.g., ovalbumin).

    • Bronchoconstriction is induced by allergen challenge or administration of a bronchoconstrictor agent (e.g., histamine, methacholine).

    • Airway resistance and compliance are measured using a pneumotachograph.

    • Animals are pre-treated with this compound or the reference compound at various doses to determine the dose-dependent inhibition of bronchoconstriction.

  • Pro-convulsive Effects:

    • Animals are administered increasing doses of this compound or the reference compound.

    • Behavioral changes, including tremors and convulsive seizures, are observed and scored.

    • The dose at which 50% of the animals exhibit convulsive seizures (CD50) is determined.

Data Analysis: Dose-response curves are generated for bronchodilator activity, and CD50 values are calculated for pro-convulsive effects. A therapeutic index can be calculated by comparing the effective dose for bronchodilation with the dose causing convulsions.

Signaling Pathways

Mechanism of Action of Aminophylline

Aminophylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Aminophylline_Mechanism Aminophylline Aminophylline Theophylline Theophylline Aminophylline->Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits Adenosine_Receptor Adenosine Receptor Theophylline->Adenosine_Receptor Antagonizes cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Caption: Signaling pathway of Aminophylline's bronchodilator effect.
Postulated Mechanism of Action of this compound

As a xanthine derivative, this compound is presumed to share a similar mechanism of action with other methylxanthines, such as theophylline. However, its potentially improved side-effect profile might stem from differential selectivity for PDE isoenzymes or adenosine receptor subtypes.

Isbufylline_Mechanism This compound This compound PDE_Isoenzymes PDE Isoenzymes (e.g., PDE3, PDE4) This compound->PDE_Isoenzymes Inhibits (potentially selective) Adenosine_Receptors Adenosine Receptors (e.g., A1, A2A) This compound->Adenosine_Receptors Antagonizes (potentially selective) cAMP cAMP PDE_Isoenzymes->cAMP Degrades Bronchodilation Bronchodilation cAMP->Bronchodilation Side_Effects CNS & Cardiovascular Side Effects Adenosine_Receptors->Side_Effects

Caption: Postulated signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel bronchodilator agent like this compound.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Animal Models) cluster_clinical Clinical Trials (Human) Receptor_Binding Receptor Binding Assays (Adenosine Receptor Subtypes) Bronchodilator_Efficacy Bronchodilator Efficacy Studies (e.g., Allergen Challenge) Receptor_Binding->Bronchodilator_Efficacy Enzyme_Inhibition Enzyme Inhibition Assays (PDE Isoenzymes) Enzyme_Inhibition->Bronchodilator_Efficacy Tissue_Bath Isolated Tissue Bath Experiments (e.g., Guinea Pig Trachea) Tissue_Bath->Bronchodilator_Efficacy Toxicology_Studies Toxicology Studies (Single & Repeat Dose) Bronchodilator_Efficacy->Toxicology_Studies Safety_Pharmacology Safety Pharmacology (Cardiovascular & CNS Effects) Toxicology_Studies->Safety_Pharmacology Phase_I Phase I (Safety & Tolerability) Safety_Pharmacology->Phase_I Phase_II Phase II (Efficacy & Dose Ranging) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III

Caption: Preclinical to clinical development workflow for a novel bronchodilator.

Conclusion

Aminophylline remains a clinically useful bronchodilator, but its use is often limited by a narrow therapeutic window and a significant side-effect profile. This compound shows promise in preclinical studies as a xanthine derivative with potentially improved safety, particularly with regard to CNS effects. However, the current lack of human clinical data for this compound makes a direct and comprehensive comparison of its side-effect profile with that of Aminophylline impossible. Further research, including well-controlled clinical trials, is essential to validate the preclinical findings and to fully characterize the safety and efficacy of this compound in humans. This will be a critical step in determining its potential role in the management of respiratory diseases.

References

Validating the Inhibitory Effect of Isbufylline on Neurokinin A-Induced Bronchospasm: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Isbufylline, a xanthine derivative, in mitigating neurokinin A (NKA)-induced bronchospasm. Experimental data is presented to objectively compare this compound's performance against alternative compounds, specifically neurokinin receptor antagonists. This document is intended to inform research and development decisions in the field of respiratory therapeutics.

Executive Summary

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical and clinical studies, highlighting the differential effects of this compound and neurokinin receptor antagonists on NKA-induced bronchospasm.

Table 1: Preclinical Efficacy in Guinea Pig Models
CompoundClassModelParameterResult
This compound Xanthine Derivative / PDE InhibitorIsolated Guinea Pig BronchiIC50 vs. NKA (0.1 µM)> 100 µM (ineffective)
CS-003 Triple NK Receptor AntagonistAnesthetized Guinea PigID50 vs. NKA-induced bronchoconstriction1.3 mg/kg (oral)
Table 2: Clinical Efficacy in Asthmatic Patients
CompoundClassParameterResult
DNK333 Dual NK1/NK2 Receptor AntagonistChange in PC20 for NKA4.08 doubling dose increase vs. placebo
CS-003 Triple NK Receptor AntagonistChange in PC20 for NKA~10-fold increase vs. placebo at 1h post-dose
FK224 Dual NK1/NK2 Receptor AntagonistChange in PC35 sGaw for NKANo significant protection observed

PC20: Provocative concentration of an agonist causing a 20% fall in FEV1. A higher PC20 indicates greater protection against bronchoconstriction. PC35 sGaw: Provocative concentration causing a 35% fall in specific airway conductance. Note: The study with FK224 showed a lack of efficacy in the tested conditions, which underscores the importance of compound-specific properties even within the same drug class.

Signaling Pathways and Mechanism of Action

The differential efficacy of this compound and neurokinin receptor antagonists can be understood by examining their distinct molecular targets in the context of airway smooth muscle signaling.

Neurokinin A-Induced Bronchoconstriction

Neurokinin A, a tachykinin neuropeptide, induces bronchoconstriction by directly activating Gq-protein coupled neurokinin receptors (NK1 and NK2) on airway smooth muscle cells. This activation triggers a signaling cascade that leads to smooth muscle contraction.

NKA_Signaling_Pathway NKA Neurokinin A NK_Receptor NK1/NK2 Receptors (Gq-coupled) NKA->NK_Receptor PLC Phospholipase C (PLC) NK_Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ (intracellular) SR->Ca releases Contraction Airway Smooth Muscle Contraction Ca->Contraction leads to PKC->Contraction contributes to

Figure 1. Neurokinin A signaling pathway leading to bronchoconstriction.
This compound's Mechanism of Action

This compound, as a xanthine derivative, is a non-selective phosphodiesterase (PDE) inhibitor. Its primary mechanism of action is to increase intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting its degradation by PDE enzymes. Increased cAMP levels activate Protein Kinase A (PKA), which promotes smooth muscle relaxation through various mechanisms, including the inhibition of myosin light chain kinase and the reduction of intracellular calcium levels.

Isbufylline_MoA This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation promotes

Figure 2. Mechanism of action of this compound.
Rationale for this compound's Ineffectiveness Against NKA

The ineffectiveness of this compound against direct NKA-induced bronchospasm stems from the fact that it acts downstream and in a parallel pathway to the potent, direct contractile signal initiated by NKA. While the cAMP pathway can modulate and counteract calcium-dependent contraction, it appears to be insufficient to overcome the strong and direct stimulation of the contractile machinery by NKA through the Gq-PLC-IP3-Ca2+ pathway. In contrast, neurokinin receptor antagonists act competitively at the receptor level, directly blocking the initial signal from NKA and thus preventing the entire downstream cascade of contractile events.

Experimental Protocols

In Vitro: Isolated Guinea Pig Tracheal Ring Assay

This assay is a standard method for evaluating the contractile and relaxant properties of compounds on airway smooth muscle.

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is then cut into 3-5 mm rings.

  • Mounting: Tracheal rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are connected to isometric force transducers.

  • Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension of 1-1.5g for at least 60 minutes. Following equilibration, the tracheal rings are pre-contracted with a submaximal concentration of a contractile agent (e.g., histamine or carbachol) to induce a stable tonic contraction.

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath at regular intervals.

  • Data Analysis: The relaxation induced by the test compound at each concentration is measured as a percentage of the pre-contracted tone. The IC50 value (the concentration of the compound that causes 50% relaxation) is then calculated from the concentration-response curve.

Tracheal_Ring_Workflow start Start dissection Trachea Dissection (Guinea Pig) start->dissection rings Cut into 3-5 mm Rings dissection->rings mount Mount in Organ Bath (Krebs Solution, 37°C, 95% O₂, 5% CO₂) rings->mount equilibrate Equilibrate (1-1.5g tension, 60 min) mount->equilibrate precontract Pre-contract with Histamine/Carbachol equilibrate->precontract add_compound Add Cumulative Concentrations of Test Compound precontract->add_compound measure Measure Relaxation (Isometric Force Transducer) add_compound->measure calculate Calculate IC50 measure->calculate end End calculate->end

Figure 3. Workflow for the isolated guinea pig tracheal ring assay.
In Vivo: Neurokinin A Challenge in Anesthetized Guinea Pigs

This model assesses the effect of a test compound on NKA-induced bronchoconstriction in a living animal.

  • Animal Preparation: Guinea pigs are anesthetized (e.g., with urethane) and mechanically ventilated. A tracheal cannula is inserted to allow for the measurement of airway resistance.

  • Instrumentation: Intravenous access is established for drug administration. Airway opening pressure or pulmonary resistance is continuously monitored as an index of bronchoconstriction.

  • Compound Administration: The test compound (e.g., this compound or a neurokinin antagonist) or vehicle is administered intravenously or orally at a predetermined time before the NKA challenge.

  • NKA Challenge: Increasing doses of neurokinin A are administered intravenously or via aerosol inhalation.

  • Measurement and Analysis: The increase in airway resistance is recorded for each dose of NKA. The dose of NKA required to produce a specific increase in airway resistance (e.g., a 100% increase, PD100) is determined. The efficacy of the test compound is evaluated by its ability to increase the PD100 of NKA compared to the vehicle-treated group.

Conclusion

The available evidence strongly indicates that this compound is not a viable candidate for the inhibition of bronchospasm directly mediated by neurokinin A. Its mechanism of action as a phosphodiesterase inhibitor, while effective in promoting general airway relaxation, is insufficient to counteract the potent and direct contractile signaling of NKA. In contrast, compounds that directly antagonize neurokinin receptors, such as CS-003 and DNK333, have demonstrated significant efficacy in both preclinical and clinical settings. Therefore, for therapeutic strategies targeting NKA-driven bronchoconstriction, the development and investigation of neurokinin receptor antagonists should be prioritized over phosphodiesterase inhibitors like this compound.

Cross-Validation of Analytical Methods for Isbufylline Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of three common analytical methods for the quantification of Isbufylline: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of these techniques, supported by typical experimental data and detailed methodologies to aid in the selection of the most appropriate method for their specific research needs.

This compound, a xanthine derivative, is investigated for its potential therapeutic effects. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This guide outlines the principles of cross-validation for these analytical methods, ensuring data integrity and reliability across different analytical platforms.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, specificity, speed, and cost. The following table summarizes the typical performance characteristics of HPLC, HPTLC, and UV Spectrophotometry for the analysis of compounds structurally similar to this compound. These values serve as a general guideline for what can be expected in a cross-validation study.

ParameterHigh-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)UV Spectrophotometry
Linearity Range 0.5 - 100 µg/mL100 - 500 ng/band2 - 25 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%98 - 102%97 - 103%
Precision (% RSD) < 2%< 2%< 3%
Limit of Detection (LOD) ~10 ng/mL~20 ng/band~0.5 µg/mL
Limit of Quantification (LOQ) ~30 ng/mL~60 ng/band~1.5 µg/mL
Specificity High (Separates this compound from metabolites and impurities)Moderate to High (Can separate from some impurities)Low (Prone to interference from other UV-absorbing compounds)
Analysis Time per Sample 10 - 30 minutes20 - 40 minutes (for a full plate of multiple samples)< 5 minutes
Cost per Sample HighModerateLow
Solvent Consumption HighLowVery Low

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for related xanthine derivatives and can be adapted for this compound analysis.

High-Performance Liquid Chromatography (HPLC)

This method offers high resolution and sensitivity for the quantification of this compound.

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A typical starting point could be a 70:30 (v/v) ratio of buffer to organic modifier.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound, likely around 270-275 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, tablets may be crushed, dissolved in the mobile phase, sonicated, filtered, and diluted to fall within the calibration range. For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples, offering good resolution and sensitivity.

Instrumentation: HPTLC system including a sample applicator, developing chamber, TLC plate scanner (densitometer), and data analysis software.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).[3][4]

  • Mobile Phase: A mixture of solvents such as toluene, isopropyl alcohol, and acetic acid in a defined ratio (e.g., 12:12:1, v/v/v).[3][4]

  • Application: Apply bands of the standard and sample solutions to the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of about 8 cm.

  • Drying: Air-dry the plate after development.

  • Densitometric Analysis: Scan the dried plate at the wavelength of maximum absorbance for this compound (e.g., 261 nm for related compounds).[3][4]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in a suitable solvent like methanol.

  • Working Standard Solutions: Prepare dilutions from the stock solution to obtain concentrations for spotting on the plate (e.g., 200 to 400 ng/band).[4]

  • Sample Preparation: Similar to HPLC, extract and dilute the sample to a concentration within the linear range of the method.

UV Spectrophotometry

This is a simple, rapid, and cost-effective method, but it is less specific than chromatographic techniques.

Instrumentation: A double-beam UV-Visible spectrophotometer with data analysis software.

Methodology:

  • Solvent: A suitable solvent in which this compound is stable and soluble, and that does not interfere with the measurement (e.g., methanol, water, or 0.1 N NaOH).[5]

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound by scanning a dilute solution over the UV range (e.g., 200-400 nm). The λmax for similar compounds is often around 271-275 nm.[5]

  • Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the selected solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 5, 10, 15, 20, 25 µg/mL).[6]

  • Sample Preparation: Dissolve the sample in the solvent, filter if necessary, and dilute to obtain an absorbance reading within the linear range of the calibration curve.

Visualizing the Cross-Validation Workflow and a Relevant Biological Pathway

To ensure consistency and reliability of analytical data, especially when methods are transferred between labs or different techniques are used within a study, a cross-validation is essential.[7][8] The following diagrams illustrate the workflow for cross-validation and a relevant biological pathway for xanthine derivatives.

CrossValidationWorkflow cluster_validation start Start: Define Cross-Validation Protocol method1 Method 1 Validation (e.g., HPLC) start->method1 method2 Method 2 Validation (e.g., HPTLC) start->method2 method3 Method 3 Validation (e.g., UV-Vis) start->method3 select_samples Select Quality Control (QC) and Incurred Samples analyze1 Analyze Samples with Method 1 method1->analyze1 analyze2 Analyze Samples with Method 2 method2->analyze2 analyze3 Analyze Samples with Method 3 method3->analyze3 select_samples->analyze1 select_samples->analyze2 select_samples->analyze3 compare_data Statistically Compare Results from All Methods analyze1->compare_data analyze2->compare_data analyze3->compare_data acceptance Results Meet Acceptance Criteria? compare_data->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No fail->start Xanthine_Signaling_Pathway This compound This compound (Xanthine Derivative) pde Phosphodiesterase (PDE) Enzymes This compound->pde Inhibits adenosine Adenosine Receptors This compound->adenosine Antagonizes amp 5'-AMP pde->amp Degrades camp Cyclic AMP (cAMP) camp->pde pka Protein Kinase A (PKA) camp->pka Activates atp ATP ac Adenylyl Cyclase atp->ac ac->camp Converts response Cellular Response (e.g., Bronchodilation) pka->response

References

Isbufylline: A Comparative Analysis of its Mechanism of Action Against Other Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

FLORENCE, Italy – Isbufylline, a xanthine derivative, has demonstrated significant potential in preclinical studies as a bronchodilator and anti-inflammatory agent. This guide provides a detailed comparison of its mechanism of action with other prominent phosphodiesterase (PDE) inhibitors, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis is supported by available experimental data to objectively evaluate its performance against established alternatives.

Unraveling the Mechanism: this compound in the Context of PDE Inhibition

This compound, chemically known as 1,3-dimethyl-7-isobutylxanthine, belongs to the xanthine class of compounds, which are known for their ability to inhibit phosphodiesterases (PDEs).[1] PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in a myriad of intracellular signaling pathways. By inhibiting PDEs, xanthines increase the intracellular concentrations of cAMP and cGMP, leading to a range of physiological effects, including smooth muscle relaxation and modulation of inflammatory responses.[2][3][4]

While specific data on this compound's inhibitory activity against the full panel of PDE isoenzymes remains to be fully elucidated in publicly available literature, its classification as a xanthine derivative suggests a likely non-selective inhibition profile, similar to other xanthines like theophylline and pentoxifylline.[2][5] This contrasts with selective PDE inhibitors that target specific isoenzymes, such as PDE3, PDE4, or PDE5.

The Signaling Cascade: How PDE Inhibition Elicits a Therapeutic Effect

The inhibition of PDEs by compounds like this compound initiates a cascade of events within the cell. The resulting increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade ultimately leads to the relaxation of airway smooth muscle, a key factor in its bronchodilator effect. Furthermore, elevated cAMP levels can suppress the activity of inflammatory cells, contributing to its anti-inflammatory properties.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., β2-Adrenergic Receptor) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP AMP 5'-AMP cAMP->AMP Hydrolyzed by PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PDE Phosphodiesterase (PDE) PDE->AMP PKA_active Active PKA PKA_inactive->PKA_active Activates Physiological_Response Physiological Response (e.g., Bronchodilation, Anti-inflammation) PKA_active->Physiological_Response Leads to This compound This compound & Other PDE Inhibitors This compound->PDE Inhibits

Figure 1. Simplified signaling pathway of PDE inhibition. This compound and other PDE inhibitors block the degradation of cAMP, leading to the activation of PKA and subsequent physiological responses.

Comparative Efficacy: this compound Versus Other PDE Inhibitors

To provide a clear comparison, the following table summarizes the available quantitative data for this compound and a selection of other non-selective and selective PDE inhibitors. It is important to note the absence of specific PDE isoenzyme inhibition data for this compound.

DrugClassTarget PDE(s)IC50 ValuesKey Functional Effects
This compound Xanthine DerivativeLikely Non-selectiveNot available for specific PDEs. IC50 for inhibition of capsaicin-induced bronchoconstriction: 21 µM[6]Bronchodilator, Anti-inflammatory[7]
Theophylline Xanthine DerivativeNon-selectiveIC50: 665 µM (human myometrium PDE)[8]Bronchodilator, Anti-inflammatory
Pentoxifylline Xanthine DerivativeNon-selectiveIC50 for PDE II: 20 µM (rat heart)[5]Improves red blood cell deformability, Anti-inflammatory
Rolipram PDE4 InhibitorPDE4IC50: 3 nM (PDE4A), 130 nM (PDE4B), 240 nM (PDE4D)[9]Anti-inflammatory
Cilostazol PDE3 InhibitorPDE3IC50: 0.2 µM[10]Vasodilator, Anti-platelet
Sildenafil PDE5 InhibitorPDE5IC50: 3.9 nM[2]Vasodilator (used for erectile dysfunction and pulmonary hypertension)

Experimental Insights: Methodologies for Evaluation

The characterization of this compound and other PDE inhibitors relies on a variety of in vitro and in vivo experimental models.

In Vitro Bronchodilator Activity

A common method to assess bronchodilator effects is the use of isolated tracheal or bronchial tissues from guinea pigs.

Experimental Protocol: Inhibition of Capsaicin-Induced Bronchoconstriction

  • Tissue Preparation: Guinea pig bronchial preparations are isolated and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Induction: A contractile agent, such as capsaicin (0.3 µM), is added to the organ bath to induce a sustained contraction of the bronchial smooth muscle.[6]

  • Inhibitor Application: this compound or other test compounds are added in a cumulative manner to determine their ability to relax the pre-contracted tissue.

  • Data Analysis: The concentration of the inhibitor that causes a 50% relaxation of the induced contraction (IC50) is calculated.[6]

cluster_workflow Bronchodilator Assay Workflow A Isolate Guinea Pig Bronchial Tissue B Mount in Organ Bath A->B C Induce Contraction (e.g., with Capsaicin) B->C D Add PDE Inhibitor (e.g., this compound) C->D E Measure Relaxation D->E F Calculate IC50 E->F

Figure 2. Experimental workflow for assessing in vitro bronchodilator activity.
In Vivo Anti-inflammatory Activity

Animal models are crucial for evaluating the anti-inflammatory effects of PDE inhibitors.

Experimental Protocol: Eosinophil Infiltration in Bronchoalveolar Lavage Fluid

  • Animal Model: Actively immunized guinea pigs are used to model allergic airway inflammation.

  • Drug Administration: this compound or a vehicle control is administered to the animals (e.g., intraperitoneally).

  • Allergen Challenge: The animals are challenged with an antigen to induce an inflammatory response.

  • Bronchoalveolar Lavage (BAL): At a specified time point (e.g., 24 hours) after the challenge, the lungs are lavaged with a sterile saline solution to collect cells from the airways.

  • Cell Analysis: The collected BAL fluid is centrifuged, and the cell pellet is resuspended. The number of eosinophils is then quantified, typically using staining and microscopy or flow cytometry.[7]

  • Data Comparison: The number of eosinophils in the drug-treated group is compared to the control group to determine the extent of inflammation inhibition.

cluster_workflow Anti-inflammatory Assay Workflow A Immunized Guinea Pig Model B Administer PDE Inhibitor A->B C Antigen Challenge B->C D Perform Bronchoalveolar Lavage (BAL) C->D E Quantify Eosinophils in BAL Fluid D->E F Compare with Control Group E->F

Figure 3. Experimental workflow for assessing in vivo anti-inflammatory activity.

Conclusion

This compound presents a promising profile as a bronchodilator and anti-inflammatory agent, characteristic of the xanthine class of PDE inhibitors. While direct comparative data on its specific PDE isoenzyme inhibition is needed for a complete mechanistic understanding, its functional effects are well-documented in preclinical models. In contrast to highly selective PDE inhibitors that offer targeted therapeutic actions, this compound's likely broader mechanism of action may provide a different therapeutic window. Further research, particularly head-to-head clinical trials and detailed enzymatic assays, will be instrumental in defining the precise clinical utility of this compound in respiratory and inflammatory diseases.

References

Replicating Key Findings on Isbufylline's Antibronchospastic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isbufylline's antibronchospastic properties with alternative bronchodilators, supported by experimental data. The information is intended to facilitate the replication of key findings and to inform further research and development in the field of respiratory therapeutics.

Executive Summary

This compound, a xanthine derivative, has demonstrated notable antibronchospastic and anti-inflammatory effects in preclinical studies. This guide summarizes the key quantitative data from in vitro and in vivo experiments, comparing this compound's potency with that of theophylline and other bronchodilators. Detailed experimental protocols are provided to allow for the replication of these findings. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of this compound's mechanism of action and the methodologies used for its evaluation.

Data Presentation: Comparative Efficacy of Bronchodilators

The following tables summarize the inhibitory concentrations (IC50) of this compound and comparator compounds on guinea pig bronchial and tracheal tissues, providing a quantitative measure of their antibronchospastic potency.

Table 1: Inhibitory Concentration (IC50) of this compound on Guinea Pig Bronchial Contractions Induced by Various Spasmogens

SpasmogenThis compound IC50 (µM)
Capsaicin21
Carbachol36
Electrical Field Stimulation (NANC)47

NANC: Non-Adrenergic, Non-Cholinergic

Table 2: Comparative pEC50 Values of Bronchodilators on Methacholine-Induced Contraction in Guinea Pig Tracheal Rings

CompoundpEC50
Tiotropium8.8 ± 0.3
Formoterol5.4 ± 0.3
Indacaterol5.0 ± 1.0

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility of the findings.

In Vitro Bronchial and Tracheal Tissue Contraction Assays

This protocol is designed to assess the relaxant activity of compounds on isolated guinea pig airway smooth muscle.

1. Tissue Preparation:

  • Male Dunkin-Hartley guinea pigs (250-350 g) are euthanized by cervical dislocation.

  • The trachea and main bronchi are rapidly excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10) gassed with 95% O2 and 5% CO2 at 37°C.

  • The tissues are cleaned of adherent connective tissue. Bronchial rings (2-3 mm) and tracheal strips are prepared.

2. Experimental Setup:

  • Tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • One end of the tissue is fixed to a stationary hook, and the other is connected to an isometric force transducer.

  • Tissues are equilibrated under a resting tension of 1 g for at least 60 minutes, with the bathing solution changed every 15 minutes.

3. Induction of Contraction and Drug Application:

  • A stable contractile tone is induced using a spasmogen such as carbachol (0.3 µM), capsaicin (0.3 µM), or electrical field stimulation (EFS).

  • For EFS-induced non-adrenergic, non-cholinergic (NANC) contractions in bronchial preparations, parameters are typically set to 20 Hz, supramaximal voltage, and 0.5 ms pulse width for 10 seconds.

  • Once a stable plateau of contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

4. Data Analysis:

  • The relaxant response is expressed as a percentage of the pre-contractile tone.

  • IC50 values (the concentration of the compound that causes 50% inhibition of the contraction) are calculated from the concentration-response curves.

In Vivo Model of Bronchospasm in Anesthetized Guinea Pigs

This protocol evaluates the antibronchospastic activity of compounds in a living animal model.

1. Animal Preparation:

  • Male Dunkin-Hartley guinea pigs (300-400 g) are anesthetized with an appropriate anesthetic (e.g., pentobarbital sodium).

  • The trachea is cannulated for artificial ventilation. The jugular vein is cannulated for intravenous drug administration.

2. Measurement of Bronchoconstriction:

  • Bronchoconstriction is assessed by measuring changes in intratracheal pressure or lung resistance and dynamic compliance using a pneumotachograph and pressure transducer.

3. Induction of Bronchospasm and Drug Administration:

  • Bronchospasm is induced by intravenous administration of a bronchoconstrictor agent, such as acetylcholine, histamine, or capsaicin.

  • The test compound (e.g., this compound) is administered intravenously or intraperitoneally at various doses prior to the bronchoconstrictor challenge.

4. Data Analysis:

  • The protective effect of the test compound is calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle control.

  • Dose-response curves are generated to determine the dose required for a specific level of inhibition (e.g., ED50).

Mandatory Visualizations

Signaling Pathway of Methylxanthine-Induced Bronchodilation

The following diagram illustrates the proposed mechanism of action for methylxanthines like this compound in promoting airway smooth muscle relaxation through the inhibition of phosphodiesterases.

Methylxanthine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Beta2_Agonist β2-Agonist Beta2_Receptor β2-Adrenergic Receptor Beta2_Agonist->Beta2_Receptor Binds to AC Adenylyl Cyclase Beta2_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE Phosphodiesterase (PDE3, PDE4) cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to This compound This compound (Methylxanthine) This compound->PDE Inhibits In_Vitro_Workflow Start Start: Euthanize Guinea Pig Tissue_Isolation Isolate Trachea and Bronchi Start->Tissue_Isolation Tissue_Preparation Prepare Tracheal Strips and Bronchial Rings Tissue_Isolation->Tissue_Preparation Mounting Mount Tissues in Organ Baths Tissue_Preparation->Mounting Equilibration Equilibrate under Tension (1g for 60 min) Mounting->Equilibration Contraction Induce Contraction with Spasmogen (e.g., Carbachol, Capsaicin, EFS) Equilibration->Contraction Drug_Addition Add Cumulative Concentrations of Test Compound Contraction->Drug_Addition Data_Recording Record Isometric Tension Changes Drug_Addition->Data_Recording Analysis Calculate % Relaxation and IC50 Values Data_Recording->Analysis End End of Experiment Analysis->End

Safety Operating Guide

Personal protective equipment for handling Isbufylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Isbufylline (1,3-dimethyl-7-isobutylxanthine), a xanthine derivative. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates safety protocols for structurally similar compounds, such as theophylline and caffeine, to ensure a high level of laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, all personnel must wear appropriate personal protective equipment to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended. Double gloving should be considered when handling larger quantities or for prolonged periods.[1][2]
Body Protection Laboratory coatA disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[3] For larger quantities, a disposable coverall may be necessary.[2]
Eye and Face Protection Safety glasses with side shields or gogglesEssential to protect against splashes or airborne particles.[1][4] A face shield may be required in situations with a higher risk of splashing.[5]
Respiratory Protection NIOSH-approved respiratorRequired when there is a potential for generating dust or aerosols.[1][4] The specific type of respirator should be determined by a workplace risk assessment.
Foot Protection Closed-toe shoesRequired in all laboratory settings.

Operational Plan: Handling this compound

Adherence to a strict operational plan is critical for the safe handling of this compound.

2.1. Engineering Controls:

  • Handle this compound in a well-ventilated area.[1][2]

  • For procedures that may generate dust or aerosols, use a chemical fume hood or a vented balance enclosure (VBE).[1][6]

2.2. Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood or VBE to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wipe down all surfaces with an appropriate cleaning agent. Remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.[2][3]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

3.1. Waste Segregation:

  • Solid this compound Waste: Collect in a clearly labeled, sealed container for hazardous chemical waste.

  • Contaminated Labware (e.g., pipette tips, tubes): Dispose of in a designated hazardous waste container.

  • Contaminated PPE: Place disposable gloves, lab coats, and other contaminated items in a sealed bag for hazardous waste disposal.[3]

3.2. Disposal Procedure:

  • All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Figure 1. Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weighing and Aliquoting in Fume Hood prep_workspace->handling_weigh handling_solution Solution Preparation handling_weigh->handling_solution post_cleanup Clean Workspace handling_solution->post_cleanup post_ppe_removal Remove and Dispose of PPE post_cleanup->post_ppe_removal post_handwash Wash Hands Thoroughly post_ppe_removal->post_handwash disposal_waste Dispose of Hazardous Waste per Regulations post_handwash->disposal_waste

Caption: This diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isbufylline
Reactant of Route 2
Reactant of Route 2
Isbufylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.